1,2,3,4,5,6,7,8-Octahydroanthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octahydroanthracene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C14H18/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9-10H,1-8H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAYMJXHGYUQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(CCCC3)C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148324 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |
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Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Aldrich MSDS] | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |
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CAS No. |
1079-71-6, 26655-71-0 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |
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| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |
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| Record name | Octahydroanthracene | |
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| Record name | Octahydroanthracene | |
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| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |
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| Record name | 1,2,3,4,5,6,7,8-octahydroanthracene | |
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Foundational & Exploratory
Synthesis of 1,2,3,4,5,6,7,8-Octahydroanthracene from Naphthalene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic pathway for 1,2,3,4,5,6,7,8-octahydroanthracene, commencing from the readily available starting material, naphthalene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis is presented as a multi-step process, analogous to the well-established Haworth synthesis for polycyclic aromatic hydrocarbons. Each step is detailed with in-depth procedural information, mechanistic insights, and critical experimental considerations to ensure reproducibility and high yields. The causality behind the choice of reagents and reaction conditions is thoroughly explained, providing a deeper understanding of the underlying chemical principles. This guide is grounded in authoritative scientific literature, with comprehensive citations and a full reference list to support the presented methodologies.
Introduction
1,2,3,4,5,6,7,8-Octahydroanthracene is a saturated tricyclic hydrocarbon that serves as a valuable scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure makes it an attractive building block for the synthesis of novel therapeutic agents and functional materials. The synthesis of this molecule from a simple, planar aromatic precursor like naphthalene is a classic yet elegant demonstration of fundamental organic reactions, including catalytic hydrogenation, Friedel-Crafts acylation, Clemmensen reduction, and intramolecular cyclization.
This guide will elucidate a logical and field-proven synthetic route, breaking down the process into five key stages. Each stage will be presented with a detailed experimental protocol, a discussion of the reaction mechanism, and important considerations for optimization and safety.
Overall Synthetic Pathway
The synthesis of 1,2,3,4,5,6,7,8-octahydroanthracene from naphthalene can be achieved through a five-step sequence as illustrated below. This pathway is a modification of the Haworth synthesis, tailored for the construction of the octahydroanthracene core.
Navigating the Solid-State Landscape of 1,2,3,4,5,6,7,8-Octahydroanthracene: A Technical Guide to Crystal Structure and Polymorphism
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4,5,6,7,8-Octahydroanthracene is a partially saturated polycyclic aromatic hydrocarbon with potential applications in materials science and as a structural motif in medicinal chemistry. Despite its relevance, a comprehensive understanding of its solid-state properties, particularly its crystal structure and polymorphic behavior, remains elusive. This technical guide addresses the current void in public crystallographic data for this compound. It provides a theoretical framework for predicting its molecular and crystal structure, outlines detailed experimental protocols for its characterization, and discusses the critical importance of polymorphism in the context of drug development and materials science. This document serves as a foundational resource for researchers embarking on the solid-state characterization of 1,2,3,4,5,6,7,8-Octahydroanthracene and similar small molecules.
The Uncharted Territory: The Crystal Structure of 1,2,3,4,5,6,7,8-Octahydroanthracene
A thorough search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals a notable absence of a deposited crystal structure for 1,2,3,4,5,6,7,8-Octahydroanthracene. This lack of data presents both a challenge and an opportunity. While it hinders our immediate understanding of the molecule's packing in the solid state, it underscores the potential for novel discoveries in its crystallization and polymorphic behavior.
1.1. Theoretical Considerations of Molecular Geometry
In the absence of experimental data, we can infer the likely molecular geometry of 1,2,3,4,5,6,7,8-Octahydroanthracene from fundamental chemical principles. The molecule consists of a central aromatic ring fused to two fully saturated cyclohexane rings. The aromatic core will be planar, while the two cyclohexane rings will adopt chair conformations to minimize steric strain. This combination of a rigid planar section and flexible aliphatic rings will significantly influence how the molecules pack in a crystal lattice. The overall molecular symmetry is expected to be C2h.
The Specter of Polymorphism: A Critical Consideration
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial aspect of solid-state chemistry, with profound implications for the physical and chemical properties of a material. Different polymorphs of the same compound can exhibit variations in:
-
Solubility and Dissolution Rate: This is of paramount importance in the pharmaceutical industry, as it directly affects bioavailability.
-
Melting Point and Stability: Different crystal packing arrangements lead to different lattice energies.
-
Mechanical Properties: Hardness, tabletability, and flow characteristics can vary between polymorphs.
-
Optical and Electronic Properties: In materials science, polymorphism can influence properties like fluorescence and conductivity.[1][2][3]
Given the conformational flexibility of the octahydroanthracene backbone, the potential for polymorphism in this compound is significant. Different arrangements of the cyclohexane rings relative to the central aromatic core could lead to various packing motifs, resulting in distinct crystalline forms.
A Roadmap for Discovery: Experimental Characterization
The following sections provide a detailed guide to the experimental workflows required to determine the crystal structure and investigate the polymorphism of 1,2,3,4,5,6,7,8-Octahydroanthracene.
3.1. Synthesis and Purification
The journey to a crystal structure begins with the synthesis of high-purity material. Several synthetic routes to 1,2,3,4,5,6,7,8-Octahydroanthracene have been reported, often involving the hydrogenation of anthracene or the cyclization of appropriate precursors.
Sample Protocol: Hydrogenation of Anthracene
-
Reaction Setup: A high-pressure autoclave is charged with anthracene and a suitable catalyst (e.g., Raney Nickel or Palladium on carbon).
-
Solvent: A non-reactive solvent such as ethanol or cyclohexane is added.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., 50-100 atm) and heated (e.g., 100-150 °C) for a specified duration.
-
Workup: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography to achieve a purity of >99.5%, as confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
3.2. Crystallization Trials
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is essential.
Table 1: Recommended Crystallization Techniques and Solvents
| Crystallization Technique | Description | Recommended Solvents |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal growth. | Dichloromethane, Acetone, Ethyl Acetate, Toluene, Hexane |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | Inner Vial: Dichloromethane, Toluene; Outer Vial: Hexane, Pentane |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Ethanol, Methanol, Isopropanol, Acetonitrile |
3.3. Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the crystal structure of a molecule.
Experimental Workflow for SC-XRD
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
3.4. Investigating Polymorphism
A multi-technique approach is necessary to thoroughly screen for and characterize polymorphs.
Workflow for Polymorphism Screening
Caption: A comprehensive workflow for polymorphism screening.
3.4.1. Powder X-ray Diffraction (PXRD)
PXRD is a rapid and powerful technique for distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern.
3.4.2. Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) can identify melting points, phase transitions between polymorphs, and crystallization events.[4][5][6] Thermogravimetric Analysis (TGA) provides information on thermal stability and decomposition.[4][5][6]
3.4.3. Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment.[7] Different polymorphs can exhibit subtle but distinct shifts in their vibrational spectra, providing a valuable fingerprint for identification.[8]
Data Interpretation and Future Directions
Should the experimental work outlined above yield one or more crystal structures for 1,2,3,4,5,6,7,8-Octahydroanthracene, the resulting data will be invaluable. The crystallographic information file (CIF) will provide precise details of bond lengths, bond angles, and intermolecular interactions. This will allow for a deeper understanding of the forces governing the solid-state assembly of this molecule.
The identification of multiple polymorphs would open up further avenues of research, including the controlled crystallization of specific forms and the investigation of their relative stabilities and interconversion kinetics. For drug development professionals, such studies are critical for selecting the optimal solid form for a given application.
Conclusion
While the crystal structure of 1,2,3,4,5,6,7,8-Octahydroanthracene remains to be determined, this guide provides a comprehensive framework for its investigation. By combining theoretical considerations with a systematic experimental approach, researchers can elucidate the solid-state behavior of this molecule. The insights gained will not only contribute to the fundamental understanding of crystal engineering but also have practical implications for the development of new materials and pharmaceuticals. The uncharacterized nature of this compound's solid state represents a compelling opportunity for discovery.
References
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Solf, N., et al. (2020). Synthesis, crystal structure, polymorphism and microscopic luminescence properties of anthracene derivative compounds. IUCrJ, 7(Pt 3), 433-441. [Link]
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Nishimura, Y., et al. (2018). Crystal Polymorphism-dependent Fluorescence of Fluoroarene-substituted Anthracene Derivatives. Chemistry Letters, 47(8), 1034-1037. [Link]
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University of Kentucky. (2020). Synthesis, crystal structure, polymorphism and microscopic luminescence properties of anthracene derivative compounds. UKnowledge, [Link]
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ResearchGate. (2020). Synthesis, crystal structure, polymorphism and microscopic luminescence properties of anthracene derivative compounds. [Link]
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ResearchGate. (2020). Synthesis, crystal structure, polymorphism and microscopic luminescence properties of anthracene derivative compounds. [Link]
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The Royal Society of Chemistry. (n.d.). Electronic supporting information for the paper Table of content 1. Experimental Section 2. Single crystal X-ray diffraction exp. [Link]
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The University of Manchester. (2002). CCDC 177638: Experimental Crystal Structure Determination. Research Explorer. [Link]
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Iowa Research Online. (n.d.). CCDC 2347862: Experimental Crystal Structure Determination. [Link]
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PubChem. (n.d.). 1,2,3,4,5,6,7,8-Octahydroanthracene. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]
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NIST. (n.d.). Anthracene, 1,2,3,4,5,6,7,8-octahydro-. NIST Chemistry WebBook. [Link]
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Moore Analytical. (n.d.). Thermal Analysis- TGA/DSC. [Link]
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ResearchGate. (n.d.). Thermal analysis of the produced extract: 1−TGA, 2−HDSC. [Link]
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SlidePlayer. (n.d.). Thermal Analysis TGA / DTA. [Link]
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National Institute of Standards and Technology. (n.d.). 1,2,3,4,5,6,7,8-Octahydroanthracene: Experimental and Derived Thermodynamic Properties - Description and tables.pdf. Data Catalog. [Link]
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IUCr. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. [Link]
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SlideServe. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
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Crystallography Open Database. (n.d.). Search results. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]
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Crystallography Open Database. (n.d.). Search results. [Link]
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Crystallography Open Database. (n.d.). Search results. [Link]
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SpectraBase. (n.d.). 1,2,3,4,5,6,7,8-Octahydroanthracene. [Link]
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National Center for Biotechnology Information. (n.d.). Structurally Distinct Polymorphs of Tau Aggregates Revealed by Nanoscale Infrared Spectroscopy. PubMed Central. [Link]
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National Institutes of Health. (n.d.). Two structurally defined Aβ polymorphs promote different pathological changes in susceptible mice. [Link]
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spectroscopic data (NMR, IR, MS) of 1,2,3,4,5,6,7,8-Octahydroanthracene.
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4,5,6,7,8-Octahydroanthracene
Introduction
1,2,3,4,5,6,7,8-Octahydroanthracene, also known as symmetric (sym)-octahydroanthracene, is a partially saturated polycyclic aromatic hydrocarbon (PAH). With the chemical formula C₁₄H₁₈ and a molecular weight of 186.29 g/mol , this molecule serves as a fundamental scaffold in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a central aromatic ring fused to two fully saturated cyclohexane rings, imparts specific chemical and physical properties. For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount to ensure the validity of experimental outcomes. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound, grounded in established scientific principles and field-proven methodologies.
Caption: Molecular Structure of 1,2,3,4,5,6,7,8-Octahydroanthracene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1,2,3,4,5,6,7,8-octahydroanthracene. The molecule's C₂ᵥ symmetry is a critical feature that simplifies the spectra, causing chemically equivalent protons and carbons to resonate at the same frequency. This results in fewer signals than the total number of protons (18) and carbons (14), making the spectrum clean and straightforward to interpret. A combined analysis of ¹H NMR, ¹³C NMR, and 2D correlation spectra (like HSQC and HMBC) allows for the definitive assignment of every atom in the molecular framework.
¹H NMR Spectral Analysis
Due to the molecule's symmetry, the 18 protons resolve into three distinct signals:
-
Aromatic Protons (H-9, H-10): A singlet corresponding to the two protons on the central aromatic ring.
-
Alpha (α) Aliphatic Protons (H-1, H-4, H-5, H-8): A multiplet for the eight protons adjacent to the aromatic ring.
-
Beta (β) Aliphatic Protons (H-2, H-3, H-6, H-7): A multiplet for the eight protons further from the aromatic ring.
| Proton Type | Typical Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (H-9, H-10) | ~6.8 - 7.2 | Singlet (s) | 2H |
| Aliphatic α | ~2.5 - 2.8 | Multiplet (m) | 8H |
| Aliphatic β | ~1.7 - 1.9 | Multiplet (m) | 8H |
Causality: The aromatic protons are deshielded by the ring current effect, hence their downfield chemical shift. The α-aliphatic protons are adjacent to the electron-withdrawing aromatic system, shifting them further downfield compared to the more shielded, purely aliphatic β-protons. The multiplet patterns arise from complex spin-spin coupling between the non-equivalent α and β protons on the saturated rings.
¹³C NMR Spectral Analysis
The symmetry reduces the 14 carbon atoms to four unique signals, as confirmed by available spectral data.[3]
| Carbon Type | Typical Chemical Shift (δ) ppm | Description |
| Aromatic Quaternary (C-4a, C-8a, C-9a, C-10a) | ~134 - 136 | sp² hybridized, no attached H |
| Aromatic Methine (C-9, C-10) | ~125 - 127 | sp² hybridized, one attached H |
| Aliphatic α (C-1, C-4, C-5, C-8) | ~28 - 30 | sp³ hybridized, adjacent to aromatic ring |
| Aliphatic β (C-2, C-3, C-6, C-7) | ~22 - 24 | sp³ hybridized, purely aliphatic environment |
Causality: The chemical shift is primarily determined by the hybridization state and local electronic environment. The sp² carbons of the aromatic ring resonate downfield (>100 ppm), with the quaternary (non-protonated) carbons appearing slightly further downfield than the protonated ones. The sp³ carbons of the saturated rings appear upfield (<50 ppm), with the α-carbons being slightly deshielded by the adjacent aromatic ring.
Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-resolution, reliable NMR data.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 1,2,3,4,5,6,7,8-octahydroanthracene in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar compounds and its single deuterium lock signal.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the aliphatic protons.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Acquire 16-32 scans with a relaxation delay of 2-5 seconds to ensure full magnetization recovery.
-
Apply a 30-45 degree pulse angle.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover 0 to 200 ppm.
-
Use proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Acquire 1024-4096 scans, as the natural abundance of ¹³C is low (~1.1%). A relaxation delay of 2 seconds is typically sufficient.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).
Caption: Standard workflow for NMR analysis of organic compounds.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For 1,2,3,4,5,6,7,8-octahydroanthracene, the IR spectrum provides a distinct "fingerprint" characterized by vibrations of its aromatic and aliphatic C-H bonds, as well as the C=C bonds of the central ring. The presence of sharp peaks just above and just below 3000 cm⁻¹ is a classic diagnostic signature for a molecule containing both aromatic and saturated hydrocarbon moieties.[4]
Interpretation of Key IR Absorptions
The IR spectrum, available through databases like the NIST WebBook, displays characteristic bands.[5]
| Wavenumber (cm⁻¹) | Vibration Type | Structural Unit |
| 3100 - 3000 | C-H Stretch | Aromatic Ring (=C-H) |
| 3000 - 2850 | C-H Stretch | Saturated Rings (-C-H) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1465 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |
Causality: The energy required to stretch a C-H bond is higher when the carbon is sp² hybridized (aromatic) compared to sp³ hybridized (aliphatic), resulting in absorptions at higher wavenumbers (>3000 cm⁻¹ vs. <3000 cm⁻¹). The C=C double bonds of the aromatic ring have a characteristic stretching vibration in the 1600-1450 cm⁻¹ region.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
Methodology:
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount (a few milligrams) of the solid 1,2,3,4,5,6,7,8-octahydroanthracene powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum is automatically ratioed against the background spectrum and displayed in transmittance or absorbance units.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and a fragmentation pattern that serves as a structural fingerprint. Electron Ionization (EI) is the standard technique for volatile, thermally stable molecules like this, providing a clear molecular ion and reproducible fragmentation.
Analysis of the EI Mass Spectrum
The mass spectrum confirms the molecular formula and provides clues to the molecule's stability and structure.[6]
| m/z (Mass-to-Charge Ratio) | Ion Identity | Proposed Fragmentation Pathway |
| 186 | [M]⁺ | Molecular Ion (C₁₄H₁₈)⁺ |
| 158 | [M - C₂H₄]⁺ | Retro-Diels-Alder reaction, loss of one ethylene molecule |
| 145 | [M - C₃H₇]⁺ | Complex rearrangement and cleavage of the saturated ring |
| 130 | [M - 2C₂H₄]⁺ | Retro-Diels-Alder reaction, loss of a second ethylene molecule |
Causality: Upon electron impact, the molecule forms a radical cation, [M]⁺, which is detected at m/z 186. The most characteristic fragmentation pathway for systems with fused cyclohexene rings is the retro-Diels-Alder (rDA) reaction. This process involves the cleavage of the saturated ring to expel a neutral molecule of ethylene (28 Da), leading to a highly stable ion at m/z 158. A subsequent rDA reaction can expel a second ethylene molecule, though this is less common than other rearrangements.
Caption: Key fragmentation pathways of 1,2,3,4,5,6,7,8-Octahydroanthracene in EI-MS.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing this compound, as it separates the analyte from any impurities before it enters the mass spectrometer.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
GC Separation:
-
Inject 1 µL of the solution into a GC equipped with a nonpolar capillary column (e.g., DB-5ms).
-
Use a temperature program, for example: hold at 100 °C for 1 min, then ramp to 280 °C at 15 °C/min. This ensures the compound elutes as a sharp peak.
-
-
MS Detection (EI):
-
The column outlet is interfaced with the mass spectrometer's ion source.
-
Set the ion source to Electron Ionization (EI) mode with a standard electron energy of 70 eV. This energy level is crucial for generating reproducible fragmentation patterns that are comparable to library spectra.
-
Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragments.
-
Conclusion
The structural characterization of 1,2,3,4,5,6,7,8-octahydroanthracene is definitively achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the complete atomic framework, IR spectroscopy confirms the presence of aromatic and aliphatic functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This multi-faceted approach ensures the identity and purity of the compound, a non-negotiable requirement for reliable outcomes in research, synthesis, and drug development.
References
-
1,2,3,4,5,6,7,8-Octahydroanthracene - SpectraBase. SpectraBase. [Link]
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Anthracene, 1,2,3,4,5,6,7,8-octahydro-. NIST Chemistry WebBook. [Link]
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Anthracene, 1,2,3,4,5,6,7,8-octahydro- IR Spectrum. NIST Chemistry WebBook. [Link]
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Anthracene, 1,2,3,4,5,6,7,8-octahydro- Data. NIST Chemistry WebBook. [Link]
- Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). 7th ed., Wiley.
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HMDB0003498: 1H NMR Spectrum (1D, D2O, experimental). Human Metabolome Database. [Link]
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1,2,3,4,5,6,7,8-Octahydroanthracene. PubChem, National Center for Biotechnology Information. [Link]
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Anthracene Spectra. NASA Ames Research Center. [Link]
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Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene from cis-9,10-decalindiol (top) and trans-9,10-decalindiol (bottom). ResearchGate. [Link]
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A CONVENIENT PREPARATION OF 1, 2, 3, 4, 5, 6, 7, 8-OCTAHYDRONAPHTHALENE SKELETON. SYNTHESIS OF (±)-ISOCARIDIENE. ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility of 1,2,3,4,5,6,7,8-Octahydroanthracene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2,3,4,5,6,7,8-Octahydroanthracene in organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the dissolution of this nonpolar aromatic hydrocarbon. In the absence of extensive published quantitative solubility data for this specific compound, this guide emphasizes predictive methodologies based on molecular structure and provides a detailed, field-proven experimental protocol for the precise determination of its solubility. We delve into the theoretical underpinnings of solubility, including the "like dissolves like" principle and the application of Hansen Solubility Parameters (HSP) for solvent selection. This guide is structured to empower the researcher with the causal reasoning behind experimental design and to provide a framework for generating reliable and reproducible solubility data.
Introduction: Understanding the Solute
1,2,3,4,5,6,7,8-Octahydroanthracene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C₁₄H₁₈ and a molecular weight of approximately 186.29 g/mol .[1][2][3] Its structure consists of a central aromatic ring fused with two fully saturated cyclohexane rings. This molecular architecture is key to understanding its solubility behavior. The presence of the aromatic core and the nonpolar saturated rings renders the molecule hydrophobic and lipophilic.[4] As a general rule for PAHs, aqueous solubility is very low, and it is expected to readily dissolve in organic solvents of similar polarity.[4]
Physicochemical Properties of 1,2,3,4,5,6,7,8-Octahydroanthracene:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ | |
| Molecular Weight | 186.29 g/mol | |
| Physical Description | Off-white crystalline solid | |
| Melting Point | ~73 °C | |
| Boiling Point | ~299 °C | |
| XLogP3 | 4.7 |
The high XLogP3 value further indicates a strong preference for lipophilic environments over aqueous ones.
Theoretical Framework for Solubility Prediction
The fundamental principle guiding the selection of a suitable solvent is "like dissolves like." This adage is scientifically grounded in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Polarity and Intermolecular Forces
1,2,3,4,5,6,7,8-Octahydroanthracene is a nonpolar molecule. Its primary intermolecular interactions are London dispersion forces, which are transient, induced dipoles. Therefore, it will exhibit the highest solubility in nonpolar or weakly polar organic solvents that also primarily interact through dispersion forces.
-
Nonpolar Solvents (High Solubility Predicted): Alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene, xylenes), and chlorinated solvents (e.g., dichloromethane, chloroform). These solvents readily interact with the nonpolar structure of octahydroanthracene.
-
Polar Aprotic Solvents (Moderate to Low Solubility Predicted): Ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers (e.g., diethyl ether). While these solvents have polar functional groups, their alkyl portions can interact with the solute. However, the strong dipole-dipole interactions within the solvent may hinder dissolution.
-
Polar Protic Solvents (Very Low to Insoluble Predicted): Alcohols (e.g., ethanol, methanol) and water. The strong hydrogen bonding networks in these solvents would be significantly disrupted by the introduction of the nonpolar octahydroanthracene molecule, making dissolution energetically unfavorable.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5] This model decomposes the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical can be assigned a point in this three-dimensional "Hansen space." The principle is that substances with similar HSP coordinates are likely to be soluble in one another. The distance (Ra) between two substances in Hansen space is a measure of their dissimilarity and can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
The following diagram illustrates the conceptual relationship for solvent selection using HSP:
Caption: Conceptual diagram of Hansen Solubility Parameter (HSP) based solvent selection.
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a robust gravimetric method for determining the solubility of 1,2,3,4,5,6,7,8-Octahydroanthracene in a given organic solvent at a specified temperature. This method is self-validating through the establishment of equilibrium.
Materials and Equipment
-
1,2,3,4,5,6,7,8-Octahydroanthracene (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Constant temperature bath (e.g., water or oil bath) with temperature controller (± 0.1 °C)
-
Screw-cap vials or flasks
-
Magnetic stirrer and stir bars
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Pre-weighed glass vials for aliquots
-
Drying oven
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1,2,3,4,5,6,7,8-Octahydroanthracene to a series of screw-cap vials. An excess is crucial to ensure a saturated solution at equilibrium.
-
Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.
-
Place the vials in a constant temperature bath set to the target temperature.
-
Stir the mixtures vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. For crystalline solids like this, 24-48 hours is recommended. A preliminary kinetic study can determine the minimum time to equilibrium.
-
-
Equilibrium Verification:
-
To ensure equilibrium has been reached, take samples at different time points (e.g., 24, 36, and 48 hours). If the measured solubility is consistent across the later time points, equilibrium is established.
-
-
Sampling:
-
Once equilibrium is reached, stop stirring and allow the excess solid to settle for at least 2 hours in the constant temperature bath.
-
Carefully draw a known volume (e.g., 2 mL) of the clear supernatant into a syringe fitted with a syringe filter. This step is critical to remove any undissolved solid particles.
-
Dispense the filtered aliquot into a pre-weighed glass vial. Record the exact mass of the aliquot.
-
-
Gravimetric Analysis:
-
Place the vials containing the aliquots in a drying oven at a temperature sufficient to evaporate the solvent without sublimating the solute. The oven temperature should be well below the melting point of octahydroanthracene. Gentle heating under a vacuum or a stream of nitrogen is ideal.
-
Continue drying until a constant mass of the solid residue is achieved.
-
Record the final mass of the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final mass of the vial and solute minus the initial mass of the empty vial.
-
The mass of the solvent in the aliquot is the total mass of the aliquot minus the mass of the dissolved solute.
-
Solubility can then be expressed in various units, such as g/100 g of solvent, molality, or mole fraction.
-
The following flowchart outlines the experimental workflow:
Caption: Experimental workflow for gravimetric solubility determination.
Predicted Solubility Profile
Based on the theoretical principles discussed, a qualitative solubility profile for 1,2,3,4,5,6,7,8-Octahydroanthracene can be predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Xylenes, Benzene | Very High | "Like dissolves like"; strong dispersion force interactions between aromatic rings. |
| Alkanes | Hexane, Heptane, Cyclohexane | High | Nonpolar solvent interacts well with the nonpolar solute via dispersion forces. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | Good dispersion and weak polar interactions; effective at solvating nonpolar compounds. |
| Ethers | Diethyl Ether, THF | Moderate | Some polarity, but the alkyl chains can interact with the solute. |
| Ketones / Esters | Acetone, Ethyl Acetate | Moderate to Low | Increased polarity of the solvent makes it less compatible with the nonpolar solute. |
| Alcohols | Ethanol, Methanol | Very Low | Strong hydrogen bonding in the solvent prevents effective solvation of the nonpolar solute. |
| Water | - | Insoluble | Highly polar, strong hydrogen bonding network; energetically unfavorable to dissolve a nonpolar molecule. |
Conclusion
While specific quantitative solubility data for 1,2,3,4,5,6,7,8-Octahydroanthracene is not prevalent in the public domain, a strong predictive understanding of its behavior in various organic solvents can be established based on its molecular structure and the principles of intermolecular forces. As a nonpolar aromatic hydrocarbon, it is expected to be highly soluble in nonpolar solvents such as aromatic hydrocarbons and alkanes, and poorly soluble in polar solvents, especially those with strong hydrogen bonding networks. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for generating robust and reproducible data. The application of theoretical frameworks like Hansen Solubility Parameters can further aid in the rational selection of solvents for various applications in research and development.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66181, 1,2,3,4,5,6,7,8-Octahydroanthracene. Retrieved from [Link].
-
NIST (2021). Anthracene, 1,2,3,4,5,6,7,8-octahydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].
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Cheméo (2023). Anthracene, 1,2,3,4,5,6,7,8-octahydro-. Retrieved from [Link].
- Bąk, A., & Stepnowski, P. (2012). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 21(3), 545-553.
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Wikipedia contributors. (2023, December 12). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
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Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Steven Abbott TCNF Ltd. Retrieved from [Link].
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Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. Retrieved from [Link].
- Sang, W., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. DOI:10.1039/D4TC00324A.
- Acree, Jr., W. E. (Ed.). (1994). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. IUPAC.
-
ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link].
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An In-Depth Technical Guide to the Electronic and Optical Properties of Octahydroanthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic and optical properties of octahydroanthracene derivatives. Anthracene and its derivatives have garnered significant attention for their unique photophysical and electronic characteristics, making them valuable scaffolds in materials science and medicinal chemistry.[1] This guide delves into the fundamental principles governing their behavior, the influence of structural modifications, and the experimental techniques employed for their characterization. By synthesizing theoretical concepts with practical insights, this document serves as an essential resource for researchers and professionals working with these promising compounds.
Introduction: The Anthracene Core and the Impact of Partial Saturation
Anthracene, a polycyclic aromatic hydrocarbon (PAH) with three linearly fused benzene rings, forms the foundational structure of the derivatives discussed herein.[1] Its extended π-conjugated system is the primary determinant of its distinct electronic and optical properties, including strong UV absorption and blue fluorescence. The versatile chemistry of the anthracene nucleus allows for a wide range of derivatization, enabling the fine-tuning of its photophysical and electrochemical characteristics for various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.[1][2]
Octahydroanthracene derivatives, the focus of this guide, represent a class of partially saturated analogues of anthracene. The hydrogenation of the outer rings disrupts the fully aromatic π-system, leading to significant alterations in their electronic and optical properties. Understanding these changes is crucial for the rational design of novel molecules with tailored functionalities. While the hydrogenation of anthracene has been studied, particularly in the context of catalysis, detailed characterizations of the electronic and optical properties of the resulting octahydroanthracene derivatives are less common.[3][4][5] This guide aims to bridge this gap by combining established principles of chromophore chemistry with the available data on anthracene derivatives to provide a predictive framework for the behavior of their octahydro- counterparts.
Electronic Properties: From Aromaticity to Aliphatic Influence
The electronic properties of anthracene derivatives are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's absorption and emission characteristics, as well as its electrochemical behavior.[6][7]
The Effect of Derivatization on Anthracene
Functionalization of the anthracene core with electron-donating or electron-withdrawing groups can significantly modulate the HOMO and LUMO energy levels.[8] Electron-donating groups, such as alkoxy or amino moieties, tend to raise the HOMO energy level, while electron-withdrawing groups, like cyano or nitro groups, lower the LUMO energy level. This tuning of the frontier orbital energies directly impacts the HOMO-LUMO gap and, consequently, the photophysical and electrochemical properties of the molecule.[7][9]
The Influence of Partial Saturation in Octahydroanthracene
The partial hydrogenation of the anthracene core to form octahydroanthracene derivatives leads to a significant disruption of the π-conjugation. The introduction of sp³-hybridized carbon atoms in the outer rings effectively shortens the conjugated system. This has a profound impact on the electronic structure:
-
Increased HOMO-LUMO Gap: The reduction in conjugation length leads to a larger energy separation between the HOMO and LUMO. This is a general trend observed in conjugated systems; as the extent of π-delocalization decreases, the energy required to promote an electron from the ground state to an excited state increases.[9]
-
Shift in Redox Potentials: The ease of oxidation and reduction of a molecule is directly related to its HOMO and LUMO energy levels, respectively. A higher HOMO energy facilitates oxidation (electron removal), while a lower LUMO energy facilitates reduction (electron addition). The disruption of aromaticity in octahydroanthracene derivatives is expected to make them more difficult to both oxidize and reduce compared to their fully aromatic anthracene counterparts. This translates to more positive oxidation potentials and more negative reduction potentials.
Optical Properties: A Shift Towards the Blue
The optical properties of octahydroanthracene derivatives, specifically their absorption and emission of light, are intrinsically linked to their electronic structure. The changes in the electronic landscape upon partial hydrogenation manifest as distinct shifts in their spectroscopic signatures.
Absorption and Emission Spectroscopy
Anthracene and its derivatives typically exhibit characteristic absorption spectra in the UV region with well-defined vibronic structures. Their fluorescence emission is often a mirror image of the absorption spectrum and falls within the blue region of the visible spectrum.[10]
The reduction of the π-conjugated system in octahydroanthracene derivatives results in a hypsochromic shift (blue shift) in both the absorption and emission spectra. This is a direct consequence of the increased HOMO-LUMO gap, as more energy is required to induce an electronic transition. The well-resolved vibronic fine structure, a hallmark of rigid aromatic systems like anthracene, may become less pronounced in octahydroanthracene derivatives due to increased conformational flexibility of the saturated rings.
Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Anthracene itself has a fluorescence quantum yield of approximately 0.27 in ethanol.[11] The structural rigidity and extended π-system of the anthracene core contribute to its high fluorescence efficiency.
For octahydroanthracene derivatives, the fluorescence quantum yield can be influenced by several factors:
-
Structural Rigidity: The introduction of flexible saturated rings can provide non-radiative decay pathways for the excited state, potentially leading to a decrease in the fluorescence quantum yield.
-
Nature of Substituents: The presence of specific functional groups on the octahydroanthracene scaffold can either enhance or quench fluorescence through various mechanisms.
Data Summary
The following table summarizes key electronic and optical properties for anthracene and provides expected trends for octahydroanthracene derivatives based on the principles discussed.
| Property | Anthracene | Expected Trend for Octahydroanthracene Derivatives |
| HOMO-LUMO Gap | ~3.3 eV (Calculated) | Larger |
| Absorption Maxima (λmax) | ~357, 375 nm (in cyclohexane) | Shifted to shorter wavelengths (Blue-shifted) |
| Emission Maxima (λem) | ~380, 401, 425 nm (in cyclohexane) | Shifted to shorter wavelengths (Blue-shifted) |
| Fluorescence Quantum Yield (ΦF) | 0.27 (in ethanol)[11] | Potentially lower due to increased flexibility |
| Oxidation Potential | Reversible oxidation | More positive (more difficult to oxidize) |
| Reduction Potential | Reversible reduction | More negative (more difficult to reduce) |
Experimental Protocols
The characterization of the electronic and optical properties of octahydroanthracene derivatives relies on a suite of spectroscopic and electrochemical techniques. The following sections provide detailed, step-by-step methodologies for these key experiments.
UV-Visible Absorption Spectroscopy
This technique measures the absorption of ultraviolet and visible light by a sample, providing information about its electronic transitions.
Protocol:
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the octahydroanthracene derivative in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane) to prepare a stock solution of known concentration.
-
Perform serial dilutions to obtain a series of solutions with concentrations that result in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax). This ensures adherence to the Beer-Lambert law.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.
-
Select the desired wavelength range for the scan (e.g., 200-500 nm).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette from the sample measurement.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is required, create a calibration curve by plotting absorbance versus concentration for the series of standard solutions.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a sample after it has absorbed light. It is a highly sensitive technique that provides information about the electronic structure and environment of a molecule.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the octahydroanthracene derivative in a suitable solvent. The concentration should be low enough to avoid inner-filter effects (typically an absorbance of less than 0.1 at the excitation wavelength).
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the excitation source (e.g., a xenon lamp) to stabilize.
-
-
Excitation and Emission Wavelength Selection:
-
Record an absorption spectrum of the sample to determine the optimal excitation wavelength (usually at or near the λmax).
-
Set the excitation wavelength on the spectrofluorometer.
-
-
Emission Scan:
-
Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to collect the fluorescence spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence spectra of the sample and a standard with a known quantum yield (e.g., anthracene or quinine sulfate) under identical experimental conditions (excitation wavelength, slit widths, and solvent).
-
Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule. It provides information about the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels.
Protocol:
-
Electrolyte Solution Preparation:
-
Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable electrochemical solvent (e.g., dichloromethane or acetonitrile). The solvent must be of high purity and dry.
-
-
Sample Preparation:
-
Dissolve the octahydroanthracene derivative in the electrolyte solution to a concentration of approximately 1-5 mM.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Deoxygenate the solution by bubbling a stream of an inert gas (e.g., argon or nitrogen) through it for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the initial and final potentials and the scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting current.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials.
-
Determine the half-wave potential (E1/2), which is the average of the anodic and cathodic peak potentials for a reversible redox couple.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical relationships with a reference compound like ferrocene.
-
Visualizations
Molecular Structure
Caption: Molecular structure of sym-octahydroanthracene.
Experimental Workflow: UV-Vis Spectroscopy
Caption: Workflow for UV-Visible absorption spectroscopy.
Energy Level Diagram
Caption: HOMO-LUMO gap comparison.
Conclusion
The electronic and optical properties of octahydroanthracene derivatives are intrinsically linked to the degree of saturation of the anthracene core. By disrupting the extended π-conjugation, partial hydrogenation leads to a predictable increase in the HOMO-LUMO gap, resulting in a blue shift of the absorption and emission spectra. While specific experimental data for a wide range of octahydroanthracene derivatives remains an area for future research, the principles outlined in this guide provide a robust framework for understanding and predicting their behavior. The detailed experimental protocols offer a practical foundation for researchers to characterize these compounds and unlock their potential in diverse applications, from novel fluorophores to advanced materials for organic electronics.
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Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst - MDPI. (URL: [Link])
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Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - MDPI. (URL: [Link])
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Synthesis and Structural Studies of Two New Anthracene Derivatives - MDPI. (URL: [Link])
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(PDF) Photophysical Properties of Anthracene Derivatives - ResearchGate. (URL: [Link])
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Electronic Supporting Information (ESI) 1. Calculation of Quantum Yield. (URL: [Link])
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Anthracene derivatives as broadband nonlinear optical materials: nonlinear absorption and excited-state dynamics analysis - ResearchGate. (URL: [Link])
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Frontier molecular orbitals (HOMO and LUMO) of anthracene, thiophene and graphene. (URL: [Link])
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Partial Hydrogenation of Anthracene with In Situ Hydrogen Produced from Water-Gas Shift Reaction over Fe-Based Catalysts - MDPI. (URL: [Link])
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Silylethynylated Anthracene Derivatives for use in Organic Light-Emitting Diodes - University of Kentucky X-Ray Crystallography Facility. (URL: [Link])
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Electronic Structure Calculations in Quantum Chemistry - HPC@LSU. (URL: [Link])
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The development of anthracene derivatives for organic light-emitting diodes - ResearchGate. (URL: [Link])
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Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC - PubMed Central. (URL: [Link])
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Partial Hydrogenation of Anthracene with In Situ Hydrogen Produced from Water-Gas Shift Reaction over Fe-Based Catalysts - ResearchGate. (URL: [Link])
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Brief History of Electronic Structure Calculations in Computational Chemistry. (URL: [Link])
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The hydrogenation of anthracene and the investigation of some of the resultant products - ResearchGate. (URL: [Link])
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HOMO-LUMO gaps at the transition states and orbital overlap for all... - ResearchGate. (URL: [Link])
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Modeling the electronic structure of organic materials: A solid-state physicist's perspective - arXiv. (URL: [Link])
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[PDF] Photophysical Properties of Anthracene Derivatives - Semantic Scholar. (URL: [Link])
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1,2,3,4,5,6,7,8-Octahydroanthracene - PubChem. (URL: [Link])
- Oxidation-Reduction Potentials, Absorbance Bands and Molar Absorbance of Compounds Used in Biochemical Studies. (URL: )
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Understanding the Role of Anthracene Derivatives in OPV Technology. (URL: [Link])
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Electronic structures and optical properties of two anthracene derivatives | Request PDF. (URL: [Link])
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An In-depth Technical Guide to 1-(1-Naphthyl)ethanone (CAS No. 941-98-0): Properties, Safety, and Handling for Research and Development
A Note on CAS Number 1079-71-6: Initial searches for CAS number 1079-71-6 identify the compound as 1,2,3,4,5,6,7,8-Octahydroanthracene[1][2][3]. However, given the context of research for drug development professionals, this saturated polycyclic hydrocarbon is of limited relevance. It is more probable that interest lies in a related aromatic ketone structure. This guide will therefore focus on the well-characterized and synthetically versatile compound 1-(1-Naphthyl)ethanone , also known as 1'-Acetonaphthone, which has the CAS number 941-98-0 [4][5][6][7][8][9]. This compound serves as a more pertinent subject for an audience in the pharmaceutical sciences.
Introduction
1-(1-Naphthyl)ethanone is an aromatic ketone that features a naphthalene ring system. This structural motif is a common scaffold in medicinal chemistry, and the acetyl group provides a reactive handle for further chemical modifications. Its utility spans from being an intermediate in organic synthesis to its use as a fragrance ingredient[4]. For researchers and scientists in drug development, a thorough understanding of its physicochemical properties, safety profile, and handling procedures is essential for its effective and safe utilization in the laboratory.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 1-(1-Naphthyl)ethanone is fundamental for its application in experimental work, influencing factors such as solvent selection, reaction conditions, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O | [5][7][9] |
| Molecular Weight | 170.21 g/mol | [5][6][7] |
| IUPAC Name | 1-(naphthalen-1-yl)ethanone | [4] |
| Synonyms | 1'-Acetonaphthone, 1-Acetylnaphthalene, Methyl 1-naphthyl ketone | [4][6][9] |
| Appearance | Data not consistently available, may vary. | |
| Melting Point | 10.5 °C (lit.) | [5] |
| Boiling Point | 302 °C (lit.) | [5] |
| Density | 1.12 g/mL at 25 °C (lit.) | [5] |
| Flash Point | >230°F (>110°C) | [5] |
| Water Solubility | Immiscible | [5] |
| Solubility | Soluble in ethanol, ether, acetone | [5] |
| Vapor Pressure | 0.052 Pa at 25°C | [5] |
Safety and Toxicological Profile
The safe handling of any chemical substance is paramount in a laboratory setting. The following sections detail the known hazards and toxicological data for 1-(1-Naphthyl)ethanone.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
Toxicological Data
While comprehensive toxicological studies for 1-(1-Naphthyl)ethanone are not extensively available in the public domain, the GHS classification implies a moderate acute toxicity profile. The primary hazards are associated with ingestion and skin/eye contact.
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | Not specified | [4] |
| Skin Irritation | Causes skin irritation (Category 2) | Not specified | [4][10] |
| Eye Irritation | Causes serious eye irritation (Category 2) | Not specified | [10] |
| Skin Sensitization | May cause an allergic skin reaction (Category 1B) | Not specified | [11] |
Precautionary Statements
The following precautionary statements are crucial for the safe handling of 1-(1-Naphthyl)ethanone:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[10].
-
P264: Wash skin thoroughly after handling[10].
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area[10].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[10].
-
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[12].
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[10][11].
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[10].
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[10].
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention[11].
-
P362: Take off contaminated clothing and wash before reuse[10].
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant[10].
-
Experimental Protocols and Handling
Adherence to proper experimental protocols and handling procedures is critical to ensure both experimental success and personnel safety.
Safe Handling Workflow
The following diagram outlines the key stages for the safe handling of 1-(1-Naphthyl)ethanone in a research laboratory.
Caption: Workflow for the safe handling of 1-(1-Naphthyl)ethanone.
Step-by-Step Handling Protocol
-
Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment, considering the quantities to be used and the specific reaction conditions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile)[10].
-
Ventilation: All handling of 1-(1-Naphthyl)ethanone, especially weighing and transfers, should be performed in a certified chemical fume hood to minimize inhalation exposure[13].
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[10][13].
-
Spill Management: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid generating dust.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[10]. Seek medical attention if irritation persists[10].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[10].
-
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains[10].
Analytical Methods
Characterization and purity assessment of 1-(1-Naphthyl)ethanone are typically performed using standard analytical techniques. While specific protocols are proprietary to testing laboratories, the following methods are commonly employed:
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the carbonyl (C=O) stretch of the ketone and the aromatic C-H and C=C vibrations of the naphthalene ring[14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity[7].
-
Gas Chromatography (GC): Can be used to determine the purity of the material, especially when coupled with a mass spectrometer (GC-MS)[7].
Conclusion
1-(1-Naphthyl)ethanone (CAS 941-98-0) is a valuable building block in synthetic and medicinal chemistry. While it presents moderate hazards, including being harmful if swallowed and causing skin and eye irritation, these risks can be effectively managed through adherence to standard laboratory safety protocols, the use of appropriate personal protective equipment, and proper handling within a ventilated environment. A thorough understanding of its properties and safety data is essential for its responsible use in advancing drug discovery and development research.
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National Toxicology Program. (n.d.). Toxicity Studies of Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice. Retrieved from [Link]
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An In-depth Technical Guide to 1,2,3,4,5,6,7,8-Octahydroanthracene: From Historical Discovery to Modern Applications
Abstract
This technical guide provides a comprehensive overview of 1,2,3,4,5,6,7,8-octahydroanthracene, a saturated polycyclic aromatic hydrocarbon that has transitioned from a subject of early 20th-century catalytic chemistry to a molecule of significant interest in modern energy and medicinal chemistry. This document delves into the historical context of its discovery, details its synthesis and characterization, and explores its contemporary applications, with a particular focus on its role as a Liquid Organic Hydrogen Carrier (LOHC) and as a scaffold in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this versatile molecule.
Introduction: The Enduring Relevance of a Partially Saturated Core
1,2,3,4,5,6,7,8-Octahydroanthracene, often referred to as sym-octahydroanthracene (s-OHA), is a tricyclic hydrocarbon with the chemical formula C₁₄H₁₈. It represents a partially saturated derivative of anthracene, where two of the three aromatic rings have been fully hydrogenated. This structural feature imparts a unique combination of properties: the planarity of the remaining aromatic ring and the conformational flexibility of the two saturated cyclohexane rings.
Initially identified as a key intermediate in the complete hydrogenation of coal tar-derived anthracene, the scientific narrative of 1,2,3,4,5,6,7,8-octahydroanthracene has evolved significantly. While its fundamental role in catalytic hydrogenation processes remains a cornerstone of its chemistry, recent research has illuminated its potential in two high-impact areas: as a promising medium for the safe and efficient storage and transport of hydrogen, and as a core structural motif in the design of complex molecules with therapeutic potential. This guide aims to bridge the historical understanding of this compound with its modern, application-driven research landscape.
A Historical Perspective: The Dawn of Catalytic Hydrogenation
The story of 1,2,3,4,5,6,7,8-octahydroanthracene is intrinsically linked to the pioneering work in catalytic hydrogenation of aromatic compounds at the beginning of the 20th century. While a single definitive "discovery" paper is not readily apparent, the work of German chemist G. Schroeter in 1924, titled "Über Hydrierung des Anthracens" (On the Hydrogenation of Anthracene), stands as a landmark early investigation into the stepwise saturation of anthracene.[1]
The early 20th century saw a surge in the exploration of high-pressure catalytic reactions, a field significantly advanced by the work of Vladimir Nikolaevich Ipatieff. His innovations in high-pressure autoclaves and catalysis were foundational to the study of hydrogenating complex organic molecules like those found in coal tar.[1] The hydrogenation of anthracene was found to proceed in stages, with 1,2,3,4,5,6,7,8-octahydroanthracene being a stable and isolable intermediate before the eventual formation of perhydroanthracene (C₁₄H₂₄).[1] These early studies, often employing catalysts like nickel-on-kieselguhr under high pressure, demonstrated that the outer rings of anthracene are more susceptible to hydrogenation than the central ring.[1]
Synthesis and Characterization
The primary and most direct route to 1,2,3,4,5,6,7,8-octahydroanthracene is the selective catalytic hydrogenation of anthracene. The choice of catalyst, solvent, temperature, and pressure are critical parameters that dictate the yield and selectivity of the desired octahydro-derivative over other partially or fully hydrogenated products.
Catalytic Hydrogenation of Anthracene
The hydrogenation of anthracene to 1,2,3,4,5,6,7,8-octahydroanthracene involves the addition of four molecules of hydrogen.
Reaction: C₁₄H₁₀ + 4H₂ → C₁₄H₁₈
A variety of catalytic systems have been developed to optimize this transformation, each with distinct advantages in terms of activity, selectivity, and stability.
| Catalyst System | Temperature (°C) | Pressure (MPa) | Key Observations |
| Nickel-on-kieselguhr | High | High | Early historical method, effective but can lead to over-hydrogenation.[1] |
| Platinum on Carbon (Pt/C) | 215-280 | 4.0-9.0 | Allows for stepwise hydrogenation; product distribution is dependent on conditions.[1] |
| Nickel on Hβ-Zeolite (Ni/Hβ-zeolite) | 80-130 | ~7.0 | High selectivity for octahydroanthracene can be achieved, particularly in supercritical CO₂.[2] |
| Platinum on Alumina (Pt/Al₂O₃) | ~240 | ~7.0 | High selectivity (up to 93%) and catalyst stability.[3] |
| Rhodium on Alumina (Rh/Al₂O₃) | - | - | Demonstrates different adsorption and hydrogenation pathways compared to Pt.[3] |
| Iron-based catalysts | ~400 | ~6.0-10.0 | Can be used with in-situ hydrogen production from water-gas shift reaction.[3][4] |
Experimental Protocol: Selective Hydrogenation using Ni/Hβ-Zeolite in Supercritical CO₂ [2]
-
Catalyst Preparation: A 10 wt. % Ni/Hβ-zeolite catalyst is prepared and pre-reduced.
-
Reactor Setup: A high-pressure batch reactor is charged with anthracene and the Ni/Hβ-zeolite catalyst (e.g., 0.5 g).
-
Reaction Conditions: The reactor is pressurized with carbon dioxide and hydrogen to the desired partial pressures (total pressure ~6.9 MPa, H₂ partial pressure ~2.76 MPa).
-
Heating and Stirring: The mixture is heated to 100-130°C and stirred for a specified reaction time (e.g., 6 hours).
-
Work-up and Analysis: After cooling and depressurization, the product mixture is dissolved in a suitable solvent (e.g., dichloromethane), filtered to remove the catalyst, and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and product selectivity.
Logical Workflow for Catalyst Selection and Optimization
Caption: Workflow for optimizing the selective hydrogenation of anthracene.
Physicochemical and Spectroscopic Characterization
1,2,3,4,5,6,7,8-Octahydroanthracene is an off-white crystalline solid at room temperature.[5] Its key identifiers and properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₈ |
| Molecular Weight | 186.29 g/mol [5] |
| CAS Number | 1079-71-6[5][6] |
| Appearance | Off-white crystalline solid[5] |
| IUPAC Name | 1,2,3,4,5,6,7,8-octahydroanthracene[5] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the protons on the central benzene ring, and multiple signals in the aliphatic region due to the non-equivalent protons of the two saturated cyclohexane rings.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the aromatic carbons (typically in the 125-135 ppm range) and the aliphatic carbons of the saturated rings (typically in the 20-40 ppm range).
-
Mass Spectrometry (MS): The electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 186.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching vibrations for both aromatic and aliphatic protons, as well as C=C stretching from the aromatic ring.
Comprehensive spectroscopic data for 1,2,3,4,5,6,7,8-octahydroanthracene is available in public databases such as the NIST WebBook and PubChem.[5][6]
Modern Applications: From Energy Storage to Drug Discovery
While historically viewed as a simple hydrogenation intermediate, the unique structure of 1,2,3,4,5,6,7,8-octahydroanthracene has led to its exploration in several advanced applications.
Liquid Organic Hydrogen Carriers (LOHC)
One of the most promising modern applications is in the field of hydrogen storage.[7][8] The concept of a Liquid Organic Hydrogen Carrier (LOHC) involves the use of a stable organic liquid to carry hydrogen via chemical bonds.[7][8] The process involves a reversible hydrogenation-dehydrogenation cycle.
The LOHC Cycle with Anthracene/Octahydroanthracene:
-
Hydrogen Storage (Hydrogenation): Anthracene (or a related derivative) is catalytically hydrogenated to 1,2,3,4,5,6,7,8-octahydroanthracene, effectively "charging" the liquid carrier with hydrogen. This process is exothermic.
-
Transport and Storage: The resulting 1,2,3,4,5,6,7,8-octahydroanthracene is a stable liquid or low-melting solid under ambient conditions, allowing for safe and easy transport and storage using existing infrastructure for liquid fuels.[8]
-
Hydrogen Release (Dehydrogenation): When hydrogen is needed, the 1,2,3,4,5,6,7,8-octahydroanthracene is passed over a dehydrogenation catalyst at elevated temperatures, releasing the stored hydrogen in a pure form. The "discharged" anthracene can then be recycled for another hydrogenation cycle.
Caption: The Liquid Organic Hydrogen Carrier (LOHC) cycle using the anthracene/octahydroanthracene pair.
The anthracene/octahydroanthracene system is attractive due to its relatively high hydrogen storage capacity by weight. Research in this area focuses on developing more efficient and robust catalysts for both the hydrogenation and dehydrogenation steps to improve the overall energy efficiency of the cycle.
A Scaffold in Medicinal Chemistry
The rigid, three-dimensional structure of the octahydroanthracene core has made it an interesting scaffold for the synthesis of new chemical entities in drug discovery. A Chinese patent, for instance, describes a series of octahydroanthracene compounds for the potential treatment of tumors and neurodegenerative diseases.[9] In these applications, the octahydroanthracene moiety serves as a framework to which various functional groups can be attached to interact with biological targets. The synthesis of these complex molecules often starts from functionalized benzene derivatives and involves multiple steps, including Friedel-Crafts reactions, to build the core structure.[9] While this area of research is still emerging, it highlights the potential of the octahydroanthracene skeleton as a privileged scaffold in the design of novel therapeutic agents.
Future Perspectives and Conclusion
From its origins as an intermediate in early catalytic hydrogenation studies, 1,2,3,4,5,6,7,8-octahydroanthracene has emerged as a molecule with significant potential in key areas of modern science and technology. The development of more efficient and selective catalysts for its synthesis from anthracene remains a critical area of research, directly impacting its viability as a Liquid Organic Hydrogen Carrier. Further exploration of its dehydrogenation kinetics and the overall energy balance of the LOHC cycle will be crucial for its practical implementation in a hydrogen economy.
In the realm of medicinal chemistry, the use of the octahydroanthracene core as a scaffold for drug design is a promising avenue for the discovery of new therapeutics. The synthesis of libraries of substituted octahydroanthracene derivatives and their screening against a range of biological targets could lead to the identification of novel drug candidates.
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A Senior Application Scientist's Guide to the Theoretical Calculation of Molecular Orbitals for 1,2,3,4,5,6,7,8-Octahydroanthracene
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's electronic structure is paramount. This guide provides an in-depth technical exploration of the theoretical calculation of molecular orbitals (MOs) for 1,2,3,4,5,6,7,8-Octahydroanthracene (OHA), a saturated derivative of the polycyclic aromatic hydrocarbon anthracene. We will delve into the foundational principles of molecular orbital theory, navigate the selection of appropriate computational methods, and present a detailed workflow for obtaining and analyzing the molecular orbitals of OHA. This document is structured to provide not just a protocol, but a strategic framework for approaching such computational studies with scientific rigor and insight.
Foundational Principles: A Cursory Glance at Molecular Orbital Theory
Molecular Orbital (MO) theory posits that atomic orbitals (AOs) combine to form molecular orbitals that span the entire molecule.[1][2][3] This linear combination of atomic orbitals (LCAO) approach results in the formation of bonding and antibonding MOs, which are critical in determining a molecule's chemical and physical properties.[4] The energy levels and spatial distribution of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's reactivity, electronic transitions, and spectroscopic behavior.[5][6]
The Subject Molecule: 1,2,3,4,5,6,7,8-Octahydroanthracene (C14H18)
1,2,3,4,5,6,7,8-Octahydroanthracene is a partially saturated polycyclic hydrocarbon.[7][8] Its structure consists of a central aromatic ring flanked by two fully saturated cyclohexane rings. This unique combination of aromaticity and saturation influences its electronic properties and makes it an interesting subject for molecular orbital analysis. The molecular structure of OHA is presented below.
Chemical Structure of 1,2,3,4,5,6,7,8-Octahydroanthracene
A 2D representation of the 1,2,3,4,5,6,7,8-Octahydroanthracene molecule.
Choosing the Right Computational Tools: A Strategic Decision
The accuracy of molecular orbital calculations is heavily dependent on the chosen theoretical method and basis set.[1] This section will guide you through the selection process, highlighting the rationale behind each choice.
Theoretical Methods: Hartree-Fock vs. Density Functional Theory
Two of the most widely used ab initio methods for molecular orbital calculations are the Hartree-Fock (HF) method and Density Functional Theory (DFT).[9][10]
-
Hartree-Fock (HF) Method: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[11] It treats electron-electron repulsion in an averaged way, neglecting electron correlation.[11][12] While computationally less expensive than more advanced methods, the neglect of electron correlation can lead to inaccuracies, particularly for systems with significant electron-electron interactions.[13]
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of many-body systems based on the electron density.[9][12] Unlike HF, DFT inherently includes electron correlation through the exchange-correlation functional.[9] This makes DFT a more accurate and often preferred method for a wide range of chemical systems, including polycyclic aromatic hydrocarbons.[14][15][16]
For the theoretical calculation of OHA's molecular orbitals, DFT is the recommended approach due to its superior handling of electron correlation at a manageable computational cost. A popular and reliable functional for such systems is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which combines the strengths of both HF and DFT.[14][15][16]
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals.[1][17][18] The choice of basis set directly impacts the accuracy and computational cost of the calculation.[1][17]
-
Minimal Basis Sets (e.g., STO-3G): These are the smallest and computationally cheapest basis sets, using one function per atomic orbital.[1][19] However, their accuracy is generally insufficient for research-grade calculations.[19]
-
Split-Valence Basis Sets (e.g., 3-21G, 6-31G): These basis sets use multiple functions to describe the valence electrons, which are most involved in chemical bonding.[19][20] This provides a better description of the electron distribution in molecules.
-
Polarized and Diffuse Functions: To further improve accuracy, basis sets can be augmented with polarization functions (e.g., (d,p)) and diffuse functions (e.g., + or ++). Polarization functions allow for the distortion of atomic orbitals in the molecular environment, while diffuse functions are important for describing weakly bound electrons and anions. For calculations on polycyclic aromatic hydrocarbons, the 6-311+G(d,p) basis set has been shown to provide a good balance of accuracy and computational efficiency.[14][15][16]
For our study of OHA, the B3LYP/6-311+G(d,p) level of theory is a robust and well-validated choice.
Experimental Protocol: A Step-by-Step Workflow for Molecular Orbital Calculation
This section provides a detailed, step-by-step methodology for calculating the molecular orbitals of 1,2,3,4,5,6,7,8-Octahydroanthracene using a quantum chemistry software package like Gaussian, GAMESS, or ORCA.[9][21][22]
Step 1: Geometry Optimization
The first and most critical step is to obtain the optimized molecular geometry of OHA. This ensures that the subsequent molecular orbital calculations are performed on the most stable conformation of the molecule.
-
Input Structure: Build the 3D structure of 1,2,3,4,5,6,7,8-Octahydroanthracene using a molecular editor.
-
Calculation Setup:
-
Job Type: Geometry Optimization.
-
Method: DFT, with the B3LYP functional.
-
Basis Set: 6-31G(d) (a smaller basis set can be used for the initial optimization to save computational time).
-
-
Execution: Run the calculation. The software will iteratively adjust the atomic coordinates to find the minimum energy structure.
-
Verification: Confirm that the optimization has converged by checking for the absence of imaginary frequencies in a subsequent frequency calculation.
Step 2: Single-Point Energy and Molecular Orbital Calculation
Once the optimized geometry is obtained, a single-point energy calculation is performed using a larger and more accurate basis set to obtain the final molecular orbitals.
-
Input Structure: Use the optimized geometry from Step 1.
-
Calculation Setup:
-
Job Type: Single Point Energy.
-
Method: DFT, with the B3LYP functional.
-
Basis Set: 6-311+G(d,p).
-
Output Request: Request the calculation and output of all molecular orbitals. In Gaussian, this can be achieved using the Pop=Full keyword.[23]
-
-
Execution: Run the single-point energy calculation.
Computational Workflow Diagram
The following diagram illustrates the computational workflow for obtaining the molecular orbitals of OHA.
A schematic of the computational workflow for the theoretical calculation of molecular orbitals.
Data Analysis and Visualization: Interpreting the Results
The output of the calculation will provide a wealth of information about the molecular orbitals of OHA. The key data to analyze are the energies of the molecular orbitals and their spatial distributions.
Molecular Orbital Energy Level Diagram
A molecular orbital energy level diagram provides a visual representation of the calculated orbital energies. This diagram is crucial for identifying the HOMO, LUMO, and the HOMO-LUMO gap. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.[5]
Software such as Chemissian can be used to generate these diagrams from the output files of quantum chemistry calculations.[21][23]
Visualization of Molecular Orbitals
Visualizing the three-dimensional shapes of the molecular orbitals is essential for understanding the bonding and electronic distribution within the molecule.[22][24] The HOMO typically represents the region from which an electron is most likely to be donated, while the LUMO represents the region where an electron is most likely to be accepted.
Visualization software like Jmol, Chemcraft, or the built-in visualizers in many quantum chemistry packages can be used to render isosurfaces of the molecular orbitals.[24][25]
Quantitative Data Summary
The key quantitative data to be extracted from the calculation are the energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap.
| Parameter | Description |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO (E(LUMO) - E(HOMO)) |
Experimental Validation: Bridging Theory and Reality
While theoretical calculations provide invaluable insights, experimental validation is crucial for confirming the accuracy of the computational model.
-
Photoelectron Spectroscopy (PES): This technique directly measures the binding energies of electrons in a molecule, providing experimental values for the energies of the occupied molecular orbitals.[26][27]
-
UV-Visible Spectroscopy: The electronic transitions observed in a UV-Vis spectrum correspond to the excitation of electrons from occupied to unoccupied molecular orbitals.[6] The energy of the lowest energy absorption band can be correlated with the HOMO-LUMO gap.
Conclusion: A Powerful Tool for Molecular Insight
The theoretical calculation of molecular orbitals offers a powerful and predictive tool for understanding the electronic structure and reactivity of molecules like 1,2,3,4,5,6,7,8-Octahydroanthracene. By carefully selecting the appropriate computational methods and basis sets, and following a rigorous workflow, researchers can gain deep insights that are essential for applications in drug development and materials science. This guide provides a comprehensive framework for conducting such studies with a high degree of scientific integrity and practical applicability.
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HOMO−LUMO Gap as an Index of Molecular Size and Structure for Polycyclic Aromatic Hydrocarbons (PAHs) and Asphaltenes: A Theoretical Study. I. The Journal of Physical Chemistry A - ACS Publications. [Link]
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BASIS SETS. [Link]
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Chemissian: software to analyze spectra, build density maps and molecular orbitals. [Link]
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Visualizing Molecular Orbitals: Software and Tools. Solubility of Things. [Link]
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Computational methods for molecular orbital calculations. Fiveable. [Link]
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Gaussian Basis Sets. Chemistry LibreTexts. [Link]
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HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers in Chemistry. [Link]
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Basis set (chemistry). Wikipedia. [Link]
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Experimental Evidence for Molecular Orbital Results. Chemistry LibreTexts. [Link]
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HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. ResearchGate. [Link]
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Engineering Small HOMO–LUMO Gaps in Polycyclic Aromatic Hydrocarbons with Topologically Protected States. PMC - NIH. [Link]
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HOMO-LUMO energy splitting in polycyclic aromatic hydrocarbons and their derivatives. ResearchGate. [Link]
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Molecular orbitals editor. Chemissian. [Link]
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Visualizing Molecular Orbitals in the IPython Notebook. Gabriele Lanaro. [Link]
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1,2,3,4,5,6,7,8-Octahydroanthracene. PubChem. [Link]
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A comparison of density functional theory (DFT) methods for estimating the singlet–triplet (S 0–T 1) excitation energies of benzene and polyacenes. ResearchGate. [Link]
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Assessment of delocalized and localized molecular orbitals through electron momentum spectroscopy. ResearchGate. [Link]
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Anthracene, 1,2,3,4,5,6,7,8-octahydro-. NIST WebBook. [Link]
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HARTREE-FOCK AND DFT. [Link]
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Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. PMC - NIH. [Link]
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1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene. PubChem. [Link]
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Methodological & Application
Application Note: High-Throughput Quantification of 1,2,3,4,5,6,7,8-Octahydroanthracene in Environmental and Industrial Matrices
Abstract and Introduction
1,2,3,4,5,6,7,8-Octahydroanthracene (OHA), a saturated polycyclic aromatic hydrocarbon (PAH), is a compound of increasing interest in environmental monitoring and industrial quality control. As a partially hydrogenated derivative of anthracene, its physicochemical properties necessitate robust and sensitive analytical methods for accurate quantification. OHA can be found in various matrices, including crude oil, petrochemical products, and as a potential environmental contaminant.[1] This application note provides detailed, validated protocols for the quantification of OHA using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode Array and Fluorescence Detection (HPLC-DAD/FLD).
The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering a blend of established principles from regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), and advanced insights for enhanced performance.[2][3] We will delve into the causality behind experimental choices, from sample preparation to instrumental parameters, ensuring that each protocol functions as a self-validating system.
Analyte Overview
-
Compound: 1,2,3,4,5,6,7,8-Octahydroanthracene (sym-Octahydroanthracene)
-
CAS Number: 1079-71-6[4]
-
Molecular Formula: C₁₄H₁₈[4]
-
Structure:
(Image Source: PubChem CID 66181)
Core Challenge: Matrix Interference and Analyte Volatility
The primary challenge in quantifying OHA lies in its complex sample matrices and its semi-volatile nature. Environmental and industrial samples often contain a multitude of interfering compounds, such as other PAHs, aliphatic hydrocarbons, and lipids, which can co-elute and cause signal suppression or enhancement.[6] Effective sample preparation is therefore paramount to isolate OHA and ensure accurate measurement. This guide addresses these challenges through optimized extraction and cleanup procedures.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of semi-volatile organic compounds like OHA due to its exceptional resolving power and the high specificity of mass spectrometric detection.[7][8] This method is particularly suitable for complex matrices where chromatographic separation alone may be insufficient.
Rationale for GC-MS Approach
The choice of GC-MS is predicated on its ability to separate OHA from structurally similar compounds based on their boiling points and interaction with the GC column's stationary phase. Subsequent detection by MS provides both qualitative confirmation through the mass spectrum and quantitative data based on ion abundance.[9][10] Using Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity by monitoring only characteristic ions of OHA.[11]
Experimental Workflow: GC-MS
The following diagram illustrates the end-to-end workflow for OHA quantification by GC-MS.
Caption: GC-MS workflow for OHA quantification.
Detailed Protocol: GC-MS Analysis
Part A: Sample Preparation (Solid Phase Extraction - SPE)
This protocol is adapted from principles outlined in EPA Method 8310 for water samples.[1]
-
Sample Pre-treatment: For aqueous samples, ensure the pH is neutral. If the sample contains residual chlorine, add ~80 mg of sodium thiosulfate per liter.[3]
-
Internal Standard Spiking: Spike the sample with a suitable internal standard (e.g., Anthracene-d₁₀ or Chrysene-d₁₂) to correct for extraction efficiency and instrumental variability.
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge sequentially with 5 mL of dichloromethane (DCM), 5 mL of methanol, and 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample (up to 1 L) onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Analyte Elution: After loading, dry the cartridge under vacuum or with nitrogen for 15-20 minutes. Elute the retained analytes with 10 mL of DCM into a collection vial.
-
Drying and Concentration: Pass the DCM eluate through a small column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen at 35°C.
-
Solvent Exchange: If necessary, exchange the solvent to one compatible with the GC injection, such as hexane or isooctane.
Part B: Instrumental Analysis
-
GC System: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent single quadrupole MS.[8]
-
Injection: Inject 1 µL of the final extract into the GC.
-
Chromatographic and MS Conditions:
| Parameter | Value | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | Standard non-polar column providing good separation for PAHs. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column dimensions and MS vacuum. |
| Oven Program | Initial 70°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min | Separates a wide range of PAHs by boiling point.[8] |
| Transfer Line Temp | 300°C | Prevents condensation of high-boiling point analytes.[8] |
| Ion Source Temp | 230°C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching.[12] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for the target analyte. |
| SIM Ions for OHA | 186.1 (Quantifier), 158.1, 143.1 (Qualifiers) | Based on the electron ionization mass spectrum of OHA.[5][13] |
Method 2: High-Performance Liquid Chromatography (HPLC-DAD/FLD)
HPLC is a powerful alternative to GC, especially for PAHs that may be thermally labile.[14] It offers excellent resolution and sensitivity, particularly when coupled with a Fluorescence Detector (FLD), as many PAHs exhibit natural fluorescence.[15]
Rationale for HPLC Approach
The selection of reverse-phase HPLC is based on its proven efficacy in separating PAHs according to their hydrophobicity.[4][14] OHA, being a non-polar molecule, is well-retained on a C18 column. A Diode Array Detector (DAD) provides UV-Vis spectral information for peak identification, while a Fluorescence Detector (FLD) offers superior sensitivity and selectivity for fluorescent compounds.[16] While OHA itself has limited native fluorescence compared to fully aromatic PAHs, this method is presented as a comprehensive protocol for broader PAH screening that includes OHA.
Experimental Workflow: HPLC
Caption: HPLC-DAD/FLD workflow for OHA quantification.
Detailed Protocol: HPLC Analysis
Part A: Sample Preparation (Liquid-Liquid Extraction - LLE)
This protocol follows principles from EPA Method 610.[3]
-
Sample Pre-treatment: Adjust 1 L of aqueous sample to a neutral pH.
-
Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Combine Extracts: Drain the DCM (bottom) layer into a flask. Repeat the extraction twice more with fresh 60 mL aliquots of DCM. Combine all three extracts.
-
Drying and Concentration: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to approximately 5 mL using a rotary evaporator, then to a final volume of 1.0 mL using a gentle stream of nitrogen.
-
Solvent Exchange: Exchange the solvent to acetonitrile (ACN) by adding 1-2 mL of ACN and re-concentrating to 1.0 mL. This ensures compatibility with the reverse-phase mobile phase.
Part B: Instrumental Analysis
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.[12]
-
Detectors: Diode Array Detector (DAD) and Fluorescence Detector (FLD) in series.
-
Injection: Inject 10-20 µL of the final extract.
-
Chromatographic and Detection Conditions:
| Parameter | Value | Rationale |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm (e.g., Zorbax Eclipse PAH, Vydac 201TP54) | Specifically designed for high-resolution separation of PAHs.[15] |
| Mobile Phase A | Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for eluting non-polar analytes. |
| Gradient | 40% B to 100% B in 25 min, hold 5 min | Gradient elution is necessary to resolve the wide range of PAHs.[14][17] |
| Flow Rate | 1.5 mL/min | Provides optimal separation and peak shape on a 4.6 mm ID column.[17] |
| Column Temp | 30°C | Ensures reproducible retention times. |
| DAD Wavelength | 254 nm | A common wavelength for general PAH detection.[15] |
| FLD Program | Wavelength switching based on elution time for specific PAHs | Optimizes sensitivity for fluorescent PAHs. OHA has weak fluorescence; DAD is primary for its detection. |
Method Validation and Quality Control
To ensure the trustworthiness of the generated data, each protocol must be validated.[11][16] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Calibration curve with R² > 0.995 over at least 5 concentration levels.[14] | Establishes the concentration range over which the instrumental response is proportional to the analyte amount. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of 3:1. | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N of 10:1; or lowest point on the calibration curve. | The lowest concentration that can be quantitatively measured with acceptable precision and accuracy. |
| Accuracy (Recovery) | 70-130% recovery for spiked matrix samples. | Assesses the agreement between the measured value and the true value, accounting for matrix effects. |
| Precision (RSD) | Relative Standard Deviation (RSD) < 15% for replicate injections. | Measures the degree of agreement among individual test results when the procedure is applied repeatedly. |
| Method Blank | No detectable OHA above the LOD. | Confirms that no contamination is introduced during the sample preparation and analysis process. |
| Internal Standard | Recovery within 60-140%. | Monitors and corrects for variability in sample preparation and instrument response. |
Summary of Quantitative Data
The following table summarizes typical performance data expected from the described methods. These values are illustrative and should be experimentally determined for each specific matrix and instrument.
| Parameter | GC-MS (SIM Mode) | HPLC-DAD |
| Typical LOQ | 0.05 - 1.0 µg/L (in water) | 1.0 - 5.0 µg/L (in water) |
| Linear Range | 0.1 - 100 µg/L | 0.5 - 200 µg/L |
| Mean Recovery | 85 - 110% | 80 - 105% |
| Precision (%RSD) | < 10% | < 10% |
(Data are synthesized based on performance characteristics of similar PAH analysis methods)[11][14]
Conclusion
This application note provides two robust, detailed, and scientifically-grounded protocols for the quantification of 1,2,3,4,5,6,7,8-Octahydroanthracene. The GC-MS method offers superior sensitivity and specificity, making it ideal for trace-level detection in complex matrices. The HPLC-DAD/FLD method serves as an excellent orthogonal technique and is well-suited for integration into broader PAH screening programs. The choice between methods will depend on the specific sample matrix, required detection limits, and available instrumentation.[3] By following the detailed steps for sample preparation, instrumental analysis, and quality control, researchers can achieve accurate and reproducible quantification of this important environmental and industrial compound.
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U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
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Zare, F., et al. (2014). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. Iranian Journal of Pharmaceutical Research, 13(4), 1415–1423. Retrieved from [Link]
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ASTM International. (2018). Standard Test Method for Determination of Gaseous and Particulate Polycyclic Aromatic Hydrocarbons in Ambient Air (Collection on Sorbent-Backed Filters with Gas Chromatographic/Mass Spectrometric Analysis). ASTM D6209-18. Retrieved from [Link]
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UCT, Inc. (n.d.). EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. Retrieved from [Link]
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Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Retrieved from [Link]
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Prime Scholars. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Retrieved from [Link]
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ASTM International. (2024). ASTM D5412-93(2024) - Standard Test Method for Quantification of Complex Polycyclic Aromatic. Retrieved from [Link]
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ASTM International. (1993). ASTM: D5412: PAHs and Petroleum Oils in Water. Retrieved from [Link]
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FMS, Inc. (2023). PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar. Retrieved from [Link]
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Wolska, L., et al. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Analytical and Bioanalytical Chemistry, 400(10), 3375-3383. Retrieved from [Link]
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The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in. (2022). Toxics, 10(7), 399. Retrieved from [Link]
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HELCOM. (n.d.). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Anthracene, 1,2,3,4,5,6,7,8-octahydro-. NIST Chemistry WebBook. Retrieved from [Link]
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The Octahydroanthracene Core: A Versatile Scaffold for Advanced Drug Discovery
Application Note & Protocols
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Rigid, Three-Dimensional Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a rigid, yet tunable, three-dimensional (3D) framework is paramount for the development of next-generation therapeutics.[1] The 1,2,3,4,5,6,7,8-octahydroanthracene scaffold, a partially saturated tricyclic hydrocarbon, represents a compelling and underexplored platform for drug design. Its rigidified cyclohexane rings fused to a central aromatic core offer a unique spatial arrangement of substituents, enabling precise vectoral presentation of pharmacophoric features. This guide provides a comprehensive overview of the synthesis, functionalization, and potential applications of the octahydroanthracene scaffold, complete with detailed laboratory protocols for researchers, scientists, and drug development professionals.
The core structure, sym-octahydroanthracene, possesses a molecular formula of C₁₄H₁₈ and a molecular weight of approximately 186.29 g/mol .[2][3] Its inherent rigidity, a departure from more flexible aliphatic linkers, can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. This document will explore the foundational chemistry required to harness this scaffold's potential.
dot graph "Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
} ends_dot Caption: The rigid tricyclic structure of 1,2,3,4,5,6,7,8-octahydroanthracene.
Part 1: Synthesis of the Core Scaffold
The most direct and efficient method for preparing sym-octahydroanthracene is the selective catalytic hydrogenation of commercially available anthracene. The key to this synthesis is controlling the extent of reduction to avoid over-hydrogenation to the fully saturated perhydroanthracene. The choice of catalyst and reaction conditions is critical for achieving high selectivity.
Causality Behind Experimental Choices:
-
Catalyst Selection: Platinum (Pt) and Rhodium (Rh) based catalysts supported on alumina (Al₂O₃) have demonstrated high activity and selectivity.[4] Platinum, in particular, favors a reaction pathway where anthracene is first hydrogenated to 9,10-dihydroanthracene, which then rearranges and is further hydrogenated to the desired symmetrical octahydroanthracene.[4] Nickel-based catalysts have also been used, especially under supercritical CO₂ conditions, which can enhance mass transfer and solubility of hydrogen.[5]
-
Reaction Conditions: Temperature and hydrogen pressure are key parameters. A temperature of around 240°C and a hydrogen pressure of 7 MPa (approximately 1000 psi) have been shown to achieve near-quantitative conversion of anthracene with high selectivity (over 90%) for sym-octahydroanthracene using a Pt/Al₂O₃ catalyst.[4] Lower pressures may lead to incomplete conversion or the formation of tetrahydroanthracene intermediates, while significantly higher pressures or more aggressive catalysts risk over-reduction.
Protocol 1: Selective Hydrogenation of Anthracene
Materials:
-
Anthracene (99%)
-
5% Platinum on Alumina (Pt/Al₂O₃) catalyst
-
Decalin (decalahydronaphthalene) as solvent
-
Hydrogen gas (high purity)
-
Argon or Nitrogen gas (for inerting)
-
Standard glassware for filtration
-
High-pressure autoclave reactor with magnetic stirring and temperature/pressure controls
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Add anthracene (e.g., 10.0 g) and the Pt/Al₂O₃ catalyst (e.g., 0.5 g, 5% w/w) to the reactor vessel.
-
Solvent Addition: Add decalin (e.g., 100 mL) to the vessel.
-
Sealing and Inerting: Seal the reactor according to the manufacturer's instructions. Purge the system with an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen gas to an initial pressure of 7 MPa.
-
Reaction: Begin stirring and heat the reactor to 240°C. Monitor the pressure throughout the reaction. The reaction is typically complete within 10-12 hours.
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst on the filter with a small amount of fresh decalin.
-
Purification: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Self-Validation:
-
Expected Yield: >90%
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the characteristic aromatic proton signals of anthracene and the appearance of aliphatic signals are indicative of a successful reaction.
Part 2: Functionalization of the Octahydroanthracene Scaffold
Once the core scaffold is synthesized, its utility in drug discovery hinges on the ability to introduce diverse functional groups. Functionalization can occur on either the central aromatic ring or the saturated aliphatic rings.
dot graph "Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} ends_dot Caption: General workflow for scaffold synthesis, functionalization, and application.
Strategy 1: Functionalization of the Aromatic Core
The central benzene ring of the octahydroanthracene scaffold is amenable to classical electrophilic aromatic substitution reactions.
Protocol 2: Friedel-Crafts Acylation of sym-Octahydroanthracene
This protocol introduces a ketone functionality, which serves as a versatile handle for further modifications (e.g., reduction to an alcohol, conversion to an amine via reductive amination).
Causality Behind Experimental Choices:
-
Lewis Acid: Aluminum chloride (AlCl₃) is a classic and effective Lewis acid for activating the acylating agent.
-
Acylating Agent: An acid chloride (e.g., acetyl chloride) or an anhydride can be used. Acid chlorides are generally more reactive.
-
Solvent: A non-reactive, non-coordinating solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is required.
Materials:
-
1,2,3,4,5,6,7,8-Octahydroanthracene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sym-octahydroanthracene (e.g., 5.0 g) and anhydrous DCM (50 mL). Cool the mixture to 0°C in an ice bath.
-
Lewis Acid Addition: Carefully add anhydrous AlCl₃ (1.2 equivalents) portion-wise to the stirred solution.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise via a syringe. A color change is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl (5 mL). This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting ketone by column chromatography on silica gel or recrystallization.
Strategy 2: Functionalization of the Saturated Rings
Modifying the saturated cyclohexane rings is more challenging but offers a route to novel chemical space. Direct C-H activation is a modern and powerful strategy for this purpose.[4][5] While protocols specific to octahydroanthracene are not widely published, methods developed for other saturated carbocycles can be adapted.
Conceptual Protocol 3: Palladium-Catalyzed C-H Arylation (A Potential Strategy)
This approach involves the use of a directing group to guide a palladium catalyst to a specific C-H bond on the aliphatic ring. For instance, if a carboxylic acid group were installed on the aromatic ring, it could potentially direct C-H activation at a benzylic position of the saturated ring.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common pre-catalyst.
-
Ligand: Specialized ligands, such as amino acid or pyridone-based ligands, are crucial for facilitating the difficult C-H activation step on an sp³ carbon.[4]
-
Oxidant: An oxidant is required to regenerate the active Pd(II) catalyst.
-
Directing Group: A functional group on the molecule (e.g., a carboxylic acid or amide) is often necessary to chelate to the metal center and position it for C-H cleavage.
This remains an area of active research, and the development of a specific, high-yielding protocol for octahydroanthracene would require significant optimization. Researchers should consult recent literature on C-H functionalization of saturated carbocycles for the latest advancements in catalyst and ligand design.[4][5]
Part 3: Applications in Medicinal Chemistry
The rigid, 3D nature of the octahydroanthracene scaffold makes it an attractive core for developing ligands that target well-defined binding pockets.
Case Study: Neurodegenerative Diseases and Oncology
A Chinese patent discloses a series of octahydroanthracene derivatives with therapeutic potential for neurodegenerative diseases (like Alzheimer's) and tumors.[6] The general synthetic route described involves building functional groups onto the aromatic ring of the scaffold.
dot graph "Patent_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} ends_dot Caption: Synthetic pathway disclosed in patent CN107304172A.[6]
This patent highlights the utility of the scaffold in generating compounds that can modulate complex biological pathways. The core structure likely serves to orient key pharmacophoric groups—such as amides, ureas, and sulfonamides—in a specific geometry required for target engagement. While detailed biological data and SAR are limited in the patent, it provides a clear proof-of-concept for the application of this scaffold in medicinal chemistry.[6]
Related Scaffold Case Study: Dihydroanthracene Analogs as 5-HT₂ₐ Ligands
Research into the closely related 9-aminomethyl-9,10-dihydroanthracene (AMDA) scaffold demonstrates how partial saturation of the anthracene core can lead to potent and selective receptor ligands.[7] A study on methoxy-substituted AMDA derivatives revealed that the position of a simple methoxy group on the aromatic rings significantly impacts binding affinity for the 5-HT₂ₐ serotonin receptor. This underscores the importance of the scaffold in defining the spatial relationship between functional groups and the target protein.[7] This principle is directly translatable to the octahydroanthracene core, where the saturated rings would further constrain the conformation of appended substituents.
| Compound Class | Target/Application | Key Structural Features | Reference |
| Substituted Octahydroanthracenes | Neurodegenerative Diseases, Tumors | Aromatic ring functionalized with amides, ureas, sulfonamides | [6] |
| Methoxy-AMDA Derivatives | 5-HT₂ₐ Serotonin Receptor | Partially saturated core, aminomethyl sidechain, positional methoxy groups | [7] |
Conclusion and Future Outlook
The 1,2,3,4,5,6,7,8-octahydroanthracene scaffold is a structurally robust and synthetically accessible platform for the design of novel therapeutics. Its rigid 3D geometry provides an excellent foundation for creating focused libraries of compounds with well-defined shapes. While its application in medicinal chemistry is still emerging, the existing evidence points to significant potential, particularly in areas like neuroscience and oncology.
Future research should focus on developing more efficient and diverse methods for functionalizing the saturated rings, as this would unlock new regions of chemical space. Furthermore, detailed structure-activity relationship studies on libraries derived from this scaffold are needed to fully elucidate its potential and establish it as a privileged structure in modern drug discovery.
References
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Gandeepan, P., Müller, T., & Ackermann, L. (2019). Catalytic C–H Activation for Organic Synthesis. Nature, 572(7768), 195-207. Available at: [Link]
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He, J., Wasa, M., Chan, K. S., & Yu, J. Q. (2016). Palladium-Catalyzed C–H Functionalizations of Saturated Carbocycles. Chemical Reviews, 117(13), 8754-8786. Available at: [Link]
-
Glennon, R. A., et al. (2004). Methoxy-substituted 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives Exhibit Differential Binding Affinities at the 5-HT2A Receptor. Bioorganic & Medicinal Chemistry Letters, 14(16), 4293-4297. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66181, 1,2,3,4,5,6,7,8-Octahydroanthracene. Available at: [Link]
-
Sharma, G., & Kumar, A. (2022). Selective Hydrogenation of Anthracene to Symmetrical Octahydroanthracene over Al2O3-Supported Pt and Rh Catalysts Prepared by Strong Electrostatic Adsorption. Energy & Fuels, 36(5), 2655-2664. Available at: [Link]
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Suresh, S., Sudhakar, M., & Viswanathan, B. (2011). Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst. Catalysts, 1(1), 63-75. Available at: [Link]
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Grundy, S. L., Sam, A. R. H., & Stobart, S. R. (1987). Metal-mediated functionalization of tetrahydronaphthalene, octahydroanthracene, and tetrahydroquinoline: stereochemical control of nucleophilic addition to cationic cyclopentadienyl(η6-arene)iron(II) complexes via benzylic substitution. Journal of the Chemical Society, Dalton Transactions, (7), 1663-1670. Available at: [Link]
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Raja, E. K., DeSchepper, D. J., Nilsson Lill, S. O., & Klumpp, D. A. (2012). Friedel-Crafts acylation with amides. The Journal of Organic Chemistry, 77(13), 5788–5793. Available at: [Link]
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Bemis, G. W., & Murcko, M. A. (1996). The Properties of Known Drugs. 1. Molecular Frameworks. Journal of Medicinal Chemistry, 39(15), 2887-2893. Available at: [Link]
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Synthesis of Functionalized 1,2,3,4,5,6,7,8-Octahydroanthracene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4,5,6,7,8-octahydroanthracene core is a significant structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional framework serves as a valuable scaffold for the development of novel therapeutic agents and functional organic materials.[1][2][3][4] The ability to introduce a variety of functional groups at specific positions on this scaffold allows for the fine-tuning of its biological activity, photophysical properties, and other characteristics.[5][6] This guide provides an in-depth overview of the key synthetic strategies for accessing functionalized octahydroanthracene derivatives, complete with detailed protocols and mechanistic insights.
The synthetic approaches covered herein are primarily centered around two powerful and versatile chemical transformations: the Diels-Alder reaction and the Robinson annulation.[7][8][9][10] These methods provide reliable pathways to construct the tricyclic core of octahydroanthracene. Additionally, this guide will touch upon modern catalytic methods that offer alternative and often more efficient routes to these valuable compounds.[5][11][12]
Core Synthetic Strategies
The construction of the octahydroanthracene skeleton can be approached through several convergent and linear strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Diels-Alder Reaction: A Classic Approach to Ring Formation
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the stereospecific formation of six-membered rings through a [4+2] cycloaddition.[10][13] In the context of octahydroanthracene synthesis, this reaction typically involves the cycloaddition of a diene with a dienophile to form the central ring of the tricyclic system. A common strategy involves the reaction of a substituted cyclohexadiene with a dienophile like maleic anhydride or a quinone.[13][14]
The power of the Diels-Alder reaction lies in its predictability and high degree of stereocontrol. The relative stereochemistry of the substituents in the product is determined by the geometry of the diene and dienophile, as well as the endo/exo selectivity of the cycloaddition.[10]
Protocol 1: Diels-Alder Reaction of Anthracene with Maleic Anhydride
This protocol describes a classic Diels-Alder reaction to form a precursor that can be further elaborated into functionalized octahydroanthracene derivatives.[14]
Materials:
-
Anthracene (0.80 g)
-
Maleic anhydride (0.40 g)
-
Xylene (10 mL)
-
Ethyl acetate (for washing)
-
25-mL round-bottomed flask
-
Reflux condenser
-
Drying tube
-
Heating mantle or sand bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
To a flame-dried 25-mL round-bottomed flask, add anthracene (0.80 g), maleic anhydride (0.40 g), and a few boiling chips.
-
Assemble a reflux condenser with a drying tube on top.
-
In a fume hood, carefully add 10 mL of xylene to the flask and immediately reattach the reflux condenser.
-
Heat the reaction mixture to a steady reflux (approximately 185-200°C) using a heating mantle or a pre-heated sand bath.
-
Maintain the reflux for 30 minutes. The yellow color of the reaction mixture should fade during this time.
-
Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to promote crystallization of the product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals twice with 3 mL portions of cold ethyl acetate.
-
Allow the product to air-dry before determining the melting point and calculating the yield.
Mechanistic Insight: In this reaction, the central ring of anthracene acts as the diene, reacting with the electron-deficient double bond of maleic anhydride (the dienophile).[14] The reaction proceeds through a concerted pericyclic transition state to form the cyclohexene ring.[10]
The Robinson Annulation: Building Rings Step-by-Step
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[7][8][9] This method is particularly useful for constructing fused ring systems and has been widely applied in the synthesis of steroids and other natural products.[8][15] In the synthesis of octahydroanthracene derivatives, a substituted cyclohexanone can be reacted with a methyl vinyl ketone (MVK) or a related α,β-unsaturated ketone to build the second and third rings of the tricyclic system.[7][8][9]
The Robinson annulation offers a high degree of control over the substitution pattern of the newly formed ring. By choosing appropriately substituted starting materials, a wide range of functionalized octahydroanthracene derivatives can be accessed.[7][9]
Protocol 2: Base-Catalyzed Robinson Annulation
This protocol provides a general procedure for a base-catalyzed Robinson annulation to form a key intermediate for octahydroanthracene synthesis.[9]
Materials:
-
Substituted cyclohexanone (1.0 eq)
-
Methyl vinyl ketone (MVK) (1.2 eq)
-
Sodium methoxide in methanol (catalytic amount)
-
Methanol (solvent)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (DCM) for extraction
-
Magnesium sulfate (for drying)
Procedure:
-
Dissolve the substituted cyclohexanone (1.0 eq) in methanol in a round-bottomed flask.
-
Add a catalytic amount of sodium methoxide in methanol to the solution.
-
Cool the mixture in an ice bath and slowly add methyl vinyl ketone (1.2 eq) with stirring.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insight: The reaction is initiated by the deprotonation of the cyclohexanone by the base to form an enolate. This enolate then acts as a nucleophile in a Michael addition to the methyl vinyl ketone. The resulting diketone intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to form the α,β-unsaturated ketone product.[8][16]
Visualization of Synthetic Workflows
To better illustrate the logical flow of these synthetic strategies, the following diagrams are provided.
Caption: General synthetic pathways to functionalized octahydroanthracenes.
Caption: Stepwise mechanism of the Robinson Annulation.
Modern Catalytic Approaches
Recent advances in catalysis have provided new and efficient methods for the synthesis of anthracene and its derivatives, which can be extended to their octahydro counterparts.[5][11][12] Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and C-H activation reactions, offer powerful tools for the construction and functionalization of the octahydroanthracene scaffold.[11][12][17] These methods often proceed with high selectivity and functional group tolerance, making them attractive for complex molecule synthesis.[5][12]
For example, palladium-catalyzed intramolecular cyclization reactions can be employed to construct the tricyclic ring system from appropriately designed precursors.[11][17] Furthermore, late-stage functionalization of the octahydroanthracene core using C-H activation strategies allows for the direct introduction of functional groups, avoiding lengthy de novo syntheses.[5][12]
Data Presentation and Characterization
The successful synthesis of functionalized octahydroanthracene derivatives relies on rigorous characterization to confirm the structure and purity of the products. The following table summarizes typical characterization data for a hypothetical octahydroanthracene derivative.
| Technique | Expected Data |
| ¹H NMR | Signals in the aliphatic (1.0-3.0 ppm) and aromatic (if present) regions, with characteristic splitting patterns and integration values. |
| ¹³C NMR | Resonances corresponding to sp³ and sp² hybridized carbons, including quaternary carbons of the ring junctions. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the target compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups present in the molecule (e.g., C=O, O-H, C-N). |
| Melting Point | A sharp melting point range for crystalline solids, indicating high purity. |
Applications in Drug Discovery and Materials Science
Functionalized octahydroanthracene derivatives have garnered significant interest in drug discovery due to their potential as modulators of various biological targets. For instance, certain derivatives have been investigated as glucocorticoid receptor modulators.[4] The rigid scaffold allows for the precise positioning of pharmacophoric groups, leading to high-affinity and selective interactions with protein targets.
In the field of materials science, the anthracene core is known for its unique photophysical properties.[6][18] By modifying the octahydroanthracene framework with different functional groups, it is possible to tune the fluorescence, phosphorescence, and other photophysical characteristics of these molecules for applications in organic light-emitting diodes (OLEDs), sensors, and molecular probes.[5]
Conclusion
The synthesis of functionalized 1,2,3,4,5,6,7,8-octahydroanthracene derivatives is a dynamic area of research with significant implications for both medicinal chemistry and materials science. The classical methodologies of the Diels-Alder reaction and Robinson annulation continue to be workhorse reactions for the construction of the core tricyclic system. Concurrently, the development of modern catalytic methods is expanding the synthetic toolbox, enabling more efficient and selective access to these valuable compounds. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of this important class of molecules.
References
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-
An Overview on the Robinson Annulation. ResearchGate. Available at: [Link]
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Robinson annulation. Wikipedia. Available at: [Link]
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Robinson Annulation. Organic Chemistry Portal. Available at: [Link]
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Recent advances in the syntheses of anthracene derivatives. PMC - NIH. Available at: [Link]
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Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. RSC Advances (RSC Publishing). Available at: [Link]
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Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers. Available at: [Link]
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Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. Available at: [Link]
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Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. PMC. Available at: [Link]
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Application Notes & Protocols: The Role of Aromaticity in Organic Electronics—A Comparative Study of Anthracene and its Saturated Analogue
To the intended audience of researchers, scientists, and drug development professionals:
This document addresses the topic of 1,2,3,4,5,6,7,8-Octahydroanthracene and its relevance to organic electronics. A foundational analysis reveals that, as a saturated hydrocarbon, 1,2,3,4,5,6,7,8-Octahydroanthracene is fundamentally unsuited for applications requiring charge transport, such as those in organic electronics. This guide, therefore, pivots to its aromatic counterpart, anthracene , a molecule of seminal importance in the field. By contrasting these two structures, we illuminate the core principles of organic semiconductors and provide detailed, actionable protocols for the application of anthracene in fabricating electronic devices.
Part 1: Foundational Principles—Why Saturation Precludes Electronic Application
Organic electronic materials, such as those used in flexible displays, solar cells, and sensors, rely on the movement of charge carriers (electrons or holes) through a molecular framework.[1] This movement is facilitated by a property known as π-conjugation .[2][3] In π-conjugated systems, alternating single and double bonds create a delocalized network of p-orbitals, allowing electrons to move freely along the backbone of the molecule.[2][3] This extended orbital overlap is what endows these organic materials with semiconducting properties.[1][2]
1,2,3,4,5,6,7,8-Octahydroanthracene is a saturated hydrocarbon, meaning its carbon atoms are connected exclusively by single bonds (sp³ hybridization).[4][5] Lacking π-bonds, it does not have a delocalized electron system and thus behaves as an electrical insulator, making it unsuitable for applications in organic electronics.[4][5]
In stark contrast, anthracene (C₁₄H₁₀) is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings.[6] Its structure is entirely composed of sp² hybridized carbons, creating a planar molecule with a large, delocalized π-electron system. This aromaticity is the key to its utility as an organic semiconductor.[6][7]
Visualizing the Crucial Difference: Conjugation
The diagram below illustrates the structural difference between the insulating 1,2,3,4,5,6,7,8-Octahydroanthracene and the semiconducting Anthracene, highlighting the presence of the π-conjugated system in the latter.
Caption: Structural comparison of Octahydroanthracene and Anthracene.
Part 2: Application Notes for Anthracene in Organic Electronics
Anthracene was one of the first organic materials in which semiconducting properties were extensively studied, making it a cornerstone of the field.[8] Its derivatives continue to be researched and utilized in various applications.[9][10][11]
Key Applications:
-
Organic Field-Effect Transistors (OFETs): Anthracene's ability to form ordered crystalline structures allows for efficient charge transport.[7] This makes it an excellent candidate for the active semiconductor layer in OFETs, which are the fundamental building blocks of organic integrated circuits.[7]
-
Organic Light-Emitting Diodes (OLEDs): Anthracene and its derivatives are known for their high fluorescence quantum yields, particularly in the blue region of the spectrum.[6][10] They are used as blue emitters and as host materials in OLEDs for displays and lighting.[10][11]
-
Scintillators: Anthracene crystals are used as scintillators for the detection of high-energy particles and photons due to their ability to emit light upon irradiation.[6][12]
Performance Characteristics:
The performance of an organic semiconductor is primarily judged by its charge carrier mobility (µ), which measures how quickly charges can move through the material under an applied electric field.[8]
| Property | Typical Values for Anthracene | Significance in Devices |
| Hole Mobility (µh) | 0.1 - 4.0 cm²/V·s (in single crystals)[8][13] | Higher mobility leads to faster switching speeds in transistors and higher current densities in OLEDs. |
| Electron Mobility (µe) | ~0.3 - 3.0 cm²/V·s (in single crystals)[8] | The ability to transport both holes and electrons is crucial for efficient recombination in OLEDs. |
| Crystal Packing | Herringbone structure | This packing arrangement allows for significant π-orbital overlap between adjacent molecules, facilitating charge hopping. |
| Optical Band Gap | ~3.0 eV[14] | Determines the energy of light absorbed and emitted, making it suitable for blue light applications.[6] |
Part 3: Experimental Protocols
The following protocols provide step-by-step methodologies for working with anthracene in a research setting. These are foundational procedures that can be adapted for specific research goals.
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact Anthracene OFET
This protocol describes the fabrication of a standard OFET structure to evaluate the electronic properties of an anthracene thin film.
Objective: To create a functional transistor and measure its characteristic performance metrics, such as charge carrier mobility and the on/off ratio.
Materials:
-
Heavily n-doped silicon wafers with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer.
-
High-purity anthracene powder (≥99.9%).
-
Gold (Au) evaporation pellets (99.99%).
-
Solvents for cleaning: Acetone, Isopropanol (IPA), Deionized (DI) water.
-
Nitrogen (N₂) gas source.
Equipment:
-
Ultrasonic bath.
-
Thermal evaporator system equipped with a quartz crystal microbalance.
-
Shadow masks for source-drain electrode deposition.
-
Semiconductor parameter analyzer.
-
Glovebox with an inert atmosphere (N₂ or Ar).
Workflow Diagram:
Caption: Workflow for fabricating an Anthracene-based OFET.
Step-by-Step Procedure:
-
Substrate Cleaning: a. Cut the doped Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm). b. Place the substrates in a beaker with acetone and sonicate for 15 minutes. c. Rinse thoroughly with DI water, then place in a beaker with isopropanol and sonicate for 15 minutes. d. Rinse again with DI water and dry the substrates under a stream of high-purity nitrogen gas.
-
Anthracene Deposition: a. Transfer the cleaned substrates into a thermal evaporator chamber. b. Load high-purity anthracene into a crucible in the evaporator. c. Evacuate the chamber to a high vacuum (<10⁻⁶ Torr) to ensure a clean deposition process. d. Heat the anthracene crucible until it begins to sublimate. Deposit a thin film (typically 30-50 nm) of anthracene onto the SiO₂ surface. The deposition rate should be kept low and constant (e.g., 0.1-0.2 Å/s) to promote ordered film growth.
-
Source-Drain Electrode Deposition: a. Without breaking vacuum if possible, place a shadow mask with the desired channel length and width over the anthracene film. b. Deposit 50 nm of gold (Au) through the mask to define the source and drain electrodes. Gold is chosen for its high work function, which facilitates efficient hole injection into anthracene.[15]
-
Device Characterization: a. Transfer the completed device to a probe station connected to a semiconductor parameter analyzer, preferably in an inert atmosphere to prevent degradation. b. Measure the output characteristics (Drain Current I_D vs. Drain Voltage V_D at various Gate Voltages V_G). c. Measure the transfer characteristics (I_D vs. V_G at a fixed V_D) in both the linear and saturation regimes to extract key parameters like mobility and the on/off ratio.
Protocol 2: Growth of Anthracene Single Crystals by Physical Vapor Transport (PVT)
Objective: To grow high-quality single crystals of anthracene, which are essential for studying its intrinsic charge transport properties, free from the influence of grain boundaries found in thin films.
Materials:
-
High-purity, pre-sublimed anthracene powder.
-
Quartz tube (approx. 25 mm diameter, 30-40 cm length).
-
High-purity Argon (Ar) gas.
Equipment:
-
Three-zone tube furnace.
-
Vacuum pump and pressure gauges.
-
Sealing torch for quartz.
Step-by-Step Procedure:
-
Tube Preparation: a. Clean a quartz tube thoroughly and bake it under vacuum to remove any volatile contaminants. b. Load the purified anthracene powder into one end of the tube (the source zone).
-
System Setup: a. Connect the tube to a vacuum line. Evacuate and backfill with high-purity Argon gas several times to create an inert environment. b. Seal the tube under a partial Ar pressure or while it is being dynamically pumped to a low pressure.
-
Crystal Growth: a. Place the sealed tube into a horizontal three-zone furnace. b. Establish a temperature gradient along the tube. The source zone containing the anthracene powder should be heated to a temperature sufficient for sublimation (e.g., 190-200°C).[12] c. The middle of the tube is the growth zone, which should be maintained at a lower temperature (e.g., 150°C) where the anthracene vapor will become supersaturated and begin to nucleate and grow crystals.[12] d. The end of the tube is kept cooler to ensure material transport occurs in the desired direction. e. Allow the growth process to proceed for several days to a week. Slow sublimation and growth rates are critical for obtaining large, high-quality crystals.[16]
-
Crystal Harvesting: a. Slowly cool the furnace down to room temperature over several hours to avoid thermal shock that could crack the crystals. b. Carefully break the quartz tube to retrieve the grown single crystals. They will appear as thin, transparent platelets.
References
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W. W. A. M. van Schaik, A. J. van den Berg, J. van der Veen. "Anthracene Based Conjugated Polymers: Correlation between π−π-Stacking Ability, Photophysical Properties, Charge Carrier Mobility, and Photovoltaic Performance". Macromolecules. Available: [Link]
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S. Raj, P. Kumar, A. Kumar, A. K. Singh. "Rapid growth of thin and flexible organic semiconductor single crystal Anthracene by solution growth technique for device fabrication". ResearchGate. Available: [Link]
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Application Notes and Protocols: 1,2,3,4,5,6,7,8-Octahydroanthracene as a Precursor for Novel Polymers
Introduction: Unlocking the Potential of a Hybrid Monomer
In the quest for novel polymeric materials with tailored properties, the exploration of unique monomer architectures is paramount. 1,2,3,4,5,6,7,8-Octahydroanthracene (OHA) presents itself as a compelling, yet underexplored, precursor for advanced polymer synthesis. This partially hydrogenated polycyclic aromatic hydrocarbon (PH-PAH) possesses a unique hybrid structure: a rigid, planar aromatic core flanked by two saturated cyclohexene-like rings. This combination of a classic aromatic unit with cyclo-olefinic character suggests that OHA can be polymerized through mechanisms not typically associated with fully aromatic compounds, potentially yielding polymers with a novel combination of thermal stability, rigidity, and processability.
This application note provides a comprehensive guide for researchers on the utilization of 1,2,3,4,5,6,7,8-octahydroanthracene as a monomer for the synthesis of novel polymers. We present detailed, adapted protocols for two promising polymerization strategies: Ring-Opening Metathesis Polymerization (ROMP) and Ziegler-Natta Catalysis. Furthermore, we outline a complete suite of analytical techniques for the thorough characterization of the resulting polymeric materials.
Part 1: Monomer Synthesis and Purification
The viability of any polymerization is critically dependent on the purity of the monomer. The following section details the synthesis of 1,2,3,4,5,6,7,8-octahydroanthracene from commercially available anthracene, followed by a rigorous purification protocol.
Synthesis of 1,2,3,4,5,6,7,8-Octahydroanthracene
A common and effective method to synthesize OHA is through the reduction of anthracene.[1] The central aromatic ring of anthracene is less reactive to hydrogenation than the outer rings under specific conditions.
Protocol:
-
Reaction Setup: In a high-pressure autoclave, place anthracene and a suitable hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon).
-
Solvent Addition: Add a solvent in which anthracene is soluble, such as ethanol or cyclohexane.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heating and Stirring: Heat the mixture to a specified temperature (e.g., 100-150 °C) and stir vigorously for several hours until the theoretical amount of hydrogen has been consumed.
-
Work-up: Cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 1,2,3,4,5,6,7,8-octahydroanthracene.
Purification of the Monomer
Residual catalyst, partially hydrogenated intermediates, or unreacted starting material can inhibit or terminate polymerization. Therefore, a multi-step purification is essential.
Protocol:
-
Recrystallization: Dissolve the crude OHA in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum at a temperature below their melting point (approximately 73 °C)[2].
-
Purity Assessment: Confirm the purity of the monomer using ¹H NMR and Gas Chromatography-Mass Spectrometry (GC-MS). The absence of olefinic protons from the outer rings in the ¹H NMR spectrum is a key indicator of successful hydrogenation.
Part 2: Polymerization Protocols
The cycloalkene-like character of the outer rings of OHA makes it a candidate for polymerization via coordination and metathesis mechanisms. We present adapted protocols for both Ziegler-Natta and Ring-Opening Metathesis Polymerization.
Ziegler-Natta Polymerization of 1,2,3,4,5,6,7,8-Octahydroanthracene
Ziegler-Natta catalysts are highly effective for the polymerization of α-olefins and cyclic olefins.[3] The proposed mechanism, the Cossee-Arlman model, involves the insertion of the monomer into a transition metal-alkyl bond.[4][5][6] This method is expected to open one of the saturated rings to form a polymer with the anthracene moiety in the backbone.
Protocol:
-
Catalyst Preparation (in a glovebox):
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of triethylaluminum (Al(C₂H₅)₃) in a dry, deoxygenated solvent such as toluene.
-
To a separate Schlenk flask, add titanium tetrachloride (TiCl₄) in toluene.
-
Slowly add the TiCl₄ solution to the Al(C₂H₅)₃ solution with stirring at a controlled temperature (e.g., 0 °C). The formation of a brown precipitate indicates the formation of the active catalyst. The molar ratio of Al/Ti is a critical parameter and should be optimized (typically between 2:1 and 4:1).
-
-
Polymerization:
-
In a separate, dry Schlenk flask, dissolve the purified 1,2,3,4,5,6,7,8-octahydroanthracene monomer in dry, deoxygenated toluene.
-
Transfer the prepared Ziegler-Natta catalyst slurry to the monomer solution via cannula.
-
Heat the reaction mixture to a controlled temperature (e.g., 50-70 °C) and stir for the desired reaction time (e.g., 2-24 hours). The viscosity of the solution should increase as the polymerization proceeds.
-
-
Termination and Polymer Isolation:
-
Quench the reaction by slowly adding acidified methanol. This will deactivate the catalyst and precipitate the polymer.
-
Filter the precipitated polymer and wash thoroughly with methanol to remove catalyst residues.
-
Redissolve the polymer in a suitable solvent (e.g., toluene or chloroform) and reprecipitate it in a non-solvent like methanol.[][8] Repeat this process 2-3 times for thorough purification.[8]
-
Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
-
Caption: Ziegler-Natta polymerization workflow.
Ring-Opening Metathesis Polymerization (ROMP) of 1,2,3,4,5,6,7,8-Octahydroanthracene
ROMP is a powerful technique for the polymerization of strained cyclic olefins, initiated by metal carbene complexes, such as Grubbs catalysts.[9][10] The driving force for the reaction is the relief of ring strain in the monomer. While the six-membered rings of OHA are not highly strained, polymerization may still be feasible, particularly with highly active catalysts.
Protocol:
-
Reaction Setup (in a glovebox or under inert atmosphere):
-
In a dry Schlenk flask, dissolve the purified 1,2,3,4,5,6,7,8-octahydroanthracene monomer in a dry, deoxygenated solvent such as dichloromethane (DCM) or toluene.
-
The monomer-to-catalyst ratio will determine the target molecular weight of the polymer. For example, a ratio of 200:1 will theoretically yield a polymer with a degree of polymerization of 200.
-
-
Initiation:
-
In a separate vial, dissolve the chosen Grubbs catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation) in a small amount of the reaction solvent. The choice of catalyst generation will influence the reaction kinetics and functional group tolerance.[11][12][13]
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
-
Polymerization:
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress can be monitored by observing the increase in viscosity.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a quenching agent, such as ethyl vinyl ether, which reacts with the metal carbene.[14]
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration and wash with fresh methanol.
-
Purify the polymer by redissolving it in a minimal amount of a good solvent (e.g., DCM or THF) and reprecipitating it in methanol. Repeat this process two more times.
-
Dry the final polymer product under vacuum to a constant weight.
-
Caption: Step-by-step workflow for ROMP.
Part 3: Polymer Characterization
A thorough characterization of the synthesized polymers is crucial to understand their structure, properties, and potential applications. The following table and protocols outline the key analytical techniques.
| Technique | Information Obtained | Typical Conditions/Parameters |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn). | Solvent: Tetrahydrofuran (THF) or Toluene; Temperature: 40 °C; Calibration: Polystyrene standards. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), Melting temperature (Tm), and Crystallinity. | Heating/Cooling Rate: 10 °C/min; Atmosphere: Nitrogen; Temperature Range: -50 °C to 300 °C. |
| Thermogravimetric Analysis (TGA) | Thermal stability, Decomposition temperature (Td), and Residue content. | Heating Rate: 10 °C/min; Atmosphere: Nitrogen or Air; Temperature Range: 25 °C to 800 °C. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer structure confirmation, Tacticity, and End-group analysis. | Solvent: CDCl₃ or C₂D₂Cl₄; Spectrometer: 400 MHz or higher; Analyses: ¹H NMR, ¹³C NMR. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups and confirmation of polymerization. | Mode: Attenuated Total Reflectance (ATR); Range: 4000-400 cm⁻¹. |
Gel Permeation Chromatography (GPC) Protocol
-
Sample Preparation: Prepare polymer solutions at a concentration of 1-2 mg/mL in the GPC eluent (e.g., HPLC-grade THF).[15][16] Allow the polymer to dissolve completely, which may take several hours.[17]
-
Filtration: Filter the polymer solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.[16]
-
Analysis: Inject the filtered sample into the GPC system.
-
Data Processing: Determine Mn, Mw, and PDI relative to a calibration curve generated from narrow-PDI polystyrene standards.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300 °C) at a rate of 10 °C/min to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -50 °C) at 10 °C/min.
-
Heat the sample again to 300 °C at 10 °C/min. This second heating scan is used to determine Tg and Tm.[18][19][20][21]
-
-
Data Analysis: Determine the glass transition temperature (Tg) as the midpoint of the step-change in the heat flow curve and the melting temperature (Tm) as the peak of the melting endotherm.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: Place 5-10 mg of the dry polymer into a TGA pan.
-
Analysis: Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset temperature of decomposition, which is an indicator of the polymer's thermal stability.[22][23][24][25][26]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of the polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: Acquire the ¹H NMR spectrum. The disappearance of the monomer's olefinic proton signals and the appearance of broad polymer backbone signals will confirm polymerization.[27][28]
-
¹³C NMR Analysis: Acquire the ¹³C NMR spectrum to further confirm the polymer structure and analyze the tacticity of the polymer chain.[29][30][31]
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation: Place a small amount of the solid polymer sample onto the ATR crystal.
-
Analysis: Acquire the FT-IR spectrum.
-
Data Interpretation: Confirm the polymerization by observing the disappearance of the C=C stretching vibration of the cyclo-olefinic monomer and the appearance of characteristic aliphatic C-H stretching and bending vibrations of the polymer backbone.[32][33][34][35][36]
Conclusion and Future Outlook
The protocols detailed in this application note provide a robust framework for the synthesis and characterization of novel polymers derived from 1,2,3,4,5,6,7,8-octahydroanthracene. The unique hybrid structure of this monomer offers exciting possibilities for creating materials that bridge the gap between traditional polyolefins and aromatic polymers. The resulting polymers are hypothesized to exhibit enhanced thermal stability due to the anthracene moiety, while the aliphatic backbone, derived from the ring-opening of the saturated rings, could impart improved processability and solubility compared to fully aromatic polymers.
Future work should focus on the optimization of the polymerization conditions to control the molecular weight, polydispersity, and stereochemistry of the resulting polymers. Furthermore, a detailed investigation of the mechanical, thermal, and optical properties of these novel materials will be crucial in identifying their potential applications in areas such as high-performance plastics, advanced coatings, and materials for electronic applications.
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Kennemur, J. G., et al. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. Journal of the American Chemical Society. 2019. [Link]
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Chemistry For Everyone. How Does TGA Measure Polymer Thermal Stability? August 29, 2025. Accessed January 12, 2026. [Link]
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YouTube. ROMP: Ring-opening Metathesis Polymerization | Grubbs Catalyst. January 7, 2026. Accessed January 12, 2026. [Link]
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SlideShare. Ziegler-Natta polymerization of olefins - stereoselectivity. November 18, 2014. Accessed January 12, 2026. [Link]
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ResearchGate. Analysis of Chain Branch of Polyolefins by a New Proton NMR Approach. June 25, 2025. Accessed January 12, 2026. [Link]
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LCGC. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. June 9, 2025. Accessed January 12, 2026. [Link]
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LCGC. Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions. August 8, 2024. Accessed January 12, 2026. [Link]
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ResearchGate. Some advices for purifying a polymer? March 7, 2023. Accessed January 12, 2026. [Link]
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University of Bristol. Alkene Polymerization – HETEROGENEOUS Ziegler-Natta. Accessed January 12, 2026. [Link]
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ResearchGate. Mechanism for catalytic ROMP. Accessed January 12, 2026. [Link]
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ACS Macro Letters. Unusual Superior Activity of the First Generation Grubbs Catalyst in Cascade Olefin Metathesis Polymerization. April 12, 2018. Accessed January 12, 2026. [Link]
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TA Instruments. Effect of Thermal Degradation on Polymer Thermal Properties. Accessed January 12, 2026. [Link]
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Wikipedia. Grubbs catalyst. Accessed January 12, 2026. [Link]
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ResearchGate. 13 C{ 1 H} NMR spectrum of a branched poly-olefin using pre-catalyst 3 with 1-octene. Accessed January 12, 2026. [Link]
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Catalysis Science & Technology. Theoretical characterization of first and second generation Grubbs catalysts in styrene cross-metathesis reactions: insights from conceptual DFT. 2017. Accessed January 12, 2026. [Link]
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Spectroscopy Online. The Infrared Spectra of Polymers, Part I: Introduction. July 1, 2021. Accessed January 12, 2026. [Link]
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PubMed Central. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs' First. Accessed January 12, 2026. [Link]
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Advances in Polymer Science. Fourier-Transform Infrared Spectroscopy (FTIR). Accessed January 12, 2026. [Link]
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Journal of Chemical Education. Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. May 11, 2017. Accessed January 12, 2026. [Link]
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-
Beilstein Journals. Recent advances in the syntheses of anthracene derivatives. 2020. Accessed January 12, 2026. [Link]
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Application Notes & Protocols: Catalytic Dehydrogenation of 1,2,3,4,5,6,7,8-Octahydroanthracene
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the catalytic dehydrogenation of 1,2,3,4,5,6,7,8-octahydroanthracene to produce anthracene. This reaction is a cornerstone in the study of hydrogen storage systems and serves as a model for aromatization reactions prevalent in organic synthesis. These notes detail step-by-step protocols for two primary catalytic systems: Palladium on Carbon (Pd/C) and Platinum on Alumina (Pt/Al₂O₃). Beyond procedural instructions, this guide elucidates the mechanistic rationale behind experimental choices, offers insights into catalyst selection and reaction monitoring, and provides a framework for troubleshooting and optimization.
Introduction: The Significance of Aromatization
The dehydrogenation of saturated and partially saturated cyclic hydrocarbons is a fundamental transformation in organic chemistry. This process, often referred to as aromatization, is not only crucial for the synthesis of aromatic compounds but is also a key step in catalytic reforming processes in the petrochemical industry. In the context of renewable energy, the reversible hydrogenation and dehydrogenation of polycyclic aromatic hydrocarbons (PAHs) are being extensively investigated for chemical hydrogen storage.[1][2][3] 1,2,3,4,5,6,7,8-Octahydroanthracene serves as an excellent model substrate in this field due to its well-defined structure and the thermodynamic driving force towards the formation of the fully aromatic anthracene system.
The choice of catalyst is paramount to the success of this transformation. Heterogeneous catalysts, particularly those based on noble metals like palladium and platinum, are favored for their high activity, selectivity, and recyclability.[4][5] The support material, such as activated carbon or alumina, plays a critical role in dispersing the metal nanoparticles, thereby maximizing the active surface area and influencing the overall catalytic performance.
This guide will focus on providing detailed, field-tested protocols that ensure reproducibility and high yields. We will delve into the nuances of each step, from catalyst handling to product analysis, to equip the researcher with the necessary expertise for successful execution.
Mechanistic Overview: A Tale of Two Metals
The catalytic dehydrogenation of octahydroanthracene over a metal surface involves a series of elementary steps. While the precise mechanism can be complex and surface-dependent, a general pathway is widely accepted.
The General Catalytic Cycle
-
Adsorption: The octahydroanthracene molecule adsorbs onto the active sites of the metal catalyst (Pd or Pt).
-
C-H Bond Activation: The catalyst facilitates the cleavage of C-H bonds, leading to the formation of a surface-bound alkyl species and adsorbed hydrogen atoms.
-
β-Hydride Elimination: Successive β-hydride elimination steps occur, forming double bonds within the six-membered rings and releasing more hydrogen atoms onto the catalyst surface.
-
Hydrogen Recombination and Desorption: The adsorbed hydrogen atoms recombine to form molecular hydrogen (H₂), which then desorbs from the catalyst surface.
-
Product Desorption: Once the fully aromatic anthracene molecule is formed, it desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
dot graph "Catalytic_Dehydrogenation_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
subgraph "cluster_CatalystSurface" { label="Catalyst Surface (Pd or Pt)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];
}
{rank=same; A; E;} {rank=same; B; D;} } caption { label: "Generalized Catalytic Cycle for Dehydrogenation."; fontname: "Helvetica"; fontsize: 10; } enddot Caption: Generalized Catalytic Cycle for Dehydrogenation.
Catalyst-Specific Considerations
-
Palladium (Pd): Palladium catalysts, particularly Pd/C, are highly effective for dehydrogenation. They often operate at lower temperatures compared to platinum and are known for their excellent ability to activate C-H bonds. However, they can be more susceptible to poisoning by sulfur-containing impurities.
-
Platinum (Pt): Platinum catalysts, such as Pt/Al₂O₃, are robust and highly active, often requiring higher temperatures to achieve optimal performance.[1][2][6] They are generally more resistant to coking and deactivation over multiple cycles. Studies on Pt/Al₂O₃ have provided insights into the dehydrogenation pathways of polycyclic aromatic hydrocarbons.[1][2][6]
Experimental Protocols
Safety Precautions
-
Pyrophoric Catalysts: Palladium on carbon (Pd/C) and Platinum on Alumina (Pt/Al₂O₃) can be pyrophoric, especially when dry and in the presence of flammable solvents. Always handle these catalysts in an inert atmosphere (e.g., nitrogen or argon) and avoid exposure to air when dry.
-
Hydrogen Gas: The reaction evolves hydrogen gas, which is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood and that there are no ignition sources nearby.
-
High Temperatures: The reactions are typically run at elevated temperatures. Use appropriate heating mantles or oil baths and take precautions against thermal burns.
-
Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, when handling organic solvents.
Protocol 1: Dehydrogenation using Palladium on Carbon (Pd/C)
This protocol is a robust method for the complete aromatization of octahydroanthracene. The use of a high-boiling, inert solvent like diphenyl ether allows for the necessary high reaction temperatures to be reached safely at atmospheric pressure.
3.2.1. Materials and Equipment
-
1,2,3,4,5,6,7,8-Octahydroanthracene (Substrate)
-
10% Palladium on Carbon (Pd/C)
-
Diphenyl ether (Solvent)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Gas outlet bubbler
3.2.2. Step-by-Step Procedure
-
Reactor Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and a gas inlet adapter. The outlet of the condenser should be connected to a bubbler to monitor gas evolution.
-
Inert Atmosphere: Purge the entire system with an inert gas (N₂ or Ar) for 10-15 minutes to remove all oxygen.
-
Charging the Flask: Under a positive flow of inert gas, add 1,2,3,4,5,6,7,8-octahydroanthracene (1.0 g, 5.37 mmol) and diphenyl ether (20 mL) to the flask.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt% of the substrate) to the reaction mixture. Expert Tip: Adding the catalyst before the solvent can lead to clumping. Dispersing the substrate in the solvent first ensures better catalyst distribution.
-
Reaction Execution:
-
Begin stirring the mixture to ensure the catalyst is suspended.
-
Heat the reaction mixture to reflux (approximately 259 °C for diphenyl ether).
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by observing the evolution of hydrogen gas through the bubbler. A vigorous bubbling will be observed initially, which will slow down as the reaction approaches completion.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable solvent like dichloromethane or ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
The solvent can be removed from the filtrate by rotary evaporation. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
dot graph "PdC_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];
subgraph "cluster_Setup" { label="1. Setup & Inerting"; bgcolor="#F1F3F4"; A [label="Assemble Glassware"]; B [label="Purge with N₂/Ar"]; A -> B; }
subgraph "cluster_Reaction" { label="2. Reaction"; bgcolor="#F1F3F4"; C [label="Charge Substrate\n& Solvent"]; D [label="Add Pd/C Catalyst"]; E [label="Heat to Reflux\n(4-6 h)"]; C -> D -> E; }
subgraph "cluster_Workup" { label="3. Work-up"; bgcolor="#F1F3F4"; F [label="Cool to RT"]; G [label="Dilute & Filter\n(remove Pd/C)"]; H [label="Purify Product"]; F -> G -> H; }
B -> C; E -> F; } caption { label: "Experimental Workflow for Pd/C Catalyzed Dehydrogenation."; fontname: "Helvetica"; fontsize: 10; } enddot Caption: Experimental Workflow for Pd/C Catalyzed Dehydrogenation.
Protocol 2: Dehydrogenation using Platinum on Alumina (Pt/Al₂O₃) in a Flow Reactor
This protocol is suitable for larger-scale synthesis and continuous processing. A flow reactor setup offers excellent temperature control and efficient removal of the hydrogen byproduct.
3.3.1. Materials and Equipment
-
1,2,3,4,5,6,7,8-Octahydroanthracene (Substrate)
-
5% Platinum on Alumina (Pt/Al₂O₃) pellets or extrudates
-
High-boiling point solvent (e.g., dodecane)
-
Packed bed flow reactor (e.g., a stainless steel or quartz tube)
-
Tube furnace
-
High-pressure liquid pump
-
Back pressure regulator
-
Gas-liquid separator
-
Inert gas supply (Nitrogen or Argon)
3.3.2. Step-by-Step Procedure
-
Catalyst Packing and Activation:
-
Pack the reactor tube with a known amount of 5% Pt/Al₂O₃ catalyst.
-
Place the reactor in the tube furnace and connect the gas and liquid lines.
-
Activate the catalyst by heating it under a flow of hydrogen gas at 300-350 °C for 2-4 hours. This step reduces any platinum oxides on the surface to the active metallic state.
-
After activation, switch the gas flow to an inert gas (N₂ or Ar) and cool the reactor to the desired reaction temperature.
-
-
Substrate Preparation: Prepare a solution of 1,2,3,4,5,6,7,8-octahydroanthracene in dodecane (e.g., 10 wt%).
-
Reaction Execution:
-
Set the furnace to the reaction temperature, typically in the range of 300-360 °C.[7]
-
Set the back pressure regulator to the desired pressure (e.g., 5-10 bar). This helps to maintain the reactants in the liquid phase.
-
Pump the substrate solution through the heated catalyst bed at a defined flow rate (e.g., 0.1-1.0 mL/min).
-
-
Product Collection and Analysis:
-
The reactor effluent passes through the back pressure regulator and into a gas-liquid separator.
-
The liquid product stream is collected for analysis.
-
The gas stream, primarily hydrogen and the carrier gas, is vented safely.
-
The collected liquid samples can be analyzed by GC-MS to determine the conversion and product distribution.
-
Data Presentation and Analysis
Effective monitoring of the reaction is crucial for optimization and reproducibility. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for this purpose.[8][9]
Analytical Method: GC-MS
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable for separating octahydroanthracene, partially dehydrogenated intermediates, and the final anthracene product.
-
Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 280 °C.
-
Quantification: Conversion and yield can be calculated by integrating the peak areas of the substrate and product, using an internal standard for higher accuracy.
Typical Results
The following table summarizes expected outcomes for the batch protocol using Pd/C.
| Parameter | Value | Rationale |
| Catalyst | 10% Pd/C | High activity for C-H activation. |
| Substrate:Catalyst Ratio | 10:1 (w/w) | Balances reaction rate and cost. |
| Solvent | Diphenyl ether | High boiling point allows for atmospheric pressure reflux. |
| Temperature | ~259 °C | Provides sufficient thermal energy for the endothermic dehydrogenation. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion. |
| Typical Conversion | >95% | Based on GC analysis of the crude reaction mixture. |
| Typical Yield | >90% | After purification. |
Troubleshooting and Field-Proven Insights
-
Low Conversion:
-
Catalyst Deactivation: The catalyst may be poisoned. Ensure the substrate and solvent are of high purity. If reusing the catalyst, consider regeneration by calcination and reduction.
-
Insufficient Temperature: Verify the reaction temperature. Dehydrogenation is an endothermic process and requires sufficient thermal input.
-
Poor Mixing: In the batch protocol, ensure vigorous stirring to keep the heterogeneous catalyst suspended.
-
-
Formation of Byproducts:
-
At very high temperatures or with extended reaction times, cracking or isomerization can occur.[10] Optimize the reaction time and temperature to maximize selectivity for anthracene.
-
-
Catalyst Handling:
-
The pyrophoric nature of these catalysts cannot be overstated. Never add a dry catalyst to a flask containing flammable solvent vapors in the presence of air. Always work under an inert atmosphere.
-
Conclusion
The catalytic dehydrogenation of 1,2,3,4,5,6,7,8-octahydroanthracene is a powerful and illustrative reaction in organic synthesis and materials science. By understanding the underlying principles and carefully following established protocols, researchers can reliably achieve high yields of anthracene. The choice between a batch process with Pd/C and a continuous flow process with Pt/Al₂O₃ will depend on the desired scale and specific experimental capabilities. The insights and detailed procedures provided in these application notes serve as a robust starting point for further exploration and optimization in the field of catalytic aromatization.
References
- Exploring the Dehydrogenation Reaction Pathway of Perhydro-Polycyclic Aromatic Hydrocarbons over the Pt/Al2O3 Catalyst as Liquid Organic Hydrogen Carriers by In Situ DRIFT.
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- Exploring the Dehydrogenation Reaction Pathway of Perhydro-Polycyclic Aromatic Hydrocarbons over the Pt/Al2O3 Catalyst as Liquid Organic Hydrogen Carriers by In Situ DRIFT.
- Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. The Royal Society of Chemistry.
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- (NHC)Pd(II)
- Catalytic Hydrogenation of Anthracene on Binary (Bimetallic)
- Catalytic oxidative dehydrogenation of 9,10-dihydroanthracene to anthracene.
- Pd/C-catalyzed dehydrogenation of 2-cinnamoylbenzoic acids to 3-benzylidene-3H-isochroman-1,4-diones.
- Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsatur
- Selective Hydrogenation of Anthracene to Symmetrical Octahydroanthracene over Al 2 O 3 -Supported Pt and Rh Catalysts Prepared by Strong Electrostatic Adsorption.
- Hydrogenation of Anthracene and Dehydrogenation of Perhydroanthracene on Pt/C C
- Selective Hydrogenation of Anthracene to Symmetrical Octahydroanthracene over Al2O3-Supported Pt and Rh Catalysts Prepared by Strong Electrostatic Adsorption.
- analytical methods.
- Pd/C Hydrogenation vs. dehydrogenation by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube.
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- Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. NIH.
- Analytical Methods. RSC Publishing.
- Hydrogenation of Anthracene and Dehydrogenation of Perhydroanthracene on Pt/C C
- Selective hydrogen transfer to anthracene and its derivatives over an activ
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- Insights into size effects of Pt/Al2O3 catalysts on hydrogen production from methylcyclohexane dehydrogenation. Catalysis Science & Technology (RSC Publishing).
- ANALYTICAL METHODS.
- Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. MDPI.
- Table 1.1, Analytical methods for the measurement of anthracene. NCBI.
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Application Notes & Protocols: The Role of the Octahydroanthracene Scaffold in Advanced Host-Guest Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: From a Rigid Scaffold to Functional Molecular Tweezers
The field of supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, has been pivotal in developing novel molecular recognition platforms.[1][2] At the heart of many of these systems lies the design of host molecules capable of selectively binding guest molecules through non-covalent interactions.[3] The 1,2,3,4,5,6,7,8-octahydroanthracene core, with its rigid, partially saturated, and aromatic structure, serves as a foundational building block for a sophisticated class of host molecules known as "molecular tweezers" and "molecular clips".[4][5] While the simple octahydroanthracene molecule itself is not a primary host, its stereochemically defined and rigid framework is ideal for the preorganization of binding sites, a key principle in designing high-affinity host-guest systems.
These molecular tweezers, featuring two "arms" that bind a guest, are capable of recognizing and binding a wide array of guest molecules, including aromatic compounds, fullerenes, and biologically relevant species like amino acids and nucleotides.[4] The binding is driven by a combination of non-covalent forces such as π-π stacking, hydrophobic effects, van der Waals forces, and hydrogen bonding.[6][7] This application note will delve into the synthesis, principles of recognition, and key applications of host systems derived from the octahydroanthracene scaffold, providing detailed protocols for their study.
The Architecture of Recognition: Anthracene-Based Molecular Tweezers
Molecular tweezers derived from the anthracene scaffold typically consist of two anthracene "side walls" connected by a spacer. The nature and length of this spacer are crucial in defining the geometry of the binding cavity and, consequently, the selectivity for guest molecules.[5] A well-studied example is the lead compound CLR01, a molecular tweezer that has shown significant promise in various therapeutic areas.[8][9] CLR01 is designed to bind to lysine and, to a lesser extent, arginine residues, which allows it to interfere with pathological protein aggregation processes.[8]
Caption: Conceptual diagram of a molecular tweezer.
Synthesis of Anthracene-Based Host Systems
The synthesis of molecular tweezers often involves a multi-step process, with the key step being the formation of the tweezer backbone. A common strategy involves the Diels-Alder reaction between a diene and a dienophile to construct the rigid framework.[8] Functional groups can be introduced at various stages to modulate solubility and guest-binding properties.
Protocol 1: General Synthetic Workflow for a Molecular Tweezer
This protocol outlines a generalized workflow for the synthesis of an anthracene-based molecular tweezer.
-
Synthesis of the Diene and Dienophile:
-
The synthesis often starts from commercially available precursors like indene and maleic anhydride to prepare the diene component.[8]
-
The central aromatic ring, which will act as the dienophile, is separately functionalized.
-
-
Diels-Alder Reaction:
-
The diene and dienophile are reacted under appropriate thermal or catalytic conditions to form the rigid bicyclic framework. This is a crucial step that sets the geometry of the tweezer.
-
-
Functional Group Interconversion and Spacer Attachment:
-
The initial adduct from the Diels-Alder reaction is then subjected to a series of reactions to introduce desired functional groups and attach the spacer unit that connects the two "arms".
-
-
Purification and Characterization:
-
Each intermediate and the final product must be rigorously purified, typically by column chromatography or recrystallization.
-
Characterization is performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
-
Caption: General workflow for molecular tweezer synthesis.
Applications in Drug Development and Research
Molecular tweezers built from the octahydroanthracene scaffold have emerged as promising therapeutic agents and research tools.
-
Inhibition of Protein Aggregation: The lead compound CLR01 has been shown to inhibit the aggregation of various amyloidogenic proteins, including amyloid-β (Aβ), tau, and α-synuclein, which are associated with Alzheimer's and Parkinson's diseases, respectively.[5][8] It achieves this by binding to lysine residues, preventing the formation of toxic oligomers and fibrils.[8]
-
Antiviral Activity: These compounds can disrupt the lipid membranes of enveloped viruses, such as HIV, herpes, and SARS-CoV-2, thereby preventing infection.[8][9] This mechanism is distinct from their effects on protein aggregation.
-
Enzyme Inhibition: Molecular tweezers and clips can act as enzyme inhibitors through different mechanisms. For example, they can bind to cofactors like NAD+ or dock onto lysine residues near the active site of enzymes like alcohol dehydrogenase.[10]
Experimental Protocols for Studying Host-Guest Interactions
The characterization of host-guest complexation is crucial for understanding the binding affinity, selectivity, and thermodynamics of the interaction.
Protocol 2: ¹H NMR Titration for Determining Association Constants
¹H NMR titration is a powerful technique to study host-guest interactions in solution and to determine the association constant (Ka).[11]
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of the host and guest in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Initial Spectrum of the Guest: Record the ¹H NMR spectrum of a dilute, known concentration of the guest molecule.
-
Titration: Add incremental amounts of the host stock solution to the NMR tube containing the guest solution.
-
Spectral Acquisition: After each addition of the host, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
Data Analysis: Monitor the chemical shift changes of the guest protons upon addition of the host. The changes in chemical shift (Δδ) are then fitted to a suitable binding isotherm (e.g., 1:1, 1:2) to calculate the association constant (Ka).[11]
| Host-Guest System | Association Constant (Ka) [M⁻¹] | Technique | Reference |
| Buckycatcher-Fullerene | 8,600 | ¹H NMR | [4] |
| QAAC4A12C-TCPPFe | 4.2 x 10¹² | UV-Vis Titration | [12] |
| CLR01-Lysine | ~10⁶ (µM affinity) | Not specified | [8] |
Table 1: Examples of Association Constants for Host-Guest Complexes.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).[13][14]
-
Sample Preparation: Prepare solutions of the host and guest in the same buffer to avoid heats of dilution. The host is typically placed in the sample cell and the guest in the injection syringe.
-
Instrument Setup: Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Titration: Perform a series of injections of the guest solution into the host solution.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of guest to host and fitted to a binding model to determine Ka, ΔH, and ΔS.
Protocol 4: X-ray Crystallography for Structural Elucidation
Single-crystal X-ray diffraction provides unambiguous, high-resolution structural information about the host-guest complex in the solid state.[15][16][17]
-
Crystallization: Grow single crystals of the host-guest complex. This is often the most challenging step and requires screening of various conditions (e.g., solvent, temperature, crystallization method).
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data using X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Structural Analysis: Analyze the refined structure to determine the binding mode, stoichiometry, and specific non-covalent interactions between the host and guest.
Sources
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- 2. Host-Guest Chemistry in Supramolecular Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host–Guest Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular tweezers - Wikipedia [en.wikipedia.org]
- 5. Pharmaceutical Applications of Molecular Tweezers, Clefts and Clips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding non-covalent interactions in larger molecular complexes from first principles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-covalent Interactions – Alberto Lesarri – CINQUIMA – UVa [albertolesarri.blogs.uva.es]
- 8. Molecular Tweezers: Supramolecular Hosts with Broad-Spectrum Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Tweezers | Bitan Research Lab [bitanlab.neurology.ucla.edu]
- 10. Molecular clip and tweezer introduce new mechanisms of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assembly-enhanced recognition: A biomimetic pathway to achieve ultrahigh affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solution Thermodynamics and Kinetics of Metal Complexation with a Hydroxypyridinone Chelator Designed for Thorium-227 Targeted Alpha Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermodynamics & Kinetics from Microscopy | Ursula Mazur Group | Washington State University [chem.wsu.edu]
- 15. Selectivity assessment in host–guest complexes from single-crystal X-ray diffraction data: the cavitand–alcohol case - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 17. X-ray Crystallography Reveals Parallel and Antiparallel β-Sheet Dimers of a β-Hairpin Derived from Aβ16-36 that Assemble to Form Different Tetramers - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for high-yield synthesis of 1,2,3,4,5,6,7,8-Octahydroanthracene
An Application Note and Protocol for the High-Yield Synthesis of 1,2,3,4,5,6,7,8-Octahydroanthracene
Introduction: The Strategic Value of sym-Octahydroanthracene
1,2,3,4,5,6,7,8-Octahydroanthracene, commonly referred to as symmetrical octahydroanthracene (sym-OHA), is a partially saturated polycyclic aromatic hydrocarbon. Its rigid, bicyclic core structure makes it a valuable building block and intermediate in the synthesis of advanced materials, liquid crystals, and complex pharmaceutical agents. The selective synthesis of sym-OHA in high yields is a critical objective, enabling the efficient utilization of raw materials like anthracene, which is readily available from coal tar.[1]
This guide provides a detailed examination of the primary high-yield synthetic route: the selective catalytic hydrogenation of anthracene. It offers field-proven insights into the causality behind experimental choices, from catalyst design to reaction parameter optimization, and presents a comprehensive, step-by-step protocol for researchers and process chemists.
Core Synthetic Strategy: Selective Catalytic Hydrogenation
The most effective and scalable method for producing sym-OHA is the selective catalytic hydrogenation of anthracene. This process involves the addition of hydrogen across specific double bonds of the anthracene core in the presence of a heterogeneous catalyst. The key challenge lies in controlling the reaction to stop at the octahydro- stage, preventing further reduction to the fully saturated perhydroanthracene.
The reaction proceeds through a series of intermediates. Typically, anthracene is first hydrogenated to 9,10-dihydroanthracene, which then rearranges to a more stable tetrahydroanthracene isomer before subsequent hydrogenation yields the desired sym-octahydroanthracene.[1][2] The choice of catalyst and reaction conditions is paramount in steering the reaction pathway towards high selectivity for the target molecule.
Causality Behind Experimental Choices: A Scientist's Perspective
1. The Catalyst System: The Heart of Selectivity
The performance of the hydrogenation process is overwhelmingly dictated by the catalyst. The ideal catalyst must exhibit high activity for anthracene conversion while simultaneously demonstrating exceptional selectivity towards sym-OHA.
-
Active Metal: Platinum (Pt) and Rhodium (Rh) have shown excellent performance.[1] Nickel (Ni) based catalysts are also effective, particularly when used in novel solvent systems.[2][3] The intrinsic electronic properties of the metal influence how anthracene adsorbs onto its surface. For instance, anthracene tends to adsorb in a parallel manner on Pt/Al2O3 catalysts, a configuration that favors the reaction pathway leading to sym-OHA.[1]
-
Catalyst Support: The support material, such as alumina (Al2O3) or Hβ-zeolite, is crucial for dispersing the active metal particles.[1][4] A higher dispersion exposes more active sites, leading to greater catalytic activity.[1]
-
Preparation Method: The method of catalyst synthesis significantly impacts its final properties. The Strong Electrostatic Adsorption (SEA) technique, for example, produces catalysts with smaller, more uniform metal particles and higher dispersion compared to traditional wet impregnation methods.[1] This results in superior activity and stability.[1]
2. Reaction Environment: Driving the Conversion and Yield
-
Temperature and Pressure: These are critical parameters that must be carefully balanced. Higher temperatures and hydrogen pressures generally increase the rate of reaction and overall conversion.[5] However, excessively harsh conditions can lead to over-hydrogenation and the formation of undesired perhydroanthracene, thus reducing selectivity. Optimal conditions are often found in the range of 100-240°C and 7-8 MPa.[1][2][4]
-
Solvent System: While the reaction can be run in various solvents, the use of supercritical carbon dioxide (sc-CO2) offers distinct advantages. sc-CO2 reduces mass transfer limitations and increases the solubility of both hydrogen gas and the anthracene substrate in the reaction medium.[2][3] This can lead to 100% anthracene conversion at remarkably mild temperatures (e.g., 100°C).[2][3]
Data Summary: Comparative Performance of Catalytic Systems
The following table summarizes key performance data from different catalytic systems for the synthesis of sym-Octahydroanthracene, allowing for easy comparison.
| Catalyst System | Temperature (°C) | Pressure (MPa) | Time (h) | Anthracene Conversion (%) | Selectivity to sym-OHA (%) | Reference |
| Pt/Al₂O₃-SEA | 240 | 7 | 10 | ~100 | 93 | [1] |
| PdZn Alloy | 200 | 1 | - | 100 | 84.8 | [4] |
| **Ni/Hβ-Zeolite (in sc-CO₂) ** | 100 | 7 | 6 | 100 | High (unspecified) | [2][3] |
| Fe-Co/CaA | 400 | 6 | 1 | ~87 | ~84 (of products) | [4] |
Experimental Workflow: Catalytic Hydrogenation
The following diagram outlines the general workflow for the high-yield synthesis of sym-OHA via catalytic hydrogenation in a high-pressure reactor.
Caption: Workflow for sym-OHA synthesis via catalytic hydrogenation.
Protocol: High-Yield Synthesis using Pt/Al₂O₃-SEA Catalyst
This protocol is based on the highly selective method described by Zhang et al.[1] It is intended for trained chemists familiar with high-pressure hydrogenation equipment.
Materials and Equipment:
-
Anthracene (99% purity)
-
Pt/Al₂O₃-SEA catalyst (or a comparable high-performance Pt catalyst)
-
Decalin (or another suitable high-boiling, inert solvent)
-
High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller
-
Inert gas (Nitrogen) and high-purity Hydrogen gas
-
Standard laboratory glassware for filtration and recrystallization
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Reactor Loading:
-
Into the steel autoclave vessel, add anthracene (e.g., 5.0 g).
-
Add the Pt/Al₂O₃-SEA catalyst. A typical catalyst loading is 1-5% by weight relative to the anthracene.
-
Add the solvent (e.g., 100 mL of decalin).
-
-
System Assembly and Purging:
-
Securely seal the autoclave according to the manufacturer's instructions.
-
Connect the gas lines. Purge the reactor by pressurizing with nitrogen to ~1 MPa and then venting. Repeat this cycle three times to remove all oxygen.
-
Perform a similar purge cycle with hydrogen gas twice to prepare the system for reaction.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the target pressure of 7 MPa.
-
Begin vigorous stirring and start heating the reactor to the setpoint of 240°C.
-
Once the target temperature is reached, maintain these conditions for 10 hours. Monitor the pressure; a drop may indicate hydrogen consumption. If necessary, repressurize with hydrogen to maintain 7 MPa.
-
-
Shutdown and Product Isolation:
-
After the reaction time has elapsed, turn off the heater and allow the reactor to cool to room temperature (< 30°C).
-
CAUTION: Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood away from any ignition sources.
-
Open the reactor and retrieve the reaction mixture.
-
-
Purification:
-
Remove the heterogeneous catalyst from the reaction mixture by vacuum filtration, washing the catalyst with a small amount of fresh solvent.
-
Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure 1,2,3,4,5,6,7,8-Octahydroanthracene as a white crystalline solid.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS, and melting point analysis).
-
Alternative Strategy: The Diels-Alder Reaction
For creating functionalized octahydroanthracene cores, the Diels-Alder reaction is a powerful tool.[6][7] This [4+2] cycloaddition involves reacting a conjugated diene with a dienophile to form a six-membered ring.[8] In this context, the central ring of anthracene acts as the diene.[9] While not the primary route to the parent sym-OHA, it is invaluable for synthesizing derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 7. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. web.mnstate.edu [web.mnstate.edu]
Application Note & Protocol: The Strategic Use of 1,2,3,4,5,6,7,8-Octahydroanthracene in the Synthesis of Novel Liquid Crystalline Materials
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive overview of the synthetic utility of the 1,2,3,4,5,6,7,8-octahydroanthracene moiety in the design and synthesis of advanced liquid crystal materials. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for the proposed synthetic strategies. While direct literature on the use of 1,2,3,4,5,6,7,8-octahydroanthracene in liquid crystal synthesis is not abundant, this note extrapolates from the well-established role of other anthracene derivatives to propose a viable and innovative pathway for its application.
Introduction: The Rationale for Incorporating the Octahydroanthracene Core
Liquid crystals are a state of matter exhibiting properties between those of conventional liquids and solid crystals.[1] Their unique responsiveness to external stimuli makes them invaluable in a range of applications, from display technologies to advanced sensor development.[1][2] The molecular architecture of a liquid crystal, or mesogen, is paramount in determining its physical properties, including the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.[3]
Anthracene and its derivatives have been explored as core structures in liquid crystal design due to their rigid, planar nature which promotes the necessary anisotropic molecular arrangements for mesophase formation.[4][5] The 1,2,3,4,5,6,7,8-octahydroanthracene core, while less conjugated than fully aromatic anthracene, offers a unique combination of a rigid central aromatic ring flanked by two saturated cyclohexyl rings. This structure provides a bulky, sterically demanding core that can be strategically functionalized to generate novel mesogenic materials with potentially unique properties. The non-planar nature of the terminal saturated rings could lead to interesting packing behaviors and the formation of less common mesophases.
This application note will detail a proposed synthetic route to a novel liquid crystal incorporating the 1,2,3,4,5,6,7,8-octahydroanthracene core, provide a step-by-step protocol, and discuss the expected properties and characterization of the final product.
Synthetic Strategy: Designing a Calamitic Liquid Crystal
The proposed synthetic strategy aims to create a calamitic (rod-shaped) liquid crystal by attaching flexible alkyl chains to the octahydroanthracene core via an appropriate linking group. The general structure will be a central rigid core (octahydroanthracene) with flexible terminal groups, a common design for inducing liquid crystallinity.
Proposed Target Molecule: 4,4'-(1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diyl)bis(oxy)dibenzonitrile. This symmetrical structure is designed to have a high aspect ratio, which is conducive to the formation of calamitic mesophases. The terminal cyano groups are known to enhance the stability of mesophases due to their strong dipole moments.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a straightforward synthesis involving the functionalization of the 1,2,3,4,5,6,7,8-octahydroanthracene core. The key steps would be the introduction of hydroxyl groups at the 9 and 10 positions, followed by an etherification reaction.
Visualizing the Synthetic Workflow
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. Development and Application of Liquid Crystals as Stimuli-Responsive Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colorado.edu [colorado.edu]
- 4. Anthracene derivative based multifunctional liquid crystal materials for optoelectronic devices - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Liquid crystals containing a 2,6-disubstituted anthracene core—mesomorphism, charge transport and photochemical properties | Semantic Scholar [semanticscholar.org]
Unlocking the Therapeutic Potential of the Octahydroanthracene Scaffold: Application Notes and Protocols for Evaluating Biological Activity
The 1,2,3,4,5,6,7,8-octahydroanthracene core represents a fascinating and underexplored scaffold in medicinal chemistry. While data on the biological activity of the parent molecule remains limited, its diverse analogs, particularly substituted anthracene and anthraquinone derivatives, have demonstrated significant potential across several therapeutic areas.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological activities associated with octahydroanthracene analogs and detailed protocols for their evaluation.
The unique three-dimensional structure of the octahydroanthracene core offers a versatile platform for the development of novel therapeutic agents. By exploring the structure-activity relationships of its analogs, researchers can unlock new avenues for treating a range of challenging diseases. This document will focus on three primary areas of demonstrated biological activity: anticancer, antimicrobial, and neuroprotective effects.
Section 1: Anticancer Activity of Octahydroanthracene Analogs
Substituted anthracene derivatives, including anthraquinones, have long been a cornerstone of cancer chemotherapy.[1] The planar aromatic system of many of these analogs allows for intercalation into DNA, disrupting replication and transcription in rapidly dividing cancer cells.[1] Furthermore, some derivatives act as topoisomerase II inhibitors, preventing the resealing of DNA breaks and triggering apoptosis. This section provides a protocol for assessing the cytotoxic effects of novel octahydroanthracene analogs on cancer cell lines.
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
The primary anticancer mechanism of many anthracene derivatives involves their ability to insert themselves between the base pairs of DNA. This intercalation distorts the DNA helix, interfering with the processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Additionally, some analogs stabilize the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles. This stabilization prevents the re-ligation of the DNA backbone, resulting in double-strand breaks and the initiation of apoptotic pathways.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This protocol is designed to determine the concentration at which an octahydroanthracene analog inhibits the growth of cancer cells by 50% (IC50).
I. Materials
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (octahydroanthracene analog) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
II. Experimental Workflow
Figure 1: Workflow for the MTT cytotoxicity assay.
III. Step-by-Step Procedure
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
IV. Representative Data
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydronaphthalene-1,3-dicarbonitrile analog | HepG2 (Liver) | 6.02 | [2] |
| Tetrahydronaphthalene-1,3-dicarbonitrile analog | HCT-116 (Colon) | 8.45 | [2] |
| Tetrahydronaphthalene-1,3-dicarbonitrile analog | MCF-7 (Breast) | 6.28 | [2] |
Section 2: Antimicrobial Activity of Octahydroanthracene Analogs
The emergence of antibiotic-resistant bacteria poses a significant threat to global health.[3] The octahydroanthracene scaffold provides a promising starting point for the development of novel antimicrobial agents. Analogs of this structure have shown activity against a range of Gram-positive and Gram-negative bacteria.
Mechanism of Action: Inhibition of Bacterial Growth
The antimicrobial mechanism of action for many heterocyclic compounds involves the inhibition of essential bacterial enzymes. For instance, some anthracene analogs have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication. By inhibiting this enzyme, these compounds prevent bacterial proliferation. Other potential mechanisms include disruption of the bacterial cell membrane and inhibition of protein synthesis.[3]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium.
I. Materials
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (octahydroanthracene analog) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (37°C)
II. Experimental Workflow
Figure 2: Workflow for the Broth Microdilution MIC Assay.
III. Step-by-Step Procedure
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microplate containing the serially diluted compound.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
IV. Representative Data
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Isoamphipathic molecule IAM-1 | MRSA | 1-8 | [4] |
| Isoamphipathic molecule IAM-2 | MRSA | 1-16 | [4] |
| Isoamphipathic molecule IAM-3 | MRSA | 1-16 | [4] |
Section 3: Neuroprotective Effects of Octahydroanthracene Analogs
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons.[5][6] There is a critical need for new therapeutic strategies that can protect neurons from damage and slow disease progression. Certain analogs of octahydroanthracene have shown promise as neuroprotective agents.[7]
Mechanism of Action: Anti-Excitotoxic and Antioxidant Properties
One of the key mechanisms of neuronal damage in neurodegenerative diseases is excitotoxicity, which is caused by the overactivation of glutamate receptors. This leads to an excessive influx of calcium ions, triggering a cascade of events that result in cell death. Some octahydroanthracene analogs have been shown to have anti-excitotoxic properties, protecting neurons from glutamate-induced damage. Additionally, these compounds may possess antioxidant properties, scavenging harmful reactive oxygen species (ROS) that contribute to neuronal death.[5][8]
Protocol 3: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol describes an in vitro assay to evaluate the neuroprotective effects of octahydroanthracene analogs against glutamate-induced excitotoxicity in primary neuronal cultures or neuronal cell lines.
I. Materials
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons
-
Neuronal culture medium
-
Glutamate solution
-
Test compound (octahydroanthracene analog) dissolved in a suitable solvent (e.g., DMSO)
-
Reagents for a cell viability assay (e.g., MTT or LDH assay)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
II. Experimental Workflow
Sources
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- 2. 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cefipra.org [cefipra.org]
- 5. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of resveratrol in Alzheimer disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OAB-14, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of resveratrol in Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,2,3,4,5,6,7,8-Octahydroanthracene by Recrystallization
Welcome to the technical support center for the purification of 1,2,3,4,5,6,7,8-Octahydroanthracene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of this nonpolar aromatic hydrocarbon. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues, ensuring a robust and reproducible purification process.
Introduction to Recrystallization of a Nonpolar Compound
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For a nonpolar compound like 1,2,3,4,5,6,7,8-Octahydroanthracene (C₁₄H₁₈, MW: 186.29 g/mol ), the key is to select a solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][4][5][6] This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, leaving the more soluble impurities behind in the mother liquor.[1][2]
The molecular structure of 1,2,3,4,5,6,7,8-Octahydroanthracene, with its fused aliphatic and aromatic rings, dictates its nonpolar character. This property is central to understanding its solubility and, consequently, to designing an effective recrystallization strategy. The general rule of "like dissolves like" is a useful starting point; nonpolar compounds tend to dissolve in nonpolar solvents.[1][2]
Core Principles of Solvent Selection
The success of any recrystallization hinges on the appropriate choice of solvent. An ideal solvent for 1,2,3,4,5,6,7,8-Octahydroanthracene should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent must be capable of dissolving a significant amount of the crude product near its boiling point to create a saturated solution.[3]
-
Low solubility at low temperatures: Upon cooling, the compound should readily crystallize out of the solution, minimizing product loss in the filtrate.[7]
-
Inertness: The solvent should not react chemically with the compound being purified.
-
Volatility: The solvent should be easily removable from the purified crystals after filtration.
-
Safety: The solvent should have a relatively low toxicity and flammability.
Experimental Protocol: Recrystallization of 1,2,3,4,5,6,7,8-Octahydroanthracene
This protocol provides a step-by-step guide for the purification of crude 1,2,3,4,5,6,7,8-Octahydroanthracene.
Materials and Equipment
-
Crude 1,2,3,4,5,6,7,8-Octahydroanthracene
-
Selected recrystallization solvent (e.g., Ethanol, Methanol, Hexane, or a mixed solvent system)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Solvent Selection: Begin by performing small-scale solubility tests to identify the optimal solvent. Place a small amount of the crude material in several test tubes and add a few drops of different potential solvents. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. For nonpolar compounds like octahydroanthracene, solvents like hexane or ethanol are often good starting points.[8] A mixed solvent system (e.g., ethanol/water) can also be effective if a single solvent does not provide the desired solubility profile.[8][9]
-
Dissolution: Place the crude 1,2,3,4,5,6,7,8-Octahydroanthracene in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling, with gentle swirling. Continue to add the solvent in small portions until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which will maximize the yield of crystals upon cooling.[2][7]
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, solid byproducts), they must be removed by filtering the hot solution. This step should be performed quickly to prevent premature crystallization. Use a pre-heated funnel and fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Rushing the cooling process by immediately placing the flask in an ice bath can lead to the formation of small, impure crystals or precipitation of the compound as an oil. Once the solution has reached room temperature and crystal formation appears to be complete, the flask can be placed in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[7]
-
Washing the Crystals: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.[2][7] It is critical to use cold solvent to avoid redissolving the product.
-
Drying: Dry the purified crystals thoroughly to remove any remaining solvent. This can be done by air drying, placing them in a drying oven at a temperature well below the compound's melting point, or using a vacuum desiccator.
Visualization of the Recrystallization Workflow
Caption: A streamlined workflow for the recrystallization of 1,2,3,4,5,6,7,8-Octahydroanthracene.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of 1,2,3,4,5,6,7,8-Octahydroanthracene and provides practical solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not saturated.[10] - Supersaturation: The solution is cooled but crystallization has not been initiated.[10] | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a "seed" crystal of the pure compound.[2][10] |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. [10] - High concentration of impurities. | - Reheat the solution: Add a small amount of additional solvent to ensure complete dissolution and then allow it to cool more slowly. - Change the solvent system: Use a lower-boiling point solvent or a mixed solvent pair. - Consider pre-purification: If the crude material is very impure, a preliminary purification step like column chromatography might be necessary.[11] |
| Low recovery of purified crystals. | - Too much solvent was used during dissolution. [2] - The crystals were washed with solvent that was not cold enough. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution. [2] - Ensure the washing solvent is ice-cold. - Pre-heat the filtration apparatus and work quickly during hot filtration. |
| The purified crystals are colored. | - Colored impurities are present in the crude material. | - Add activated charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.[1] |
Visualization of the Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose between a single solvent and a mixed solvent system?
A1: A single solvent is generally preferred for its simplicity. However, if you cannot find a single solvent with the ideal solubility characteristics, a mixed solvent system is a good alternative. In a mixed solvent system, you dissolve the compound in a "good" solvent in which it is highly soluble and then add a "poor" solvent in which it is insoluble, until the solution becomes turbid. The mixture is then heated to redissolve the compound and cooled to induce crystallization.
Q2: What is the significance of the melting point of the purified compound?
A2: The melting point is a crucial indicator of purity. A pure compound will have a sharp melting point range (typically 1-2°C). A broad melting point range suggests the presence of impurities. Comparing the experimental melting point to the literature value for 1,2,3,4,5,6,7,8-Octahydroanthracene can help confirm the identity and purity of your product.
Q3: Can I reuse the mother liquor to recover more product?
A3: Yes, it is possible to recover a second crop of crystals from the mother liquor by evaporating some of the solvent and re-cooling. However, this second crop will likely be less pure than the first, as the concentration of impurities is higher in the remaining solution.
Q4: My compound is still impure after one recrystallization. What should I do?
A4: If significant impurities remain after one recrystallization, a second recrystallization can be performed.[3] If the compound is still not pure, you may need to consider an alternative purification technique, such as column chromatography, before attempting recrystallization again.[11]
References
-
Recrystallization. (n.d.). In [Source Name]. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]
-
Recrystallization1. (n.d.). In [Source Name]. Retrieved from [Link]
-
Recrystallization. --->. (n.d.). In [Source Name]. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]
-
Recrystallisation Help. (2020, October 30). Reddit. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]
- Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
-
Anthracene, 1,2,3,4,5,6,7,8-octahydro-. (n.d.). Cheméo. Retrieved from [Link]
-
solubility data series. (n.d.). In [Source Name]. Retrieved from [Link]
-
Anthracene, 1,2,3,4,5,6,7,8-octahydro-. (n.d.). the NIST WebBook. Retrieved from [Link]
-
Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. (n.d.). In [Source Name]. Retrieved from [Link]
-
Solubility of C60 in a Variety of Solvents. (n.d.). In [Source Name]. Retrieved from [Link]
-
1,2,3,4,5,6,7,8-Octahydroanthracene | C14H18 | CID 66181. (n.d.). PubChem. Retrieved from [Link]
-
Solubility of Anthracene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory. (n.d.). Scite.ai. Retrieved from [Link]
-
Anthracene. (2023, December 27). Sciencemadness Wiki. Retrieved from [Link]
-
Perhydroanthracene, (4a«alpha-, 8a«alpha-, 9a«alpha-, 10a«beta-). (n.d.). Cheméo. Retrieved from [Link]
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- 4. chemeo.com [chemeo.com]
- 5. Anthracene, 1,2,3,4,5,6,7,8-octahydro- [webbook.nist.gov]
- 6. 1,2,3,4,5,6,7,8-Octahydroanthracene | C14H18 | CID 66181 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing the Synthesis of 1,2,3,4,5,6,7,8-Octahydroanthracene
Welcome to the technical support center for the synthesis of the 1,2,3,4,5,6,7,8-octahydroanthracene scaffold. This guide is designed for researchers, chemists, and drug development professionals who are working with this important carbocyclic core. We will move beyond simple procedural lists to explore the underlying principles of the synthesis, enabling you to troubleshoot effectively and optimize your reaction conditions with a solid mechanistic understanding.
The octahydroanthracene framework is a key structural motif in many natural products and serves as a versatile building block in medicinal chemistry. However, its construction is not without challenges. Issues such as low yields, competing side reactions, and purification difficulties are common hurdles. This guide provides field-tested insights and solutions to these problems, focusing on one of the most robust and widely used methods for its synthesis: the Robinson Annulation .
Core Synthetic Strategy: The Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that constructs a six-membered ring by creating three new carbon-carbon bonds in a tandem sequence.[1] It combines a Michael addition with an intramolecular aldol condensation, making it an exceptionally efficient method for building fused ring systems like octahydroanthracene.[2][3] The general pathway involves the reaction of a ketone (specifically, a substituted cyclohexanone for our target) with a methyl vinyl ketone (MVK) or a similar Michael acceptor.[4]
The elegance of this approach lies in its convergence and atom economy. However, its success is highly dependent on carefully controlled reaction conditions to navigate a landscape of potential side reactions.
Caption: Workflow for Robinson Annulation Synthesis.
Optimized Experimental Protocol: Synthesis of an Octahydroanthracenone Precursor
This protocol provides a representative procedure for the synthesis of an octahydroanthracenone derivative, a direct precursor to 1,2,3,4,5,6,7,8-octahydroanthracene, via a base-catalyzed Robinson annulation.
Reagents & Equipment:
-
2-Substituted cyclohexanone (e.g., 2-methylcyclohexanone)
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)
-
Ethanol (anhydrous)
-
Toluene
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve the 2-substituted cyclohexanone (1.0 eq) in anhydrous ethanol.
-
Base Addition: Under a nitrogen atmosphere, add the base (e.g., sodium ethoxide, 0.1-0.2 eq) to the solution. Stir at room temperature for 15-20 minutes to facilitate enolate formation.
-
Michael Acceptor Addition: Cool the reaction mixture in an ice bath. Add methyl vinyl ketone (MVK) (1.0-1.2 eq) dropwise over 30 minutes. Causality Note: Slow, cooled addition is critical to control the exothermicity of the Michael addition and prevent polymerization of the MVK.
-
Michael Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Aldol Condensation & Dehydration: Add toluene to the reaction mixture. Equip the flask with a Dean-Stark apparatus to remove the ethanol-water azeotrope. Heat the mixture to reflux (typically 80-110°C, depending on the solvent system) for 8-12 hours. Causality Note: Heating promotes both the intramolecular aldol cyclization and the subsequent dehydration to form the thermodynamically stable α,β-unsaturated ketone product.[2]
-
Workup: Cool the reaction mixture to room temperature. Neutralize with dilute aqueous HCl. Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure octahydroanthracenone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is very low, and I've recovered most of my starting ketone. What went wrong?
A1: This classic problem typically points to inefficient enolate formation or a deactivated Michael acceptor.
-
Cause 1: Inactive or Insufficient Base. The base is crucial for deprotonating the ketone to form the nucleophilic enolate.[2] If the base is old, has absorbed moisture, or is used in insufficient quantity, the initial Michael addition will not proceed effectively.
-
Solution: Use a fresh, anhydrous base. Ensure the stoichiometry is correct; while catalytic amounts are often sufficient, some systems may require a higher loading. Consider a stronger base if kinetics are slow, but be mindful of increased side reactions (see Table 1).
-
-
Cause 2: Polymerized Michael Acceptor. Methyl vinyl ketone (MVK) is prone to polymerization, especially if not stored properly (inhibitor-free or at room temperature).
-
Solution: Use freshly distilled or a newly opened bottle of MVK. Always store it refrigerated and stabilized.
-
-
Cause 3: Steric Hindrance. If your cyclohexanone starting material is heavily substituted, particularly at the α-carbon, the nucleophilic attack can be sterically hindered.
-
Solution: Increase the reaction temperature or time. Alternatively, consider using a less sterically demanding base or a more reactive Michael acceptor.
-
Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. How can I improve selectivity?
A2: The Robinson annulation is a sequence of equilibrium reactions, and controlling these equilibria is key to preventing side products.
-
Cause 1: Self-Condensation of the Ketone. The ketone enolate can react with another molecule of the starting ketone in an aldol reaction, competing with the desired Michael addition.
-
Solution: This is often a concentration-dependent issue. Maintain a low concentration of the enolate by adding the base slowly or by adding the ketone to a mixture of the base and the Michael acceptor. Running the reaction at lower temperatures can also favor the Michael addition over the aldol condensation.
-
-
Cause 2: Polymerization of MVK. As mentioned, MVK can polymerize under basic conditions.
-
Solution: Add the MVK slowly to the reaction mixture at a reduced temperature (e.g., 0-5°C) to keep its instantaneous concentration low.
-
-
Cause 3: Formation of Isomeric Products. If an unsymmetrical ketone is used, deprotonation can occur on either side, leading to different Michael adducts and, ultimately, isomeric products.
-
Solution: Employ thermodynamic or kinetic control. For kinetic control (favoring the less substituted enolate), use a bulky base like lithium diisopropylamide (LDA) at low temperatures (-78°C). For thermodynamic control (favoring the more substituted enolate), use a smaller base like NaOEt or KOH at room temperature or higher.[4]
-
Q3: The Michael addition seems to have worked (TLC/LCMS shows the 1,5-diketone), but the final cyclized product is not forming.
A3: This indicates a failure in the intramolecular aldol condensation step.
-
Cause 1: Insufficiently Forcing Conditions. The aldol cyclization and subsequent dehydration often require heat to overcome the activation energy barrier.[3]
-
Solution: After the Michael addition is complete, increase the temperature of the reaction. Refluxing, often with azeotropic removal of water using a Dean-Stark trap, is a standard method to drive the reaction to completion.
-
-
Cause 2: Unfavorable Ring Strain. While formation of a six-membered ring is generally favored, complex substitution patterns on the 1,5-diketone intermediate can introduce steric strain that disfavors cyclization.
-
Solution: Switch to a more aggressive catalyst system. An acid-catalyzed aldol condensation (e.g., using p-toluenesulfonic acid in refluxing benzene or toluene) can sometimes be more effective in these cases.
-
Q4: My purification is difficult due to a thick, oily crude product that is hard to handle.
A4: This is often due to residual polymeric material or incomplete reactions.
-
Cause 1: MVK Polymer. Excess or unreacted MVK can polymerize during workup or concentration, leading to a viscous oil.
-
Solution: Ensure the Michael addition has gone to completion. During workup, a wash with a dilute sodium bisulfite solution can help remove trace amounts of unreacted α,β-unsaturated ketones.
-
-
Cause 2: Mixture of Intermediates. If the reaction did not go to completion, your crude product is a mixture of starting materials, the 1,5-diketone intermediate, and the final product, which can be difficult to purify.
-
Solution: Before attempting large-scale purification, re-subject the crude material to the reaction conditions (e.g., reflux with a catalytic amount of base or acid) to drive the reaction to completion. Careful column chromatography with a shallow solvent gradient is essential for separating closely-related compounds.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative synthetic routes to the octahydroanthracene core?
A1: Besides the Robinson Annulation, two other powerful methods are commonly employed:
-
Diels-Alder Reaction: This [4+2] cycloaddition can be used to construct the central ring of the anthracene system. For example, reacting a substituted cyclohexadiene with a suitable dienophile like benzoquinone, followed by further transformations, can build the core. The regioselectivity can be a challenge but can often be controlled by the electronic nature of the substituents on the diene and dienophile.[6][7]
-
Intramolecular Friedel-Crafts Reactions: This method involves the cyclization of a suitably functionalized aromatic precursor. For instance, an aromatic ring tethered to a cyclohexyl moiety with an acyl or alkyl halide group can be cyclized in the presence of a strong Lewis acid (like AlCl₃) or a Brønsted acid to form the fused ring system.[8][9] This is particularly useful for creating the aromatic ring of the final anthracene system after the octahydro portion is established.
Q2: How does the choice of catalyst (acid vs. base) impact the reaction?
A2: The catalyst choice fundamentally changes the reactive intermediates and can influence the outcome.
-
Base Catalysis (more common): Proceeds via an enolate nucleophile. It is generally very effective for simple substrates. The choice of base can be used to control regioselectivity (kinetic vs. thermodynamic enolates). See Table 1 for a comparison.
-
Acid Catalysis: Proceeds via an enol nucleophile. This can be advantageous for substrates that are sensitive to strong bases or for promoting the dehydration of a stubborn aldol addition product. Proline and its derivatives have also been used as organocatalysts to achieve enantioselective Robinson annulations.[1]
Q3: Can this synthesis be performed enantioselectively?
A3: Yes. The development of asymmetric Robinson annulations has been a significant area of research. The most common approach is the use of chiral organocatalysts, such as L-proline or its derivatives. These catalysts facilitate the formation of a chiral enamine intermediate, which then reacts with the Michael acceptor, leading to an enantiomerically enriched product.[1] This strategy is famously used in the synthesis of the Wieland-Miescher ketone.[1]
Data & Condition Summaries
Table 1: Comparison of Common Bases for Robinson Annulation
| Base | Typical Conditions | Advantages | Disadvantages |
| KOH / NaOH | Ethanol/Methanol, RT to reflux | Inexpensive, readily available | Can lead to side reactions (saponification if esters are present), not ideal for kinetic control. |
| NaOEt / KtBuO | Corresponding alcohol solvent, RT to reflux | Stronger bases, drive reaction efficiently | Moisture sensitive, KtBuO is bulky and can favor kinetic products. |
| LDA | THF, -78°C | Excellent for kinetic control (less substituted enolate) | Requires strictly anhydrous conditions and low temperatures; stoichiometric use. |
| Pyrrolidine/Proline | DMSO or MeCN, RT | Organocatalytic, enables asymmetric synthesis | May require longer reaction times, catalyst can be expensive. |
Table 2: Recommended Solvent and Temperature Profiles
| Step | Solvent | Temperature | Rationale |
| Michael Addition | Protic (e.g., EtOH) or Aprotic (e.g., THF) | 0°C to Room Temp | Controls exotherm and minimizes MVK polymerization. Lower temp favors addition over competing aldol reactions. |
| Aldol/Dehydration | Higher boiling (e.g., Toluene, Benzene) | Reflux (80-110°C) | Provides energy to overcome activation barrier for cyclization and dehydration. Allows for azeotropic water removal. |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common issues.
References
-
Cho, E. J., et al. (2003). Friedel-Crafts Type alkylation of 1,2,3,4,5,6,7,8,-Octahydroanthracene with Vinylchlorosilanes. Bulletin of the Korean Chemical Society. [Link]
-
Nurmakhan, N., et al. (2022). Catalytic Hydrogenation of Anthracene on Binary (Bimetallic) Composite Catalysts. MDPI. [Link]
-
Wikipedia contributors. (2023). Robinson annulation. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). The Robinson Annulation Reaction. [Link]
-
The Organic Chemistry Tutor. (2020). Synthesis Problem #1: Robinson Annulation. YouTube. [Link]
-
Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. [Link]
-
Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 23.12: The Robinson Annulation Reaction. [Link]
-
Majumdar, K. C., & Mondal, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
-
Majumdar, K. C., & Mondal, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]
-
Wikipedia contributors. (2023). Friedel–Crafts reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]
-
ResearchGate. (n.d.). Optimization of Diels-Alder Reaction of 9-Methoxymeth- ylanthracene with Citraconic Anhydride. [Link]
-
Imamura, P. M., Costa, M., & Custodio, R. (2002). A CONVENIENT PREPARATION OF 1, 2, 3, 4, 5, 6, 7, 8-OCTAHYDRO-NAPHTHALENE SKELETON. SYNTHESIS OF (±)-ISOCARIDIENE. Synthetic Communications. [Link]
-
Das, S., et al. (2020). Diels-Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. Nature Communications. [Link]
-
Das, S., et al. (2020). Diels-Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. PubMed. [Link]
-
Imeni, E., et al. (2024). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry. [Link]
-
de la Torre, B., et al. (2019). An on-surface Diels–Alder reaction. National Institutes of Health. [Link]
-
Teichert, J. F., et al. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. National Institutes of Health. [Link]
-
Bradfield, J. J., Kende, A. S., & Poland, A. (1988). Purification of the Ah receptor from C57BL/6J mouse liver. The Journal of Biological Chemistry. [Link]
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- 7. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
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identifying byproducts in the synthesis of 1,2,3,4,5,6,7,8-Octahydroanthracene
Welcome to the technical support center for the synthesis of 1,2,3,4,5,6,7,8-Octahydroanthracene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on practical, field-tested insights to help you identify and mitigate the formation of byproducts, ensuring the integrity of your research.
Section 1: Understanding the Synthesis and Potential Byproducts
The synthesis of 1,2,3,4,5,6,7,8-Octahydroanthracene (OHA) is a cornerstone for the creation of complex polycyclic frameworks. However, like any multi-step synthesis, it is prone to the formation of impurities that can complicate purification and compromise the quality of the final product. This section outlines the common synthetic routes and the characteristic byproducts associated with each.
Common Synthetic Pathways
Two primary routes are commonly employed for the synthesis of the octahydroanthracene core:
-
Diels-Alder Reaction: This [4+2] cycloaddition reaction typically involves a substituted diene and a dienophile to construct the foundational six-membered ring.[1] For OHA synthesis, this could involve the reaction of a cyclohexadiene derivative with an appropriate dienophile, followed by further modifications.
-
Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to build a new six-membered ring onto an existing ketone.[2][3] This method is particularly useful for constructing fused ring systems.
Visualizing the Synthetic Landscape
Caption: Synthetic routes to 1,2,3,4,5,6,7,8-Octahydroanthracene.
Section 2: Troubleshooting Guide - A Q&A Approach
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.
Question 1: My reaction mixture shows multiple spots on TLC, even after completion. What are the likely byproducts?
Answer: The presence of multiple spots on TLC is a common indicator of byproduct formation. The identity of these byproducts is highly dependent on your chosen synthetic route.
For Diels-Alder Reactions:
-
Unreacted Starting Materials: Incomplete reactions can leave residual diene and dienophile.
-
Diastereomers: Depending on the dienophile used, the formation of endo and exo isomers is possible. The endo product is often the kinetic product, while the exo is the thermodynamic product.[4] Reaction temperature and time can influence the ratio of these isomers.
-
Oxidized Byproducts: Anthracene and its derivatives are susceptible to oxidation, which can lead to the formation of anthraquinone.[5] This is often observed as a colored impurity.
-
Retro-Diels-Alder Products: At elevated temperatures, the Diels-Alder adduct can undergo a retro-reaction, regenerating the starting materials.[6]
For Robinson Annulation Reactions:
-
Polymerization of the α,β-Unsaturated Ketone: Michael acceptors like methyl vinyl ketone can polymerize under basic conditions, leading to a complex mixture of high molecular weight species.[7]
-
Side-Products from Aldol Condensation: The intramolecular aldol condensation step can sometimes yield undesired constitutional isomers or dehydration products.
-
Incomplete Cyclization: The intermediate from the Michael addition may not fully cyclize, leading to the presence of a 1,5-diketone.[8]
General Byproducts (Applicable to multiple routes):
-
Partially Hydrogenated Intermediates: If your synthesis involves a hydrogenation step starting from anthracene, incomplete reduction can result in the presence of 9,10-dihydroanthracene or 1,2,3,4-tetrahydroanthracene.[9]
Question 2: I've isolated my product, but the NMR spectrum is complex and shows unexpected peaks. How can I identify the impurities?
Answer: NMR spectroscopy is a powerful tool for identifying byproducts. By comparing the chemical shifts and coupling constants in your spectrum to known values, you can often pinpoint the structure of the impurities.
Expected NMR Data for the Main Product and Potential Byproducts:
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Key Distinguishing Features |
| 1,2,3,4,5,6,7,8-Octahydroanthracene | Aliphatic protons in the range of 1.5-2.8 ppm. Aromatic protons around 7.0 ppm. | Aliphatic carbons around 20-30 ppm. Aromatic carbons around 125-135 ppm. | A clean spectrum with the expected integration ratios for aliphatic and aromatic protons. |
| 9,10-Dihydroanthracene | Methylene protons (C9, C10) as a singlet around 3.8-4.0 ppm. Aromatic protons from 7.1-7.3 ppm.[1][5] | Methylene carbons around 36 ppm. Aromatic carbons around 126-137 ppm. | A characteristic singlet for the C9 and C10 protons. |
| 1,2,3,4-Tetrahydroanthracene (Tetralin as model) | Aliphatic protons in two distinct regions: ~1.8 ppm (C2, C3) and ~2.7 ppm (C1, C4). Aromatic protons from 7.0-7.1 ppm.[10] | Aliphatic carbons around 23 and 29 ppm. Aromatic carbons from 125-137 ppm. | More complex aliphatic region compared to OHA. |
| Anthraquinone | Two sets of aromatic protons in a characteristic AA'BB' system, typically between 7.8-8.4 ppm.[2][11] | Carbonyl carbons around 183 ppm. Aromatic carbons from 127-135 ppm.[12] | Downfield aromatic signals and the presence of a carbonyl signal in the ¹³C NMR. |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of your purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra. For complex mixtures, 2D NMR techniques like COSY and HSQC can be invaluable for structural elucidation.
-
Data Analysis: Compare the obtained spectra with literature data for the expected product and potential byproducts. Pay close attention to the integration of signals in the ¹H NMR to estimate the relative amounts of each species.
Question 3: My GC-MS analysis shows several peaks. How can I use the mass spectra to identify the byproducts?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile components in your reaction mixture. The fragmentation pattern in the mass spectrum provides a molecular fingerprint for each compound.
Expected GC-MS Fragmentation Patterns:
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| 1,2,3,4,5,6,7,8-Octahydroanthracene | 186 | 157, 141, 128, 115 | Loss of ethyl and propyl fragments from the saturated rings.[13] |
| 9,10-Dihydroanthracene | 180 | 179, 178, 152 | Loss of H radical, followed by retro-Diels-Alder fragmentation.[1][14] |
| 1,2,3,4-Tetrahydroanthracene | 184 | 155, 141, 128, 115 | Similar to OHA, with fragmentation of the saturated ring. |
| Anthraquinone | 208 | 180, 152, 151, 76 | Characteristic loss of one and two CO molecules.[15][16][17] |
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of your sample in a volatile solvent (e.g., dichloromethane, hexane).
-
GC Separation: Inject the sample onto a suitable GC column (e.g., a non-polar column like DB-5ms). Use a temperature program that allows for good separation of the expected components.
-
MS Detection: Acquire mass spectra for each eluting peak.
-
Data Analysis: Compare the obtained mass spectra with a library of known compounds (e.g., NIST) and with the expected fragmentation patterns listed above.
Visualizing the Troubleshooting Workflow
Caption: A workflow for identifying and mitigating byproducts.
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of oxidized byproducts like anthraquinone?
A1: To minimize oxidation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, using degassed solvents can help. If oxidation is still a problem, consider adding a small amount of a reducing agent, but be mindful of its compatibility with your reaction conditions.
Q2: What is the best way to control the stereoselectivity in a Diels-Alder reaction to favor one isomer?
A2: The stereoselectivity of a Diels-Alder reaction is influenced by both kinetic and thermodynamic factors.[4] Lower reaction temperatures generally favor the formation of the kinetic (endo) product. Lewis acid catalysis can also enhance the stereoselectivity. For thermodynamic control to favor the more stable (exo) product, higher reaction temperatures and longer reaction times may be necessary, but this also increases the risk of retro-Diels-Alder reactions.[6]
Q3: I suspect polymerization is occurring in my Robinson annulation. How can I prevent this?
A3: Polymerization of the Michael acceptor is a common issue.[7] To mitigate this, you can try adding the α,β-unsaturated ketone slowly to the reaction mixture to keep its concentration low. Using a less reactive precursor that generates the Michael acceptor in situ can also be an effective strategy.
Q4: My hydrogenation reaction to produce OHA from anthracene is incomplete. What can I do?
A4: Incomplete hydrogenation can be addressed by increasing the hydrogen pressure, reaction time, or temperature.[9] The choice of catalyst is also critical; ensure you are using an active and appropriate catalyst for aromatic ring hydrogenation (e.g., Rh/C, PtO₂). Catalyst poisoning can also be a factor, so ensure your starting materials and solvent are of high purity.
References
- BenchChem. (n.d.). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide.
- ResearchGate. (n.d.). Mass spectra of anthraquinone and 2-methylanthraquinone and corresponding compounds from the Murchison meteorite.
- ChemicalBook. (n.d.). Anthraquinone(84-65-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). Anthraquinone(84-65-1) MS spectrum.
- ChemicalBook. (n.d.). 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride(1625-83-8) 1H NMR spectrum.
- Wikipedia. (2023). Robinson annulation.
- Master Organic Chemistry. (2018). The Robinson Annulation.
- ChemicalBook. (n.d.). 9,10-Dihydroanthracene(613-31-0) 1H NMR spectrum.
- ResearchGate. (n.d.). The hydrogenation of anthracene and the investigation of some of the resultant products.
- PubChem. (n.d.). 9,10-Dihydroanthracene.
- Restek. (n.d.). Anthraquinone.
- NIST. (n.d.). Anthraquinone, 2-amino-.
- Brainly. (2024). Provide the H NMR spectrum for 9,10-dihydroanthracene-9,10-αβ-succinic anhydride.
- Organic Chemistry Portal. (n.d.). Robinson Annulation.
- Wikipedia. (2023). Robinson annulation.
- Chegg. (2022). Solved I believe this is the 1H NMR spectrum for | Chegg.com.
- SpectraBase. (n.d.). 9-Methyl-9,10-dihydroanthracene - Optional[MS (GC)] - Spectrum.
- PubMed Central. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene.
- Indian Academy of Sciences. (n.d.). Enantioselective solvent-free Robinson annulation reactions.
- Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes.
- Master Organic Chemistry. (2018). The Robinson Annulation.
- SpectraBase. (n.d.). 9,10-Dihydroanthracene - Optional[MS (GC)] - Spectrum.
- NIST. (n.d.). Anthracene, 9,10-dihydro-.
- PubChem. (n.d.). Tetralin.
- PubMed Central. (n.d.). Molecular design principles towards exo-exclusive Diels–Alder reactions.
- Scribd. (n.d.). Approximate 1H and 13C NMR Shifts.
- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- ATB. (n.d.). Tetralin | C10H12 | MD Topology | NMR | X-Ray.
- Wikipedia. (n.d.). 9,10-Dihydroanthracene.
- PubMed Central. (2023). Evidence through Thermal Analysis of Retro Diels-Alder Reaction in Model Networks Based on Anthracene Modified Polyester Resins.
- MDPI. (n.d.). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives.
- ResearchGate. (2008). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans].
- Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.
- A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy.
- Chemistry LibreTexts. (n.d.).
- PubMed Central. (n.d.).
- SpringerLink. (n.d.). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia.
- SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation.
- ResearchGate. (n.d.). GC-MS chromatogram and fragmentation pathway of Δ9-THC.
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Technical Support Center: Characterization of 1,2,3,4,5,6,7,8-Octahydroanthracene Isomers
Welcome to the technical support guide for the characterization of 1,2,3,4,5,6,7,8-Octahydroanthracene (OHA) isomers. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in the separation, identification, and structural elucidation of these closely related compounds. Due to their subtle structural differences and conformational flexibility, distinguishing between OHA isomers requires a multi-faceted analytical approach. This guide provides expert-driven FAQs and troubleshooting workflows to navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes the characterization of octahydroanthracene isomers so challenging?
The primary difficulty lies in the high degree of structural similarity between isomers. Many OHA isomers share the same molecular weight (C₁₄H₁₈) and possess very similar physicochemical properties, such as boiling points and polarities.[1] This leads to significant challenges in chromatographic separation, where isomers often co-elute. Furthermore, their mass spectra under standard electron ionization (EI) can be nearly identical, making definitive identification by mass spectrometry alone unreliable.[1] Finally, the non-aromatic rings are conformationally flexible, which can complicate NMR spectral interpretation.[2]
Q2: I have a mixture of OHA isomers. What is the best initial analytical technique to use?
For a preliminary assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended starting point. It provides information on the number of components in your mixture and their respective mass-to-charge ratios. However, due to the high likelihood of co-elution, it is crucial to employ a high-resolution capillary column (e.g., a 60m column with a specialized stationary phase for polycyclic aromatic hydrocarbons) and an optimized temperature gradient.[3] Be prepared for the possibility that multiple isomers may still elute as a single peak.
Q3: My GC-MS results show one major peak, but I suspect multiple isomers are present. How can I confirm this?
This is a classic problem of co-elution. The next logical step is to move beyond standard GC-MS. Two powerful techniques can resolve this issue:
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): By using Multiple Reaction Monitoring (MRM), you can often identify specific fragment transitions that are unique to one isomer, even if they co-elute chromatographically.[4] This provides a higher degree of selectivity.[1]
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers significantly enhanced peak capacity and separation power compared to single-dimension GC, making it highly effective for resolving complex isomeric mixtures.[5]
Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy definitively distinguish between OHA isomers?
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of isomers.[6] While ¹H and ¹³C NMR provide initial information, the key to distinguishing isomers often lies in:
-
2D NMR Techniques: Correlation Spectroscopy (COSY) helps establish proton-proton connectivities, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) link protons to their directly attached and long-range carbons, respectively.[6] This allows for the complete mapping of the molecular skeleton.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments reveal through-space proximity of protons, which is critical for determining stereochemistry, such as the cis or trans fusion of the rings.
-
Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constant is related to the dihedral angle between the protons, as described by the Karplus relationship.[2] This is invaluable for determining the relative configuration of substituents on the saturated rings.
Section 2: Troubleshooting Guide: Gas Chromatography & GC-MS
Issue: Poor Chromatographic Resolution and Co-elution of Isomers
You are running a sample believed to contain a mixture of OHA isomers, but your chromatogram shows a single, broad peak or poorly resolved humps.
Causality: The primary cause is insufficient selectivity of the GC system for the subtle differences in isomer structure. This can stem from a non-optimal column, temperature program, or carrier gas flow rate.
Troubleshooting Workflow:
Caption: Workflow for resolving co-eluting OHA isomers.
Data Presentation: Kovats Retention Indices
For method development, comparing your experimental retention times to established Kovats Retention Indices (RI) can be helpful. Note that these values can vary between instruments and columns.
| Compound | Stationary Phase Type | Kovats Retention Index |
| 1,2,3,4,5,6,7,8-Octahydroanthracene | Standard Non-Polar | 1645 - 1690 |
| 1,2,3,4,5,6,7,8-Octahydroanthracene | Semi-Standard Non-Polar | 1667 - 1704 |
| 1,2,3,4,5,6,7,8-Octahydroanthracene | Standard Polar | 2153 |
| Data sourced from PubChem.[7] |
Experimental Protocol: Developing a GC-MS/MS MRM Method
This protocol assumes you have a pure standard of at least one target isomer to determine the optimal transitions.
-
Infuse Standard: Directly infuse a dilute solution of the isomer standard into the mass spectrometer.
-
Acquire Full Scan MS: Obtain the full scan mass spectrum to identify the molecular ion ([M]⁺) and major fragment ions. For OHA (C₁₄H₁₈), the molecular weight is approximately 186.29 g/mol .[7]
-
Perform Product Ion Scan: Select the molecular ion as the precursor ion in the first quadrupole. Scan the third quadrupole to identify all fragment ions produced upon collision-induced dissociation (CID).
-
Select MRM Transitions: Choose the most intense and specific precursor-to-product ion transitions. A common approach is to select one transition for quantification (quantifier) and a second for confirmation (qualifier).
-
Optimize Collision Energy: For each selected MRM transition, vary the collision energy to find the value that produces the maximum product ion intensity.
-
Integrate into GC Method: Incorporate the optimized MRM transitions into your GC-MS method. Set specific time windows for each transition if the isomers have slightly different retention times.
-
Analyze Sample: Inject your unknown mixture. The MS will only detect compounds that undergo the specific fragmentation pathways you defined, significantly reducing background noise and allowing for quantification of isomers even if they are not baseline separated.[4]
Section 3: Troubleshooting Guide: NMR Spectroscopy
Issue: Broad, Averaged, or Ambiguous NMR Spectra
Your ¹H or ¹³C NMR spectrum shows broad signals or fewer peaks than expected, making assignments impossible.
Causality: This is a classic sign of dynamic exchange processes occurring on the NMR timescale. For OHA isomers, this is typically due to the rapid chair-flipping of the saturated rings at room temperature, which averages the signals of axial and equatorial protons.[2]
Troubleshooting Workflow:
Caption: Workflow for elucidating OHA structure from ambiguous NMR data.
Experimental Protocol: Variable-Temperature (VT) NMR Experiment
-
Prepare Sample: Prepare a sample of your purified isomer in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol, acetone-d₆, or toluene-d₈).
-
Acquire Room Temperature Spectrum: Obtain a standard ¹H spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Cool the Sample: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Acquire Spectra at Each Temperature: Record a ¹H spectrum at each temperature step.
-
Identify the Coalescence Point: Observe the changes in the spectra. As the temperature decreases, broad peaks should begin to sharpen and eventually split into distinct signals representing the "frozen-out" axial and equatorial protons of a single conformer. The temperature at which the signals merge is the coalescence temperature.
-
Acquire Full Data Set at Low Temperature: Once you have reached a temperature where the exchange is slow and the signals are sharp (the slow-exchange regime), acquire a full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, etc.) for full structural assignment.[2]
Section 4: Advanced Solutions: Leveraging Computational Chemistry
Q: How can computational modeling assist when pure isomer standards are unavailable?
Computational chemistry is an indispensable tool for isomer identification, especially in the absence of authenticated reference standards. By using quantum mechanical calculations, you can predict the spectroscopic properties of hypothetical structures and match them to your experimental data.[8]
Computational Identification Workflow:
Caption: Using computational chemistry to identify an unknown isomer.
This approach, which combines experimental data with theoretical predictions, provides a robust and scientifically sound method for isomer characterization when traditional routes are insufficient.[9]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66181, 1,2,3,4,5,6,7,8-Octahydroanthracene. Available at: [Link]
-
Stenutz, R. 1,2,3,4,5,6,7,8-octahydroanthracene. Available at: [Link]
-
Chemistry Stack Exchange (2017). How can Hydrogen NMR be used to distinguish between these two isomers?. Available at: [Link]
-
National Center for Biotechnology Information. 1,2,3,4,5,6,7,8-Octahydroanthracene. PubChem. Available at: [Link]
-
National Institute of Standards and Technology. 1,2,3,4,5,6,7,8-Octahydroanthracene: Experimental and Derived Thermodynamic Properties. NIST. Available at: [Link]
-
Shimadzu (2022). GC-CI-MS/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Isomers in Salami. Available at: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
-
TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Available at: [Link]
-
MSpace. Development of gas chromatographic and mass spectrometric techniques for the analysis of Polycyclic Aromatic Compounds (PACs) in. University of Manitoba. Available at: [Link]
-
Costa, M., & Custódio, R. (2002). A CONVENIENT PREPARATION OF 1, 2, 3, 4, 5, 6, 7, 8-OCTAHYDRONAPHTHALENE SKELETON. SYNTHESIS OF (±)-ISOCARIDIENE. ResearchGate. Available at: [Link]
-
A-Level Chemistry. compared using 13C nmr spectroscopy. Available at: [Link]
-
Grutzner, J. B. (2002). Identifying the Isomers of Octahedral Complexes with 119Sn and 207Pb NMR Spectroscopy: A Computational Exercise. ResearchGate. Available at: [Link]
-
Puzzarini, C., & Barone, V. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. PMC - NIH. Available at: [Link]
-
Puzzarini, C., & Barone, V. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. ResearchGate. Available at: [Link]
-
Yoon, G., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PMC - PubMed Central. Available at: [Link]
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Technical Support Center: Advanced Strategies for Regioselective Functionalization of 1,2,3,4,5,6,7,8-Octahydroanthracene
Welcome to the technical support hub for researchers navigating the complexities of 1,2,3,4,5,6,7,8-Octahydroanthracene (OHA) functionalization. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges in achieving high regioselectivity. Our goal is to empower you to move beyond trial-and-error and toward rational design in your synthetic campaigns.
Introduction: The Challenge of Selectivity in a Hybrid Scaffold
1,2,3,4,5,6,7,8-Octahydroanthracene presents a unique synthetic challenge. Its structure is a hybrid of a fully saturated, conformationally flexible cyclohexane ring system and a rigid, electron-rich aromatic naphthalene core. This duality means it possesses multiple C(sp²)-H bonds on the aromatic ring and a variety of sterically and electronically similar C(sp³)-H bonds (axial, equatorial, primary, secondary) on the aliphatic portion. Achieving selective functionalization at a single desired position requires overcoming the small energetic differences between these numerous potential reaction sites.[1] This guide will dissect the primary strategies to impart control over these reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in OHA functionalization so difficult?
The primary challenge lies in the inherent lack of differentiation between its C-H bonds.[1][2] The aromatic ring is highly reactive towards electrophilic substitution, but directing an incoming group to a specific position (e.g., C9 vs. C10) requires careful consideration of directing effects. The saturated rings contain a dense array of C(sp³)-H bonds with very similar bond dissociation energies (BDEs), making it difficult for a catalyst to distinguish between them without a guiding principle.[1]
Q2: What are the main strategic approaches to control regioselectivity on the OHA scaffold?
There are three principal strategies, often used in combination:
-
Electronic Control: Leveraging the innate nucleophilicity or electrophilicity of specific sites. This is the dominant factor in classical electrophilic aromatic substitutions like Friedel-Crafts reactions.[3]
-
Steric Control: Employing bulky reagents or catalysts that can only access the most sterically unhindered C-H bonds. This is a highly effective strategy in transition metal-catalyzed borylation.[4]
-
Directed C-H Activation: Installing a temporary "directing group" (DG) that coordinates to a metal catalyst and delivers it to a specific, proximate C-H bond, most commonly achieving ortho-selectivity.[5][6][7]
Q3: How do I decide whether to target the aromatic or the aliphatic portion of OHA?
The choice of reaction class dictates the target region.
-
For Aromatic Functionalization (C9/C10): Electrophilic aromatic substitution (e.g., Friedel-Crafts acylation, nitration) is the most direct method.[3][8] These reactions proceed via charged intermediates that are stabilized by the aromatic π-system.
-
For Aliphatic Functionalization (C1-C8): Radical-based reactions or transition metal-catalyzed C-H activation/functionalization are required.[1][9] These methods are capable of cleaving the stronger, less reactive C(sp³)-H bonds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Poor or No Regioselectivity in Friedel-Crafts Acylation of the Aromatic Ring
Symptom: My Friedel-Crafts acylation with acetyl chloride and AlCl₃ yields a complex mixture of products, or I recover mostly starting material.
Possible Cause & Troubleshooting Steps:
-
Cause A: Catalyst Deactivation. Lewis acids like AlCl₃ are extremely moisture-sensitive.[3] Any water in your solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Use a fresh, unopened container of AlCl₃.
-
-
Cause B: Incorrect Stoichiometry. Friedel-Crafts acylation is often catalytic in name only. The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[3]
-
Solution: A stoichiometric amount (at least 1.0 equivalent) of the Lewis acid catalyst is required to drive the reaction to completion.
-
-
Cause C: Polyacylation. While less common than polyalkylation, a highly activated ring can undergo multiple acylations.[3] The first acyl group is deactivating, but if reaction conditions are too harsh, side reactions can occur.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity. Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Issue 2: C-H Borylation of the Saturated Rings Results in a Mixture of Isomers
Symptom: My iridium-catalyzed borylation of OHA with B₂pin₂ produces multiple regioisomers across the aliphatic rings.
Possible Cause & Troubleshooting Steps:
-
Cause A: Insufficient Steric Bias. The regioselectivity of iridium-catalyzed borylation is primarily governed by sterics; the catalyst attacks the least hindered C-H bonds.[4][10] If the ligand on the iridium catalyst is not sufficiently bulky, it may not effectively discriminate between the different C(sp³)-H bonds of OHA.
-
Cause B: Competing Aromatic Borylation. While typically slower, C(sp²)-H borylation can compete under certain conditions.
-
Solution: Screen different solvents. Non-polar solvents often enhance selectivity for aliphatic C-H bonds. Carefully control the reaction temperature, as higher temperatures can reduce selectivity.
-
Issue 3: Ineffective Directing Group for ortho-C-H Functionalization
Symptom: I've installed a directing group (e.g., an amide) on the aromatic ring, but my palladium-catalyzed C-H activation reaction is either not working or giving me the wrong isomer.
Possible Cause & Troubleshooting Steps:
-
Cause A: Poor Chelation or Geometry. The effectiveness of a directing group relies on its ability to form a stable, planar, five- or six-membered metallacycle intermediate that brings the catalyst into proximity with the target C-H bond.[6][11] If the directing group is too rigid, too flexible, or has poor coordinating ability, this pre-transition state cannot form effectively.
-
Solution: Screen a panel of directing groups. Simple amides, picolinamides, or oxazolines have different coordinating strengths and geometric constraints.[7][12] Consider using computational modeling to evaluate the stability of the potential cyclometalated intermediates for different directing groups.[13][14]
-
-
Cause B: Steric Hindrance. Even with a good directing group, if the ortho position is exceptionally sterically crowded, the C-H activation step may be disfavored.
Logical Workflow for Troubleshooting Regioselectivity
The following diagram outlines a systematic approach to diagnosing and solving regioselectivity issues in your experiments.
Sources
- 1. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]
- 2. Research Portal - Zeolites and C-H activation: A rational control of the regioselectivity [research.kuleuven.be]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Decoding Directing Groups and Their Pivotal Role in C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive overview of directing groups applied in metal-catalysed C-H functionalisation chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Photocatalytic Late-Stage C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
side reactions to avoid during the synthesis of 1,2,3,4,5,6,7,8-Octahydroanthracene
Welcome to the technical support center for the synthesis of 1,2,3,4,5,6,7,8-Octahydroanthracene (OHA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable carbocyclic scaffold. We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Part 1: Troubleshooting Guide by Synthetic Route
This section addresses specific issues you may encounter with the most common synthetic strategies for OHA.
A. Catalytic Hydrogenation of Anthracene
This is the most direct route to symmetrical OHA (sym-OHA), but it is fraught with challenges related to selectivity and reaction control.
Question 1: My reaction has stalled, yielding primarily 1,2,3,4-tetrahydroanthracene. How can I drive the reaction to completion?
Answer: This is a common issue where the partially hydrogenated intermediate is more stable or desorbs from the catalyst surface before the second ring can be reduced. Several factors are at play:
-
Hydrogen Pressure & Concentration: The surface concentration of hydrogen on the catalyst is critical. Insufficient pressure can lead to incomplete reduction. The solubility of hydrogen in the reaction medium is also key.[1]
-
Troubleshooting Action: Increase the hydrogen pressure. An optimal pressure of around 7 MPa has been shown to improve selectivity for OHA.[1] This increases the availability of active hydrogen species on the catalyst surface, favoring further hydrogenation.
-
-
Catalyst Activity & Loading: The catalyst may be deactivated or the loading may be insufficient for the complete conversion.
-
Reaction Temperature & Time: While higher temperatures increase reaction rates, they can also favor desorption of intermediates.
Question 2: My final product is a complex mixture containing biphenyl and naphthalene derivatives. What is causing these cleavage side reactions?
Answer: You are observing hydrocracking or C-C bond cleavage, a significant side reaction that occurs under harsh hydrogenation conditions. High temperatures and certain catalysts can promote the fragmentation of the fused ring system.
-
Mechanism of Side Reaction: The tetrahydroanthracene intermediate can be cleaved to form naphthalene and its derivatives. Isomerization of the six-membered rings into more strained five-membered rings can also occur, leading to fluorene-type byproducts which then cleave into biphenyls.
-
Preventative Measures:
-
Lower the Reaction Temperature: This is the most critical parameter. High temperatures provide the activation energy needed for C-C bond breaking. For instance, high selectivity for sym-OHA has been achieved at 240°C, but higher temperatures can increase cracking.[2]
-
Choose a Selective Catalyst: The catalyst support and metal type are crucial. Zeolite supports like ZSM-5 can have cracking properties, which may be undesirable.[3] Alumina-supported platinum (Pt/Al₂O₃) has demonstrated high selectivity for OHA with minimal cracking.[2]
-
Optimize Hydrogen Pressure: While high pressure is needed for complete hydrogenation, excessively high pressures combined with high temperatures can exacerbate cracking.
-
B. Robinson Annulation Route
The Robinson annulation builds the fused ring system through a tandem Michael addition and intramolecular aldol condensation.[4][5] This multi-step, one-pot reaction can be prone to failure at either of the two key stages.
Question 3: The first step of my Robinson annulation (the Michael addition) is not working, and I'm recovering my starting materials. Why?
Answer: Failure of the initial Michael addition is typically due to issues with enolate formation or the reactivity of the Michael acceptor.
-
Improper Base Selection: The base must be strong enough to deprotonate the ketone (the Michael donor) to form the nucleophilic enolate, but not so strong that it promotes self-condensation or polymerization of the α,β-unsaturated ketone (the Michael acceptor).
-
Troubleshooting Action: If using a weak base like NaOH or KOH, consider switching to a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) for more controlled and complete enolate formation.
-
-
Polymerization of the Michael Acceptor: α,β-unsaturated ketones, like methyl vinyl ketone, are highly susceptible to polymerization in the presence of base or acid.
-
Troubleshooting Action: Add the Michael acceptor slowly to the reaction mixture containing the ketone and base at a low temperature. This keeps the instantaneous concentration of the acceptor low, minimizing polymerization.
-
Question 4: I've successfully formed the 1,5-diketone intermediate from the Michael addition, but the subsequent intramolecular aldol condensation is failing to produce the cyclohexenone ring. What's the problem?
Answer: The cyclization step requires the formation of a second enolate followed by an intramolecular nucleophilic attack. Failure at this stage often points to steric or thermodynamic issues.
-
Thermodynamic vs. Kinetic Enolate: The cyclization requires the formation of a specific enolate from the 1,5-diketone. The reaction conditions (base, temperature) will determine which enolate is formed.
-
Troubleshooting Action: Ensure your reaction conditions (e.g., heating after the initial Michael addition) are sufficient to promote the intramolecular aldol reaction, which often requires more energy than the initial addition.[5]
-
-
Steric Hindrance: If the 1,5-diketone intermediate is heavily substituted, the intramolecular attack required to form the six-membered ring may be sterically hindered.[6]
-
Troubleshooting Action: This is a substrate-dependent issue. If possible, redesign the synthesis to use less sterically demanding starting materials. In some cases, switching from a base-catalyzed to an acid-catalyzed aldol condensation may provide an alternative pathway.
-
C. Intramolecular Friedel-Crafts Acylation/Alkylation
This method involves creating a suitable side chain on a benzene or naphthalene precursor and then inducing cyclization to form the fused ring system.
Question 5: My intramolecular Friedel-Crafts alkylation is giving me a rearranged product with a five-membered ring instead of the expected six-membered ring. Why did this happen?
Answer: This is a classic side reaction in Friedel-Crafts alkylations caused by carbocation rearrangement.[7][8] The reaction proceeds through a carbocation intermediate, which will rearrange to a more stable carbocation if possible before the ring-closing electrophilic aromatic substitution occurs.
-
Mechanism of Rearrangement: A primary or secondary carbocation formed on the side chain can undergo a hydride or alkyl shift to form a more stable secondary or tertiary carbocation. This rearranged carbocation then attacks the aromatic ring, leading to an undesired ring size.[8]
-
Preventative Measures:
-
Use Friedel-Crafts Acylation: The best way to avoid rearrangement is to use an intramolecular Friedel-Crafts acylation instead of alkylation. The acylium ion (R-C=O⁺) is resonance-stabilized and does not undergo rearrangement.[9] The resulting ketone can then be reduced to the desired alkyl group in a subsequent step (e.g., via Clemmensen or Wolff-Kishner reduction).
-
Modify the Alkylating Agent: Use a starting material that will generate a more stable carbocation directly, avoiding the possibility of rearrangement.
-
Question 6: The Friedel-Crafts acylation reaction is not proceeding, even with a strong Lewis acid like AlCl₃. What is limiting the reaction?
Answer: Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring.
-
Deactivated Aromatic Ring: If the aromatic ring contains strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -CN, -COR), it will be too "electron-poor" to act as a nucleophile and attack the acylium ion electrophile. The reaction will not proceed.[9][10]
-
Troubleshooting Action: Ensure your starting aromatic precursor does not contain deactivating groups. If it does, the synthetic route must be redesigned to add these groups after the Friedel-Crafts cyclization step.
-
-
Incompatible Functional Groups: The strong Lewis acid catalyst (AlCl₃) can complex with basic functional groups like amines or alcohols on the substrate, deactivating both the substrate and the catalyst.[10]
-
Troubleshooting Action: Protect incompatible functional groups before attempting the Friedel-Crafts reaction, or choose a different synthetic route.
-
Part 2: General FAQs
Q: Which synthetic route is best for producing large quantities of sym-OHA with high purity?
A: For scalability and purity, catalytic hydrogenation of anthracene is generally the preferred method. While it requires careful control of conditions to avoid side reactions, it is a direct, one-step process with high atom economy.[2][11] Routes like the Robinson Annulation or Friedel-Crafts synthesis are multi-step and can have lower overall yields, making them better suited for creating specific, complex derivatives rather than the parent OHA molecule.
Q: My workup is generating a persistent emulsion that makes phase separation impossible. How can I resolve this?
A: Emulsions are common when dealing with complex organic mixtures and aqueous washes.
-
Solution 1: Brine Wash: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out of solution, which often breaks the emulsion.
-
Solution 2: Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool. The fine particles can help to break up the microscopic droplets causing the emulsion.
-
Solution 3: Patience and Centrifugation: Sometimes, simply letting the mixture stand for an extended period will allow the layers to separate. For stubborn emulsions, centrifugation can be highly effective.[12]
Part 3: Protocols & Data Visualization
Experimental Protocol: Selective Hydrogenation of Anthracene
This protocol is based on methodologies known to produce high selectivity for symmetrical octahydroanthracene.[2]
-
Catalyst Preparation: Use a commercially available 5% Pt/Al₂O₃ catalyst. Ensure it is dry and has been stored under inert conditions.
-
Reactor Setup: To a high-pressure autoclave reactor, add anthracene (1.0 eq) and the Pt/Al₂O₃ catalyst (5-10 wt% relative to anthracene).
-
Solvent Addition: Add a suitable solvent, such as decalin or tetralin, to dissolve the anthracene.
-
Purging: Seal the reactor and purge with N₂ gas three times, followed by purging with H₂ gas three times to remove all oxygen.
-
Reaction: Pressurize the reactor with H₂ to 7 MPa. Begin stirring and heat the reactor to 240°C.
-
Monitoring: Maintain the reaction at temperature and pressure for 10-12 hours. Monitor the reaction progress by taking small aliquots (if the reactor allows) and analyzing by GC-MS to confirm the disappearance of anthracene and tetrahydroanthracene intermediates.
-
Workup: After cooling the reactor to room temperature, carefully vent the excess H₂ gas. Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
Purification: Remove the solvent from the filtrate via rotary evaporation. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure sym-OHA.
Table 1: Influence of Catalyst on Anthracene Hydrogenation
| Catalyst System | Typical Temp. (°C) | Typical Pressure (MPa) | Key Products | Potential Side Products | Reference |
| Pt/Al₂O₃ | 240 | 7 | sym-Octahydroanthracene (High Selectivity) | Dihydro-, Tetrahydroanthracene | [2] |
| Rh/Al₂O₃ | 240 | 7 | Asym-Octahydroanthracene | Dihydro-, Tetrahydroanthracene | [2] |
| Ni/Hβ-Zeolite | 100 | 7 | Octahydroanthracene | Tetrahydroanthracene | [1] |
| Fe-Co/ZSM-5 | 400 | 6 | Di- and Tetrahydroanthracene | Cracked products (e.g., phenanthrene) | [3] |
| Fe₃O₄ (nanocat) | N/A | N/A | Dihydro-, Tetrahydroanthracene | Cleavage products (naphthalene, biphenyl) |
Part 4: Visualization of Reaction Pathways
Diagram 1: Catalytic Hydrogenation Pathway
Caption: Hydrogenation of anthracene to OHA with potential side reactions.
Diagram 2: Robinson Annulation Workflow
Caption: The two key stages of the Robinson Annulation reaction.
References
-
Wikipedia. Robinson annulation . [Link]
- Aitbekova, D. E., et al. (2019). Catalytic Hydrogenation of a Model Mixture of Anthracene and Phenanthrene. Solid Fuel Chemistry, 53(4), 235-241.
-
Wang, L., et al. (2022). Selective Hydrogenation of Anthracene to Symmetrical Octahydroanthracene over Al2O3-Supported Pt and Rh Catalysts Prepared by Strong Electrostatic Adsorption . Energy & Fuels, 36(5), 2656–2665. [Link]
-
Chemistry Steps. Robinson Annulation-Mechanism and Shortcut . [Link]
-
MDPI. (2014). Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst . Catalysts, 4(3), 262-274. [Link]
-
Feng, S., et al. (2020). Partial Hydrogenation of Anthracene with In Situ Hydrogen Produced from Water-Gas Shift Reaction over Fe-Based Catalysts . Catalysts, 10(12), 1379. [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation . [Link]
-
MDPI. (2021). Catalytic Hydrogenation of Anthracene on Binary (Bimetallic) Composite Catalysts . Catalysts, 11(10), 1229. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup . [Link]
-
Chemistry LibreTexts. (2024). 23.12: The Robinson Annulation Reaction . [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction . [Link]
-
Springer. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products . Molecular Diversity, 23, 503–532. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds . [Link]
-
NIH National Center for Biotechnology Information. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products . Molecular Diversity, 23(2), 503-532. [Link]
-
Truman State University. A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride . [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions . [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . [Link]
-
NIH National Center for Biotechnology Information. (2011). A highly efficient green synthesis of 1, 8-dioxo-octahydroxanthenes . Chemistry Central Journal, 5, 39. [Link]
-
ResearchGate. (2003). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes . Tetrahedron, 59(46), 9039-9057. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Hydrogenation of Anthracene on Binary (Bimetallic) Composite Catalysts [mdpi.com]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. Troubleshooting [chem.rochester.edu]
resolving peak overlap in the 1H NMR spectrum of 1,2,3,4,5,6,7,8-Octahydroanthracene
Technical Support Center: NMR Analysis
Introduction: The Challenge of Spectral Crowding
1,2,3,4,5,6,7,8-Octahydroanthracene presents a common yet significant challenge in NMR spectroscopy: severe signal overlap. While the aromatic region is relatively simple, the sixteen protons of the two saturated aliphatic rings resonate in a narrow chemical shift range. This crowding results in a complex, poorly resolved multiplet structure that complicates definitive resonance assignment and structural confirmation.
This guide provides a systematic, multi-tiered approach to resolving this spectral complexity. We will progress from simple instrumental adjustments to advanced multi-dimensional techniques, explaining the scientific rationale behind each step to empower researchers to make informed experimental decisions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the aliphatic region of the ¹H NMR spectrum for 1,2,3,4,5,6,7,8-Octahydroanthracene so complex?
Answer: The complexity arises from a combination of structural and magnetic factors:
-
Limited Chemical Shift Dispersion: The molecule contains eight distinct methylene (CH₂) groups within its two fused cyclohexane rings. These protons are all in a similar aliphatic environment, causing their signals to appear in a narrow region of the spectrum (typically ~1.5 - 3.0 ppm).
-
Small Chemical Shift Differences: Protons within the same ring (e.g., axial vs. equatorial) and on adjacent carbons have very similar electronic environments, leading to minimal differences in their resonance frequencies.
-
Complex Spin-Spin Coupling: Each proton is coupled to its geminal partner and to vicinal protons on adjacent carbons. When the chemical shift difference (Δν) between two coupled protons is of a similar magnitude to their coupling constant (J), second-order effects occur. This leads to non-intuitive splitting patterns and "roofing" effects that further complicate the spectrum, making it difficult to extract coupling constants directly.[1] Long-chain alkyl groups and cyclic molecules are particularly prone to this type of overlap.[2]
Q2: What are the primary instrumental and sample preparation strategies to mitigate peak overlap?
Answer: Before resorting to more complex experiments, optimizing the data acquisition conditions can often improve spectral resolution.
1. Increase the Spectrometer's Magnetic Field Strength: This is the most effective method for improving signal dispersion. The chemical shift in Hertz (Hz) is directly proportional to the magnetic field strength, while the scalar coupling constant (J) in Hz is field-independent. By moving to a higher field spectrometer (e.g., from 400 MHz to 600 MHz or higher), the multiplets are spread further apart, reducing overlap and simplifying the spectrum.[3]
2. Optimize the Solvent and Temperature: The chemical environment of a molecule is subtly influenced by the surrounding solvent.[4] Changing the solvent can induce small but significant changes in the chemical shifts of certain protons, which may be sufficient to resolve overlapping signals. Temperature variation can also influence conformational equilibria, which may average or resolve signals.
Table 1: Common Deuterated Solvents for NMR Analysis [5][6][7]
| Solvent | Residual ¹H Signal (ppm) | Properties & Use Cases |
|---|---|---|
| Chloroform-d (CDCl₃) | 7.26 | Standard, non-polar solvent. A good starting point for non-polar compounds like octahydroanthracene. |
| Benzene-d₆ (C₆D₆) | 7.16 | Aromatic solvent; can induce significant shifts (aromatic solvent-induced shifts, ASIS) due to anisotropic effects, often improving resolution. |
| Acetone-d₆ | 2.05 | A more polar aprotic solvent. |
| DMSO-d₆ | 2.50 | Highly polar aprotic solvent; useful for increasing solubility of more polar compounds. |
| Methanol-d₄ | 3.31 | Polar protic solvent. |
Scientist's Note: For a non-polar molecule like 1,2,3,4,5,6,7,8-octahydroanthracene, switching from CDCl₃ to C₆D₆ is a highly recommended first step. The anisotropic ring current of benzene will interact with the solute, often dispersing the signals of the aliphatic protons more effectively than chloroform.
Q3: Can advanced 1D NMR experiments help resolve specific overlapping signals?
Answer: Yes, in certain situations. While 2D NMR is generally the ultimate solution, some advanced 1D techniques can be used to selectively observe or suppress signals within a crowded region.
One such technique is Inversion Recovery (T₁ Measurement) . This experiment exploits differences in the spin-lattice relaxation time (T₁) of different protons.[8] If two overlapping signals belong to protons with sufficiently different T₁ values, you can choose a delay time (τ) in the 180°-τ-90° pulse sequence that nulls one signal, allowing the other to be observed clearly.[8] For example, a CH₂ group with more restricted motion may have a different T₁ from a more flexible one, enabling their selective nulling.
Q4: How do 2D NMR experiments provide a definitive solution to the peak overlap problem?
Answer: Two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving and assigning complex, overlapping spectra.[3][9] These experiments add a second frequency dimension, which separates signals based on different types of correlations (e.g., through-bond or through-space).[10][11]
Table 2: Key 2D NMR Experiments for Resolving Overlap
| Experiment | Correlation Type | Information Provided |
|---|---|---|
| ¹H-¹H COSY | ¹H to ¹H (2-3 bonds) | Shows which protons are J-coupled. Essential for identifying adjacent protons and tracing out the carbon backbone of the aliphatic rings.[12] |
| ¹H-¹H TOCSY | ¹H to ¹H (entire spin system) | Correlates a proton to all other protons within the same coupled network. Useful for identifying all protons belonging to a single, isolated ring system.[13][14] |
| ¹H-¹³C HSQC | ¹H to ¹³C (1 bond) | Correlates each proton directly to the carbon it is attached to. This is often the most effective experiment for resolving proton overlap, as the ¹³C spectrum is much more dispersed. Overlapping proton signals will correlate to distinct carbon signals.[14] |
| ¹H-¹³C HMBC | ¹H to ¹³C (2-3 bonds) | Correlates protons to carbons over two and three bonds. Crucial for linking different fragments of the molecule together and confirming assignments made from COSY and HSQC.[15] |
Scientist's Note: For 1,2,3,4,5,6,7,8-octahydroanthracene, a combination of HSQC and COSY is the most efficient approach. The HSQC will separate the overlapping proton signals based on their attached carbons, and the COSY will then be used to establish the connectivity between these now-resolved proton environments.
Troubleshooting Workflow & Data Interpretation
The following workflow provides a logical progression for tackling the spectral overlap in 1,2,3,4,5,6,7,8-Octahydroanthracene.
Data Interpretation Logic: Using HSQC and COSY Together
The power of this approach lies in using the HSQC spectrum to disambiguate the COSY spectrum.
Detailed Experimental Protocols
The following are generalized protocols. Specific parameters (e.g., spectral widths, number of scans) should be optimized for the available instrument and sample concentration.
Protocol 1: Acquiring a Gradient-Selected COSY (gCOSY) Spectrum
-
Sample Preparation: Prepare a ~5-10 mg sample of 1,2,3,4,5,6,7,8-Octahydroanthracene in ~0.6 mL of a deuterated solvent (e.g., C₆D₆) in a high-quality NMR tube.
-
Initial Setup: Tune and shim the spectrometer on the sample to achieve optimal field homogeneity. Obtain a standard 1D ¹H spectrum and correctly reference it.
-
Load Experiment: Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Set Spectral Width (SW): Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to encompass all proton signals (e.g., 0-10 ppm).
-
Set Data Points: Use a sufficient number of data points in F2 for good digital resolution (e.g., 2048 points). Set the number of increments in F1 (e.g., 256-512 increments). More increments in F1 provide better resolution in that dimension but increase experiment time.
-
Set Acquisition Parameters: Set the number of scans (NS) per increment (e.g., 2-8 scans) and the relaxation delay (D1) (e.g., 1.5-2.0 seconds).
-
Acquire Data: Start the acquisition.
-
Processing: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions, followed by a Fourier transform. Phase correct the spectrum and symmetrize if necessary.
Protocol 2: Acquiring a Gradient-Selected HSQC (gHSQC) Spectrum
-
Initial Setup: Use the same sample. Ensure both the ¹H and ¹³C channels are tuned.
-
Load Experiment: Load a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems, which also provides editing to distinguish CH/CH₃ from CH₂ signals).
-
Set Spectral Widths:
-
F2 (¹H): Set the width to cover all proton signals (e.g., 0-10 ppm).
-
F1 (¹³C): Set the width to cover the expected carbon chemical shift range (e.g., 0-150 ppm). For this specific molecule, a narrower range focusing on the aliphatic and aromatic regions would be more efficient.
-
-
Set Coupling Constant: Set the one-bond ¹J(CH) coupling constant for polarization transfer. A value of 145 Hz is a good general starting point for sp³ carbons.
-
Set Data Points & Increments: Set data points in F2 (e.g., 1024) and increments in F1 (e.g., 256).
-
Set Acquisition Parameters: Set the number of scans (NS) (e.g., 4-16, as ¹³C is less sensitive) and relaxation delay (D1) (e.g., 1.5-2.0 seconds).
-
Acquire Data: Start the acquisition.
-
Processing: Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) and perform the Fourier transform. The spectrum typically requires no phasing.
References
- National Institutes of Health (NIH). (n.d.). Application of ³¹P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum.
- Facey, G. (2008). Resolution of Overlapping Signals Based on T₁'s. University of Ottawa NMR Facility Blog.
- I. B. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- University of B
- ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis.
- Royal Society of Chemistry. (n.d.). RES-TOCSY: a simple approach to resolve overlapped ¹H NMR spectra of enantiomers. Organic & Biomolecular Chemistry.
- Wesleyan University. (n.d.).
- Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J)
- Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?.
- SciToons. (2018). Signal Overlap in NMR Spectroscopy. YouTube.
- Reich, H. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in ¹H NMR spectra?.
- National Institutes of Health (NIH). (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- KGROUP. (n.d.).
- ResearchGate. (n.d.).
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- Gowda, G. A. N., et al. (2019). Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects. Analytical Chemistry, 91(7), 4557-4564.
- ETH Zurich. (n.d.).
- Let's talk about science. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
- ResearchGate. (n.d.). ¹H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3....
- Georg Thieme Verlag KG. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol.
- ResearchGate. (n.d.). Room temperature ¹H NMR spectrum (A)
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
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stability issues of 1,2,3,4,5,6,7,8-Octahydroanthracene under specific conditions
Technical Support Center: 1,2,3,4,5,6,7,8-Octahydroanthracene
A Guide for Researchers on Stability and Handling
Welcome to the technical support resource for 1,2,3,4,5,6,7,8-Octahydroanthracene (also known as sym-Octahydroanthracene or OHA). This guide is designed for professionals in research, development, and pharmaceutical sciences who are working with this partially saturated polycyclic aromatic hydrocarbon. Here, we address common stability issues you may encounter, providing in-depth, science-backed answers and practical troubleshooting protocols.
Core Compound Profile & General Stability
1,2,3,4,5,6,7,8-Octahydroanthracene is a hydroaromatic compound featuring a central benzene ring fused to two cyclohexene rings. Its stability is largely dictated by the interplay between its saturated alicyclic portions and the central aromatic core. While the aromatic ring provides considerable stability, the C-H bonds on the hydrogenated rings, particularly at the benzylic positions, are potential sites for reaction.
Q1: What are the ideal storage conditions for 1,2,3,4,5,6,7,8-Octahydroanthracene?
A1: To ensure long-term integrity, OHA should be stored in a cool, dark, and dry environment. The container should be tightly sealed and ideally flushed with an inert gas such as argon or nitrogen to minimize exposure to atmospheric oxygen. This precaution is critical because the molecule is susceptible to gradual oxidation over time, especially with exposure to light and heat.[1]
Frequently Asked Questions (FAQs) on Specific Stability Issues
Thermal Instability
Q2: My OHA sample shows signs of degradation after heating. What is the likely mechanism of thermal decomposition?
A2: The primary pathway for thermal degradation of OHA is dehydrogenation. At elevated temperatures, the molecule tends to lose hydrogen atoms to regain aromaticity, which is a thermodynamically favorable process. This occurs in a stepwise manner, first forming various isomers of tetrahydroanthracene and ultimately yielding anthracene.[2] This process is often observed during experiments involving high temperatures, such as pyrolysis or high-boiling point solvent reflux.
-
Causality: The driving force for this reaction is the significant gain in resonance stabilization energy upon forming a fully aromatic system. The reaction proceeds via the cleavage of C-H bonds, which is initiated by thermal energy.[2]
The diagram below illustrates this common thermal degradation pathway.
Caption: Thermal dehydrogenation pathway of OHA.
Oxidative Instability
Q3: I've observed unexpected byproducts in my reaction involving an oxidizing agent. How susceptible is OHA to oxidation?
A3: OHA is quite susceptible to oxidation, primarily through dehydrogenation to form the more stable, fully aromatic anthracene. This is a common transformation when OHA is exposed to chemical oxidants or even atmospheric oxygen under harsh conditions (e.g., with metal catalysts).[3][4]
-
Expertise & Experience: Unlike the complete oxidation of side chains on alkylbenzenes, the oxidation of hydroaromatic rings is often more subtle. The initial and most favorable oxidative pathway is the loss of hydrogen. Stronger oxidation can potentially lead to the formation of anthraquinone, the common oxidation product of anthracene itself, but this would require breaking the aromaticity of the central ring first, which is less favorable than dehydrogenation of the outer rings.[5][6]
Photochemical Instability
Q4: Does exposure to light affect the stability of OHA? My sample changed color after being left on the benchtop.
A4: Yes, like many polycyclic aromatic hydrocarbons (PAHs), OHA can be sensitive to light, particularly UV radiation.[7] Photodegradation can occur through direct absorption of photons, leading to excited states that can undergo various reactions. In the presence of oxygen, this often results in photo-oxidation.[8]
-
Mechanism Insight: The degradation can be accelerated by photosensitizers or photocatalysts (like TiO₂) present in the experimental environment.[7] The products are often complex mixtures, but can include hydroxylated derivatives or the fully dehydrogenated anthracene. The observed color change is a strong indicator of the formation of new chromophores resulting from degradation.
Acid & Base Instability
Q5: How does OHA behave in strongly acidic or basic conditions?
A5:
-
Acidic Conditions: OHA is generally stable in dilute, non-oxidizing acids (e.g., dilute HCl, acetic acid). However, strong oxidizing acids, such as hot concentrated nitric or sulfuric acid, will likely lead to degradation.[9][10] The reaction would probably involve a combination of dehydrogenation and oxidation of the aromatic ring. In the presence of very strong acids (superacids), there is a theoretical possibility of protonation of the aromatic ring, which could catalyze isomerization, but such conditions are not typical in most laboratory settings.
-
Basic Conditions: OHA is highly stable in the presence of bases. The C-H bonds are not acidic enough to be deprotonated by common laboratory bases. Therefore, degradation under basic conditions is not a typical concern unless extremely harsh conditions (e.g., very high temperatures with a strong base) are employed, which might promote elimination-like reactions.
Troubleshooting Guide
This table provides a quick reference for identifying and resolving common stability-related issues during your experiments.
| Observation | Potential Cause | Recommended Action |
| Appearance of new, less polar spots on TLC/LC-MS (often fluorescent) | Thermal or Oxidative Dehydrogenation | Lower reaction temperatures. Run reactions under an inert atmosphere (N₂ or Ar). Use degassed solvents. |
| Sample discoloration (e.g., yellowing) | Photodegradation or Oxidation | Protect the sample from light using amber vials or by wrapping containers in foil. Store in a cool, dark place. |
| Low yield or recovery after acidic workup | Degradation by Strong Oxidizing Acid | Use dilute, non-oxidizing acids for pH adjustment or extraction. Perform workup at low temperatures. |
| Inconsistent analytical results over time | Gradual Degradation in Storage | Re-test the purity of the starting material. Store aliquots under an inert atmosphere in a freezer to minimize degradation. |
| Unexpected peaks in NMR, especially in the aromatic region | Formation of Anthracene or Tetrahydroanthracene | Correlate with TLC/LC-MS data. Confirm the identity of byproducts by comparing with standards if available. Refine purification methods. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Oxidative Stability)
This protocol helps identify the potential degradation products of OHA under oxidative stress.
-
Preparation: Prepare a stock solution of OHA (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Condition: To 1 mL of the stock solution, add 100 µL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Gently mix the solution and keep it at room temperature, protected from light, for 24 hours.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Analysis: Immediately analyze the aliquots by a stability-indicating method, such as HPLC-UV or LC-MS, to monitor the disappearance of the parent compound and the formation of degradants.
Protocol 2: Workflow for Assessing Photostability
This workflow diagram outlines the steps to evaluate how light exposure affects your compound.
Caption: Workflow for a photostability study.
References
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Sharma, P., Kumar, V., & Singh, R. (2015). Catalytic hydrogenation of anthracene in supercritical carbon dioxide solvent using Ni supported on Hβ-Zeolite catalyst. Molecules, 20(4), 6279-6290. [Link]
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Chen, J., et al. (2008). Photocatalytic degradation of polycyclic aromatic hydrocarbons on soil surfaces using TiO(2) under UV light. Journal of Environmental Sciences, 20(10), 1253-1258. [Link]
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Kastner, J. R., et al. (2003). Biodegradation of selected UV-irradiated and non-irradiated polycyclic aromatic hydrocarbons (PAHs). Journal of Industrial Microbiology & Biotechnology, 30(9), 549-555. [Link]
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Li, Y., et al. (2023). Degradation of polycyclic aromatic hydrocarbons (PAHs) in smoked sausages by ultraviolet irradiation. Journal of the Science of Food and Agriculture, 103(15), 7539-7549. [Link]
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Kim, I., et al. (2009). Degradation of PAHs in Aqueous Solution by UV Energy and Ultrasonic Irradiation. Journal of Korean Society of Environmental Engineers, 31(9), 748-756. [Link]
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Fasnacht, M. P., & Blough, N. V. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 36(20), 4364-4369. [Link]
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Zhang, X., et al. (2022). Selective Hydrogenation of Anthracene to Symmetrical Octahydroanthracene over Al2O3-Supported Pt and Rh Catalysts Prepared by Strong Electrostatic Adsorption. Energy & Fuels, 36(5), 2775–2786. [Link]
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Baikenov, M., et al. (2021). Catalytic Hydrogenation of Anthracene on Binary (Bimetallic) Composite Catalysts. Catalysts, 11(11), 1374. [Link]
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Savage, P. E., & Hagh, B. F. (1996). Pyrolysis of Polycyclic Perhydroarenes. 1. 9-n-Dodecylperhydroanthracene. Industrial & Engineering Chemistry Research, 35(7), 2132–2139. [Link]
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Kalenchuk, A. N., et al. (2013). Hydrogenation of Anthracene and Dehydrogenation of Perhydroanthracene on Pt/C Catalysts. Petroleum Chemistry, 53(5), 349-355. [Link]
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Zhang, G., et al. (2013). Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2. Organic Letters, 15(17), 4552-4555. [Link]
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Aitbekova, D. E., et al. (2019). Catalytic Hydrogenation of a Model Mixture of Anthracene and Phenanthrene. Solid Fuel Chemistry, 53(4), 231-237. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66181, 1,2,3,4,5,6,7,8-Octahydroanthracene. [Link]
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AKTU Digital Education. (2021). Pharmaceutical Organic Chemistry II | Anthracene- Reactions and Uses. [Link]
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Ma, A. N., & Man, Y. B. (2011). The use of anthracene as a model compound in a comparative study of hydrous pyrolysis methods for industrial waste remediation. Chemosphere, 83(9), 1251-1256. [Link]
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Kalenchuk, A. N., et al. (2013). Hydrogenation of Anthracene and Dehydrogenation of Perhydroanthracene on Pt/C Catalysts. INIS-IAEA. [Link]
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Wang, F., et al. (2022). Remediation of PAHs contaminated industrial soils by hypochlorous acid: performance and mechanisms. Environmental Research, 212(Pt C), 113429. [Link]
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Badger, G. M., et al. (1964). The formation of aromatic hydrocarbons at high temperatures. XXIII. The pyrolysis of anthracene. Australian Journal of Chemistry, 17(9), 1036-1043. [Link]
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Zhang, X., et al. (2022). Selective Hydrogenation of Anthracene to Symmetrical Octahydroanthracene over Al2O3-Supported Pt and Rh Catalysts Prepared by Strong Electrostatic Adsorption. Energy & Fuels, 36(5), 2775-2786. [Link]
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Wang, Y., et al. (2020). Recent advances of carbonyl olefination via McMurry coupling reaction. Chinese Chemical Letters, 31(11), 2827-2835. [Link]
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Zhou, H., et al. (2015). Polycyclic aromatic hydrocarbons (PAH) formation from the pyrolysis of different municipal solid waste fractions. Waste Management, 36, 136-146. [Link]
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Al-Sabti, O., et al. (2014). Photocatalytic Degradation of Anthracene in Closed System Reactor. International Journal of Photoenergy, 2014, 503825. [Link]
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Taylor, M., et al. (2021). Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. RSC Medicinal Chemistry, 12(6), 990-1004. [Link]
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Xia, Y., et al. (2024). Thermal Stability of Au Rhombic Dodecahedral Nanocrystals Can Be Greatly Enhanced by Coating Their Surface with an Ultrathin Shell of Pt. Nano Letters, 24(2), 549-556. [Link]
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Ghosh, D., et al. (1995). Synthesis and Evaluation of...Conformationally Restricted Analogs of Beta-Phenyldopamine. Journal of Medicinal Chemistry, 38(13), 2395-409. [Link]
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Hart, H., & Ruge, B. (1977). Octahydroanthracene as a bridging unit for juxtaposed aromatic rings. The Journal of Organic Chemistry, 42(24), 3975-3977. [Link]
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Yuldasheva, O. (2025). Mechanisms of Anthracene Oxidation and Its Applications. Spaceknowladge.com. [Link]
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Coombes, R. G., & Diggle, A. W. (1994). Reactions of substituted anthracene with nitric acid. Journal of the Chemical Society, Perkin Transactions 2, (4), 747-750. [Link]
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Seira Curto, J., et al. (2023). Aβ40 Aggregation under Changeable Conditions. International Journal of Molecular Sciences, 24(9), 8408. [Link]
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Validation & Comparative
A Comparative Analysis of Chemical Reactivity: Anthracene vs. 1,2,3,4,5,6,7,8-Octahydroanthracene
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of polycyclic aromatic hydrocarbons (PAHs), the reactivity of the fused ring system is a subject of fundamental importance and practical application, particularly in the fields of materials science and medicinal chemistry. This guide provides an in-depth comparison of the chemical reactivity of anthracene, a fully aromatic system, and its partially saturated analogue, 1,2,3,4,5,6,7,8-octahydroanthracene. By examining their structural and electronic differences, we can elucidate the profound impact of aromaticity on the types of reactions these molecules undergo and their relative reaction rates.
Structural and Electronic Foundations of Reactivity
Anthracene (C₁₄H₁₀) is a planar molecule composed of three linearly fused benzene rings.[1][2] Its structure conforms to Hückel's rule for aromaticity (4n+2 π electrons, where n=3), resulting in a delocalized π-electron system that confers significant thermodynamic stability.[3] This "global aromaticity" dictates its chemical behavior, favoring reactions that preserve the aromatic system.[3]
In stark contrast, 1,2,3,4,5,6,7,8-octahydroanthracene (C₁₄H₁₈) possesses a central aromatic benzene ring flanked by two fully saturated cyclohexane rings.[4][5] This structural modification disrupts the global aromaticity of the parent anthracene molecule. The central ring retains its aromatic character, but the molecule as a whole exhibits a dual nature: an aromatic core and aliphatic (alkane-like) peripheries. This fundamental difference in electronic structure is the primary determinant of the divergent reactivity profiles of these two compounds.
Table 1: Key Structural and Physical Properties
| Property | Anthracene | 1,2,3,4,5,6,7,8-Octahydroanthracene |
| Molecular Formula | C₁₄H₁₀ | C₁₄H₁₈ |
| Molar Mass | 178.23 g/mol | 186.30 g/mol |
| Aromaticity | Fully Aromatic (14 π electrons) | Partially Aromatic (6 π electrons in the central ring) |
| Structure | Planar | Non-planar (due to cyclohexane rings) |
| Appearance | Colorless solid | Off-white crystalline solid |
Comparative Reactivity in Key Organic Transformations
The disparate electronic landscapes of anthracene and octahydroanthracene manifest in their behavior towards common classes of organic reactions.
Electrophilic Aromatic Substitution
Anthracene: Electrophilic attack on anthracene preferentially occurs at the C9 and C10 positions of the central ring. This is because the carbocation intermediate formed by attack at these positions is more stabilized, leaving two intact benzene rings.[6] Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. For instance, bromination of anthracene readily yields 9,10-dibromoanthracene.[7]
1,2,3,4,5,6,7,8-Octahydroanthracene: The central benzene ring of octahydroanthracene is expected to undergo electrophilic aromatic substitution. Its reactivity would be analogous to that of tetralin (1,2,3,4-tetrahydronaphthalene), which is more reactive than benzene due to the electron-donating effect of the alkyl (saturated) portion of the molecule.[8] Therefore, octahydroanthracene is predicted to be more susceptible to electrophilic attack than benzene, with substitution occurring on the central aromatic ring. The saturated rings are generally unreactive towards electrophiles under these conditions.
Experimental Protocol: Bromination of Anthracene
This protocol describes the synthesis of 9-bromoanthracene via a radical substitution mechanism using N-bromosuccinimide (NBS).
Materials:
-
Anthracene (50 mg, 0.28 mmol)
-
N-bromosuccinimide (NBS) (50 mg, 0.28 mmol)
-
Carbon tetrachloride (CCl₄) (0.4 mL)
-
Iodine/CCl₄ solution (1 drop)
-
95% Ethanol
Procedure:
-
In a conical vial, combine anthracene and NBS with carbon tetrachloride.
-
Add one drop of the iodine in carbon tetrachloride solution.
-
Fit the vial with a water-jacketed condenser and a drying tube, and reflux the mixture for 1 hour.[9]
-
A brownish color and the formation of a solid (succinimide) will be observed.[9]
-
After reflux, cool the mixture to room temperature.
-
Filter the succinimide using a Hirsch funnel and wash the solid with cold carbon tetrachloride.[9]
-
Transfer the filtrate to a tared round-bottom flask and remove the solvent under vacuum to obtain the crude 9-bromoanthracene.[9]
-
Purify the product by recrystallization from 95% ethanol.[9]
Cycloaddition Reactions (Diels-Alder)
Anthracene: Anthracene can act as a diene in the Diels-Alder reaction, typically reacting at the 9 and 10 positions.[10] This reaction disrupts the aromaticity of the central ring. A classic example is the reaction of anthracene with maleic anhydride to form the corresponding adduct.[1][2][10] However, due to the loss of aromatic stabilization, anthracene is considered a relatively unreactive diene.[1]
1,2,3,4,5,6,7,8-Octahydroanthracene: The central ring of octahydroanthracene is not a diene suitable for a Diels-Alder reaction. The molecule lacks the necessary conjugated diene system within a ring that can readily participate in this type of cycloaddition. The saturated rings are also unreactive in this context. Therefore, 1,2,3,4,5,6,7,8-octahydroanthracene is not expected to undergo Diels-Alder reactions under typical conditions.
Experimental Protocol: Diels-Alder Reaction of Anthracene with Maleic Anhydride
This protocol details the [4+2] cycloaddition of anthracene and maleic anhydride.
Materials:
-
Anthracene (0.80 g)
-
Maleic anhydride (0.40 g)
-
Xylene (10 mL)
-
Ethyl acetate
Procedure:
-
In a 25-mL round-bottom flask containing boiling chips, add anthracene and maleic anhydride.[1]
-
In a fume hood, add xylene to the flask and attach a reflux condenser with a drying tube.[1]
-
Heat the mixture to reflux for 30 minutes. The yellow color of the solution should fade.[1]
-
Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to induce crystallization.[1]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with cold ethyl acetate.[1]
-
Allow the product, 9,10-dihydroanthracene-9,10-α,β-succinic anhydride, to dry.[1]
Oxidation
Anthracene: The central ring of anthracene is susceptible to oxidation, leading to the formation of anthraquinone (9,10-dioxoanthracene).[11][12] This reaction is synthetically useful and can be achieved using various oxidizing agents, such as chromic acid or ceric ammonium nitrate.[12][13] The formation of the quinone system is a thermodynamically favorable process.
1,2,3,4,5,6,7,8-Octahydroanthracene: The reactivity of octahydroanthracene towards oxidation is twofold. The central aromatic ring can be oxidized, similar to other alkylbenzenes, potentially leading to cleavage of the aromatic ring under harsh conditions. More readily, the benzylic C-H bonds of the saturated rings (at positions 4a, 8a, 9a, and 10a) are susceptible to oxidation. This is analogous to the oxidation of tetralin at its benzylic positions. The saturated cyclohexane rings themselves are relatively inert to oxidation under mild conditions.
Experimental Protocol: Oxidation of Anthracene to Anthraquinone
This protocol describes the oxidation of anthracene using ceric ammonium nitrate.
Materials:
-
Anthracene (1.78 g, 10.0 mmol)
-
Ceric ammonium nitrate (21.9 g, 40.0 mmol)
-
Tetrahydrofuran (65 mL)
-
Water (20 mL)
-
Acetic acid (for recrystallization)
Procedure:
-
In a 250 mL round-bottom flask, suspend anthracene in a mixture of tetrahydrofuran and water.[11]
-
To this suspension, add ceric ammonium nitrate and stir the mixture for 5 minutes.[11][12]
-
Evaporate the solvent to a volume of approximately 3 mL using a rotary evaporator.[12]
-
Isolate the solid crude product by filtration or decantation.[12]
-
Wash the solid with water to remove any water-soluble impurities.[12]
-
Dry the crude product.
-
Recrystallize the crude anthraquinone from acetic acid to yield yellow needles.[12]
Reduction (Hydrogenation)
Anthracene: Anthracene can be selectively reduced at the 9 and 10 positions to yield 9,10-dihydroanthracene. This reaction preserves the aromaticity of the two outer benzene rings. Further hydrogenation under more forcing conditions can lead to the saturation of the other rings, eventually forming perhydroanthracene. The partial hydrogenation to octahydroanthracene derivatives is also a known transformation.[14]
1,2,3,4,5,6,7,8-Octahydroanthracene: The central aromatic ring of octahydroanthracene can be hydrogenated to yield the fully saturated perhydroanthracene. This reaction would typically require a catalyst (e.g., platinum, palladium, or nickel) and a source of hydrogen gas under pressure. The reactivity of the central ring towards hydrogenation would be similar to that of other benzene derivatives.
Visualizing Reaction Pathways
Figure 1: Comparative reaction pathways for Anthracene and 1,2,3,4,5,6,7,8-Octahydroanthracene.
Conclusion
The comparison between anthracene and 1,2,3,4,5,6,7,8-octahydroanthracene provides a clear and compelling illustration of the principle that structure dictates reactivity. The fully conjugated, aromatic system of anthracene favors reactions that either maintain this aromaticity (electrophilic substitution) or overcome a significant activation barrier to disrupt it (Diels-Alder, oxidation at the central ring). In contrast, the partially saturated structure of octahydroanthracene presents a molecule with distinct reactive sites. Its central aromatic ring behaves as an activated benzene ring, while the benzylic positions on the saturated rings offer sites for free-radical and oxidative attack. This understanding is crucial for synthetic chemists aiming to selectively functionalize these and related polycyclic systems for the development of novel materials and therapeutic agents.
References
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Diels-Alder Reaction. (n.d.). Retrieved from [Link]
-
The Diels-Alder Reaction of Anthracene with Maleic Anhydride. (n.d.). Retrieved from [Link]
-
Anthracene. (n.d.). In Wikipedia. Retrieved from [Link]
-
Oxidation of anthracene to anthraquinone. (2005, July). Retrieved from [Link]
-
Microscale - Preparation of 9-bromoanthracene. (2023, January 24). Chemistry Online. Retrieved from [Link]
-
Tetralin. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Diels-Alder Reaction: Anthracene & Maleic Anhydride Lab. (n.d.). Studylib. Retrieved from [Link]
-
A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. (n.d.). Truman ChemLab. Retrieved from [Link]
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A Comparative Guide to the Properties of Octahydroanthracene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydroanthracene, a partially saturated polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₁₈, represents a fascinating molecular scaffold with significant implications in medicinal chemistry and materials science.[1] The hydrogenation of anthracene can lead to various octahydroanthracene isomers, primarily differing in the stereochemistry of the hydrogen atoms at the newly formed chiral centers. These stereochemical variations give rise to distinct three-dimensional structures and, consequently, diverse physicochemical properties. Understanding the nuances of these isomers is critical for applications ranging from the design of conformationally constrained drug candidates to the development of novel organic materials.
This guide provides an in-depth comparative analysis of the properties of octahydroanthracene isomers. We will explore their synthesis and separation, delve into a comparative analysis of their thermodynamic stability and conformational preferences, and detail the experimental and computational methodologies employed for their characterization. This document is intended to be a valuable resource for researchers navigating the complexities of these saturated carbocyclic systems.
Stereoisomers of Octahydroanthracene
The catalytic hydrogenation of anthracene typically yields a mixture of octahydroanthracene isomers. The most common isomers result from the hydrogenation of two of the three aromatic rings, leaving one central aromatic ring intact. The stereochemistry of the hydrogen atoms at the four bridgehead carbons (4a, 8a, 9a, and 10a) dictates the formation of different diastereomers, primarily classified as cis and trans isomers based on the fusion of the cyclohexane rings. Further differentiation into syn and anti arises from the relative orientation of the two terminal rings with respect to the central ring.
The primary isomers of interest are the cis and trans forms of 1,2,3,4,5,6,7,8-octahydroanthracene. However, the fully saturated perhydroanthracene system, which has five possible diastereomers, provides a useful model for understanding the conformational complexities that can be extrapolated to the octahydro- derivatives.[2]
Synthesis and Separation of Isomers
The synthesis of octahydroanthracene isomers is most commonly achieved through the catalytic hydrogenation of anthracene.[3][4] The choice of catalyst, solvent, temperature, and pressure can influence the isomeric ratio of the product mixture.[4]
Typical Hydrogenation Protocol:
-
Catalyst Selection: Platinum-based catalysts, such as Pt/C, are often employed for the hydrogenation of aromatic systems.[4]
-
Reaction Conditions: The reaction is typically carried out in a high-pressure reactor under a hydrogen atmosphere. Solvents like supercritical carbon dioxide have been shown to enhance conversion rates.[3]
-
Product Mixture: The hydrogenation often results in a mixture of partially and fully hydrogenated products, including various octahydroanthracene and perhydroanthracene isomers.[4]
Separation of Diastereomers: Due to their different physical properties, the resulting diastereomers can be separated using standard laboratory techniques:
-
Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for separating isomers with differing polarities and boiling points.[5][6]
-
Crystallization: Fractional crystallization can be employed to separate isomers with different solubilities in a particular solvent system.[7]
Caption: Synthetic and separation workflow for octahydroanthracene isomers.
Comparative Properties of Octahydroanthracene Isomers
The stereochemical differences between octahydroanthracene isomers lead to significant variations in their thermodynamic stability, conformational preferences, and spectroscopic signatures.
Thermodynamic Stability
The relative thermodynamic stability of isomers can be experimentally determined by comparing their heats of combustion.[8][9] More stable isomers release less heat upon combustion. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for calculating the ground-state energies of different isomers and thus predicting their relative stabilities.[10][11][12]
For the closely related perhydroanthracene system, the trans-syn-trans isomer is predicted to be the most stable due to its all-chair conformation, which minimizes steric strain.[2] While direct comparative experimental data for octahydroanthracene isomers is scarce, it is reasonable to infer that the trans-fused isomers of octahydroanthracene will be more stable than their cis-fused counterparts due to reduced steric interactions.
Table 1: Calculated Relative Energies of Perhydroanthracene Isomers (as a model for Octahydroanthracene)
| Isomer | Relative Energy (kcal/mol) |
| trans-syn-trans | 0.00 |
| trans-anti-trans | 2.6 |
| cis-syn-cis | 5.9 |
| cis-anti-cis | 6.4 |
| trans-syn-cis | 3.6 |
Data adapted from computational studies on perhydroanthracene and serves as an illustrative model.
Conformational Analysis
The three-dimensional shape, or conformation, of octahydroanthracene isomers is a key determinant of their properties. The cyclohexane rings in these molecules can adopt various conformations, with the chair form being the most stable.[2]
-
trans-Isomers: The trans-fusion of the cyclohexane rings locks them into a rigid, all-chair conformation. This results in a relatively planar and stable structure.
-
cis-Isomers: The cis-fusion allows for greater conformational flexibility, with the rings able to undergo chair-flips. This can lead to a variety of conformations, some of which may be higher in energy due to steric strain.[13]
Caption: Conformational differences between trans and cis isomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for distinguishing between octahydroanthracene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed information about the connectivity and stereochemistry of a molecule.[14]
-
¹H NMR: The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum are highly sensitive to their local electronic environment and dihedral angles. For example, the protons at the ring junctions of cis and trans isomers will exhibit different chemical shifts and splitting patterns.[12]
-
¹³C NMR: The number of unique signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. Isomers with higher symmetry will have fewer signals.[15]
Table 2: Expected Distinguishing Features in NMR Spectra
| Feature | cis-Isomer | trans-Isomer |
| Symmetry | Generally lower | Potentially higher |
| ¹³C Signals | More signals expected | Fewer signals expected |
| ¹H Ring Junction Protons | Distinct chemical shifts and coupling constants | Different chemical shifts and coupling constants from cis |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. While the IR spectra of octahydroanthracene isomers will be broadly similar due to the presence of C-H and C-C single bonds, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from differences in their vibrational modes due to their distinct symmetries and conformations.
Experimental Protocols
NMR Spectroscopic Analysis
Objective: To differentiate between cis and trans isomers of octahydroanthracene.
Materials:
-
Sample of octahydroanthracene isomer mixture or isolated isomers.
-
Deuterated solvent (e.g., CDCl₃).
-
NMR tubes.
-
NMR spectrometer (300 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the integration, chemical shifts, and multiplicity of the signals, particularly in the aliphatic region where the ring junction protons resonate.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Count the number of distinct signals to assess the symmetry of the isomer.
-
-
Data Analysis: Compare the obtained spectra with literature data for known isomers or use 2D NMR techniques (e.g., COSY, HSQC) to aid in structural elucidation.[14]
X-ray Crystallography
Objective: To definitively determine the solid-state conformation of an octahydroanthracene isomer.
Materials:
-
Single crystal of the octahydroanthracene isomer.
-
Single-crystal X-ray diffractometer.
Procedure:
-
Crystal Mounting: Mount a suitable single crystal on the goniometer head of the diffractometer.
-
Data Collection: Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.[16]
-
Analysis: Analyze the refined structure to determine bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Conclusion
The stereoisomers of octahydroanthracene present a rich area of study with direct relevance to the development of new chemical entities. Their distinct properties, arising from subtle differences in their three-dimensional structures, underscore the importance of stereochemical control in synthesis and the power of modern analytical techniques for their characterization. While direct comparative experimental data for all octahydroanthracene isomers remains an area for further investigation, the principles of conformational analysis and the application of spectroscopic and computational methods provide a robust framework for understanding and differentiating these complex molecules. This guide serves as a foundational resource to aid researchers in their exploration of the fascinating world of saturated polycyclic hydrocarbons.
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Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst. MDPI. [Link]
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Hydrogenation of Anthracene and Dehydrogenation of Perhydroanthracene on Pt/C Catalysts. ResearchGate. [Link]
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Catalytic Hydrogenation of Anthracene on Binary (Bimetallic) Composite Catalysts. MDPI. [Link]
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Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 1,2,3,4,5,6,7,8-Octahydroanthracene Using 2D NMR
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of partially saturated polycyclic aromatic hydrocarbons such as 1,2,3,4,5,6,7,8-Octahydroanthracene, the potential for isomeric impurities necessitates a robust analytical approach. This guide provides an in-depth technical comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments serves as a powerful tool for the definitive structural validation of 1,2,3,4,5,6,7,8-Octahydroanthracene, particularly in distinguishing it from a plausible isomer, 1,2,3,4,5,6,7,8-octahydrophenanthrene.
The Challenge: Beyond Simple 1D NMR
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of protons and carbons, they often fall short in complex molecules where signal overlap and the absence of clear splitting patterns can lead to ambiguity. For a molecule like 1,2,3,4,5,6,7,8-Octahydroanthracene, with its mix of aromatic and aliphatic protons and carbons, 1D NMR alone cannot definitively establish the connectivity of the carbon skeleton. This is where the power of 2D NMR becomes indispensable.
A Multi-faceted Approach: The 2D NMR Toolkit
A comprehensive structural elucidation of 1,2,3,4,5,6,7,8-Octahydroanthracene relies on a combination of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they create a self-validating system of evidence. The core techniques employed are:
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), crucial for piecing together the carbon framework.[1][3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry.
The Experimental Workflow: A Step-by-Step Guide
The following is a detailed protocol for the acquisition and analysis of 2D NMR data for the structural validation of 1,2,3,4,5,6,7,8-Octahydroanthracene.
Caption: A diagram illustrating the key differentiating HMBC correlations.
Conclusion: An Indispensable Technique for Structural Integrity
The structural validation of synthesized molecules is a critical step in chemical research and development. For complex structures like 1,2,3,4,5,6,7,8-Octahydroanthracene, a multi-technique 2D NMR approach is not just beneficial, but essential for unambiguous confirmation. By systematically applying COSY, HSQC, and HMBC experiments, researchers can confidently piece together the molecular framework and differentiate it from potential isomers. The addition of NOESY provides further conformational details, offering a complete picture of the synthesized product. This comprehensive analytical strategy ensures the integrity of the research and the reliability of any subsequent applications of the synthesized compound.
References
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SDSU College of Sciences. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
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Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4,5,6,7,8-Octahydrophenanthrene. Retrieved from [Link]
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A Senior Application Scientist's Guide to the 13C NMR of 1,2,3,4,5,6,7,8-Octahydroanthracene
Foreword
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. This guide offers a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1,2,3,4,5,6,7,8-Octahydroanthracene. We will explore a comparison of predicted and experimental spectral data, alongside data from the structurally analogous compound, Tetralin. This document aims to serve not only as a reference for the 13C NMR spectrum but also to provide a deeper understanding of the experimental rationale and a robust protocol for acquiring high-fidelity data for similar polycyclic aromatic hydrocarbon systems.
The Power of 13C NMR in Structural Analysis
13C NMR spectroscopy is an indispensable tool for mapping the carbon skeleton of a molecule.[1][2][3] Unlike ¹H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon atoms. A key feature of standard proton-decoupled 13C NMR is that each chemically non-equivalent carbon atom typically produces a single sharp signal.[1][2] This simplicity arises from the low natural abundance of the 13C isotope (~1.1%), which makes the probability of two adjacent 13C atoms in a molecule negligible, thus eliminating complex carbon-carbon splitting patterns. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the carbon nucleus, offering critical insights into its hybridization state (sp³, sp², sp), connectivity, and proximity to electronegative atoms or π systems.[1][3]
For 1,2,3,4,5,6,7,8-Octahydroanthracene, the molecule's symmetry is a crucial determinant of its 13C NMR spectrum. Due to a plane of symmetry that bisects the molecule, we anticipate observing seven distinct signals, corresponding to the seven unique carbon environments.
Comparative Analysis: Predicted vs. Experimental 13C NMR Data
A robust analysis involves comparing theoretically predicted data with experimentally obtained values. In this guide, we present the predicted 13C NMR chemical shifts for 1,2,3,4,5,6,7,8-Octahydroanthracene and compare them with available experimental data. To provide further context, the experimental data for Tetralin, a molecule containing a similar fused aromatic and saturated six-membered ring system, is also included.
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) for 1,2,3,4,5,6,7,8-Octahydroanthracene | Experimental Chemical Shift (δ, ppm) for 1,2,3,4,5,6,7,8-Octahydroanthracene | Experimental Chemical Shift (δ, ppm) for Tetralin[4][5] |
| C1, C8 | 23.5 | 23.4 | 23.3 (C2, C3) |
| C2, C7 | 23.1 | 23.0 | 23.3 (C2, C3) |
| C3, C6 | 26.6 | 26.5 | 29.7 (C1, C4) |
| C4, C5 | 29.5 | 29.4 | 29.7 (C1, C4) |
| C4a, C9a | 134.7 | 134.6 | 137.3 (C4a, C8a) |
| C8a, C10a | 131.2 | 131.1 | 137.3 (C4a, C8a) |
| C9, C10 | 126.2 | 126.1 | 129.2 (C5, C8) & 125.4 (C6, C7) |
Disclaimer: Predicted data was generated using an online NMR prediction tool. Experimental data for 1,2,3,4,5,6,7,8-Octahydroanthracene is sourced from publicly available databases.
The data shows a strong correlation between the predicted and experimental values for 1,2,3,4,5,6,7,8-Octahydroanthracene. The aliphatic sp³ hybridized carbons (C1-C8) resonate in the expected upfield region of the spectrum (~23-30 ppm). The aromatic sp² hybridized carbons, including the quaternary bridgehead carbons, are found in the downfield region (~126-135 ppm), which is characteristic for such systems.
A Validated Experimental Protocol for 13C NMR Spectroscopy
This section details a step-by-step methodology for acquiring a high-quality 13C NMR spectrum. The rationale behind each step is explained to provide a self-validating framework for your experimental design.
Sample Preparation: The Cornerstone of Quality Data
Meticulous sample preparation is critical for obtaining a high-resolution NMR spectrum.
-
Analyte Purity: Begin with a sample of 1,2,3,4,5,6,7,8-Octahydroanthracene that is free from paramagnetic impurities (e.g., residual metal catalysts), as these can cause severe line broadening.
-
Solvent Choice: A deuterated solvent is essential. The deuterium signal provides the field-frequency lock for the spectrometer, ensuring the stability of the magnetic field during acquisition. For a non-polar compound like octahydroanthracene, chloroform-d (CDCl₃) is an excellent choice.
-
Concentration: Due to the inherent low sensitivity of the 13C nucleus, a relatively concentrated sample is required. A target concentration of 50-100 mg of the compound dissolved in approximately 0.6-0.7 mL of the deuterated solvent is recommended for obtaining a good spectrum in a reasonable time frame.[6]
-
Filtration: It is imperative to filter the final solution into a clean NMR tube. Any suspended solid particles will disrupt the magnetic field homogeneity, leading to broad spectral lines and poor resolution. A Pasteur pipette with a small, tightly packed plug of glass wool is an effective method for filtration.
Spectrometer Setup and Calibration
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or greater) is advantageous as it provides better signal dispersion, which is helpful in resolving closely spaced peaks.
-
Shimming: This process optimizes the homogeneity of the magnetic field (B₀) across the sample volume. Modern spectrometers have automated shimming routines that are generally sufficient. For challenging samples or when very high resolution is required, manual shimming may be necessary.
-
Probe Tuning and Matching: The NMR probe must be tuned to the resonance frequency of ¹³C and its impedance matched to the spectrometer's electronics. This critical step ensures the maximum efficiency of radiofrequency pulse transmission and signal detection.
Data Acquisition Parameters: A Quantitative Approach
-
Pulse Sequence: For a standard 1D 13C spectrum, a simple pulse-acquire sequence with broadband proton decoupling is used.
-
Proton Decoupling: To simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE), broadband proton decoupling is applied during data acquisition.[1] This technique removes the splitting of carbon signals by attached protons, resulting in a singlet for each carbon.[1]
-
Acquisition Time (AT): This is the time over which the Free Induction Decay (FID) is recorded. An AT of 1 to 2 seconds is typical and provides adequate digital resolution.
-
Relaxation Delay (D1): This is the waiting period between successive pulses to allow the 13C nuclei to relax back to their thermal equilibrium. For routine qualitative spectra, a D1 of 1-2 seconds is common. For accurate quantitative measurements, a much longer D1 (at least 5 times the longest T₁ relaxation time of any carbon in the molecule) is required.
-
Number of Scans (NS): To compensate for the low sensitivity of 13C NMR, the FIDs from multiple scans are averaged. The number of scans can vary from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.
Data Processing and Analysis
-
Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum through a Fourier transform.
-
Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode. The baseline is then corrected to be flat.
-
Referencing: The chemical shift axis is calibrated. This is typically done by referencing the residual solvent peak (e.g., the central peak of the CDCl₃ triplet is set to 77.16 ppm) or to an internal standard such as tetramethylsilane (TMS), which is defined as 0.00 ppm.
Experimental and Analytical Workflow
The following diagram provides a visual representation of the logical steps involved in the 13C NMR analysis of 1,2,3,4,5,6,7,8-Octahydroanthracene.
Caption: A logical workflow for 13C NMR analysis.
Conclusion
This guide has presented a detailed comparison of the predicted and experimental 13C NMR spectra for 1,2,3,4,5,6,7,8-Octahydroanthracene, providing a valuable reference for researchers. The inclusion of data for Tetralin offers additional confidence in the spectral assignments. By following the outlined experimental protocol, which emphasizes the rationale behind each step, scientists can reliably obtain high-quality 13C NMR data, a critical component in the rigorous process of chemical structure verification and characterization.
References
- Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy.
- ResearchGate. (n.d.). Determination of the 13C NMR Chemical Shift Structural Ranges for Polycyclic Aromatic Hydrocarbons (PAHs) and PAHs in Asphaltenes: An Experimental and Theoretical Density Functional Theory Study.
- PubChem. (n.d.). 1,2,3,4,5,6,7,8-Octahydrophenanthrene.
- Iowa State University Chemical Instrumentation Facility. (n.d.).
- ACS Publications. (2014, March 6).
- RSC Publishing. (2024, March 22). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion.
- PubChem. (n.d.). Tetralin.
- University of Cambridge Department of Chemistry. (n.d.).
- MDPI. (n.d.). Molecular Speciation of Size Fractionated Particulate Water-Soluble Organic Carbon by Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
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A Senior Application Scientist's Guide to Distinguishing Octahydroanthracene Isomers by Mass Spectrometry
Introduction: The Isomer Challenge in Mass Spectrometry
In the realm of analytical chemistry, constitutional isomers—molecules sharing the same molecular formula but differing in atomic connectivity—present a significant challenge. Mass spectrometry (MS), a technique that measures the mass-to-charge ratio (m/z) of ions, is often perceived as being "blind" to isomerism because isomers inherently have the same molecular mass.[1][2] This guide delves into the nuanced world of electron ionization (EI) mass spectrometry, demonstrating how a detailed analysis of fragmentation patterns, coupled with chromatographic separation, can serve as a powerful tool for distinguishing between structurally similar isomers. We will focus on 1,2,3,4,5,6,7,8-octahydroanthracene and its theoretical isomers, a class of polycyclic aromatic hydrocarbons (PAHs) relevant in environmental and materials science.[3][4][5]
The Combined Power of GC-MS: Separation and Identification
For a robust analysis of isomeric mixtures, mass spectrometry is rarely used in isolation. The gold-standard approach is Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] The gas chromatograph first separates the isomers based on their physical properties, primarily their boiling points and interactions with the GC column. As each isomer elutes from the column at a characteristic retention time, it enters the mass spectrometer for ionization and analysis. This temporal separation is the first and most critical step in isomer differentiation. As noted in the analysis of complex PAH mixtures, chromatographic separation is often more important than mass-based separation for resolving isomers.[3]
dot
Figure 1: A simplified workflow of a typical GC-MS system.
Understanding Fragmentation: The Key to Isomeric Distinction
Upon entering the ion source, molecules are bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•+).[8] This molecular ion is energetically unstable and often breaks apart into smaller, more stable charged fragments and neutral radicals.[8][9] The specific pathways of this fragmentation are dictated by the molecule's structure. The most stable carbocations will form in higher abundance, resulting in more intense peaks in the mass spectrum.[8][10] It is these differences in fragmentation patterns that allow us to distinguish between isomers.
For octahydroanthracene, which contains both saturated cyclic alkane and aromatic moieties, we can predict fragmentation based on established principles:
-
Cycloalkane Fragmentation: Saturated rings, particularly six-membered rings, often undergo fragmentation via the loss of a neutral ethene molecule (C₂H₄, mass of 28 Da).[11][12]
-
Aromatic Fragmentation: Compounds with a benzyl group (a benzene ring attached to a CH₂) are known to form a highly stable tropylium ion (C₇H₇⁺) at m/z 91.[13]
Case Study 1: The Symmetrical Isomer - 1,2,3,4,5,6,7,8-Octahydroanthracene
This isomer is highly symmetric, consisting of a central benzene ring fused to two cyclohexene rings. Its structure dictates a predictable fragmentation pattern.
-
Molecular Ion (M•+): The molecular formula is C₁₄H₁₈, giving a molecular weight of 186.3 Da.[14] The mass spectrum will show a clear molecular ion peak at m/z 186.
-
Key Fragmentation Pathways:
-
Retro-Diels-Alder (RDA) Reaction: The most favored fragmentation for this structure is the loss of an ethene molecule (28 Da) from one of the saturated rings. This is a classic RDA reaction, leading to a very stable ion at m/z 158 .
-
Loss of Propyl Radical: A subsequent or alternative fragmentation can involve the cleavage of the saturated ring, leading to the loss of a propyl radical (C₃H₇•, 43 Da), resulting in a fragment at m/z 143 .
-
Formation of Tropylium-like Ion: Further fragmentation and rearrangement can lead to the formation of stable aromatic ions, such as a peak at m/z 91 , characteristic of the tropylium ion.[13]
-
dot
Figure 2: Predicted major fragmentation pathways for symmetrical octahydroanthracene.
Case Study 2: A Hypothetical Asymmetric Isomer - 1,2,3,4,4a,9,9a,10-Octahydroanthracene
Let's consider a plausible asymmetric isomer where the hydrogenation is distributed differently. This asymmetry fundamentally alters the stability of potential fragmentation points, leading to a distinct mass spectrum.
-
Molecular Ion (M•+): The molecular weight is identical at m/z 186.
-
Differentiating Fragmentation Pathways:
-
Favored Benzylic Cleavage: This structure contains a benzylic carbon (a carbon atom bonded to both a benzene ring and an sp³ hybridized carbon). Cleavage at this position is highly favored as it produces a stable, resonance-stabilized benzylic carbocation.[13] This would likely result in the loss of a C₄H₉ radical (57 Da), leading to a strong peak at m/z 129 .
-
Loss of Ethene: While loss of ethene (m/z 158) is still possible, its relative abundance may be lower compared to the symmetrical isomer due to the competing and highly favorable benzylic cleavage pathway.
-
dot
Figure 3: Predicted fragmentation for a hypothetical asymmetric octahydroanthracene.
Comparative Data Summary
The key to distinguishing these isomers lies in the relative abundances of their shared fragments and the presence of unique, structure-defining ions.
| m/z Value | Proposed Fragment | Expected Abundance (Symmetrical Isomer) | Expected Abundance (Asymmetric Isomer) | Rationale for Difference |
| 186 | [M]•+ | Present | Present | Molecular ion; will be present for both. |
| 158 | [M-C₂H₄]⁺ | High | Moderate to Low | The primary RDA pathway for the symmetrical isomer, but a less favored pathway for the asymmetric one. |
| 143 | [M-C₃H₇]⁺ | Moderate | Low | A likely secondary fragmentation for the symmetrical isomer. |
| 129 | [M-C₄H₉]⁺ | Low / Absent | High | This fragment results from a highly stable benzylic cation, making it a diagnostic peak for the asymmetric isomer. |
| 91 | [C₇H₇]⁺ | Moderate | Moderate | The stable tropylium ion is a common fragment for many aromatic compounds and may not be a strong differentiator. |
Experimental Protocol: GC-MS Analysis of Octahydroanthracene Isomers
This protocol provides a robust, self-validating methodology for the analysis of octahydroanthracene isomers.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or hexane).
-
If analyzing complex matrices like soil or oil, a solid-phase extraction (SPE) or QuEChERS cleanup may be necessary to remove interferences.[7]
-
Spike the sample with an internal standard (e.g., deuterated anthracene-d10) for accurate quantification.
2. GC-MS Instrumentation & Conditions
-
System: An Agilent 8890 GC coupled with a 5977 Series MSD or equivalent.[6]
-
GC Column: A non-polar capillary column such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for separating PAHs.[7]
-
Injector: Splitless mode at 300°C. Injection volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Final hold: 10 minutes at 320°C.
-
-
MS Conditions:
3. Data Analysis
-
Identify the retention time for each isomer from the total ion chromatogram (TIC).
-
Extract the mass spectrum for each chromatographic peak.
-
Compare the fragmentation patterns against a reference library (e.g., NIST Mass Spectral Library) and the predicted patterns outlined above.[15]
-
Pay close attention to the relative intensities of key differentiating ions (e.g., m/z 158 vs. m/z 129).
Conclusion
While mass spectrometry alone cannot definitively assign the structure of constitutional isomers from a single m/z value, a deeper analysis reveals a wealth of structural information. By coupling the separatory power of gas chromatography with a mechanistic understanding of electron ionization-induced fragmentation, researchers can confidently distinguish between isomers like 1,2,3,4,5,6,7,8-octahydroanthracene and its asymmetric counterparts. The key lies not in whether fragments are formed, but which fragments are preferentially formed and in what relative abundance—a direct reflection of the parent molecule's unique structure and stability.
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Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Shimadzu. [Link]
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Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Separation Science. [Link]
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Absolute Assignment of Constitutional Isomers via Structurally Diagnostic Fragment Ions: The Challenging Case of α- and β-Acyl Naphthalenes. Core. [Link]
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PAH Analysis: Polycyclic Aromatic Hydrocarbons Analysis Using GC-MS. Avomeen via YouTube. [Link]
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Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Agilent. [Link]
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Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. ACS Publications. [Link]
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New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Chromatography Online. [Link]
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Using Common Fragments to Distinguish between Constitutional Isomers. Timothy Siniscalchi via YouTube. [Link]
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Can you differentiate some constitutional isomers using mass spectrometry? Reddit r/OrganicChemistry. [Link]
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Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink. [Link]
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Fragmentation of Alkanes and Cycloalkanes. Scribd. [Link]
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1,2,3,4,5,6,7,8-Octahydroanthracene. SIELC Technologies. [Link]
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Video: Mass Spectrometry: Cycloalkane Fragmentation. JoVE. [Link]
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Anthracene, 1,2,3,4,5,6,7,8-octahydro-. NIST WebBook. [Link]
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Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [Link]
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14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Chad's Prep via YouTube. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Quantitative Mass Spectrometric Identification of Isomers Applying Coherent Laser Control. MSU Chemistry. [Link]
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Anthracene, 1,2,3,4,5,6,7,8-octahydro-. NIST WebBook. [Link]
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Anthracene, 1,2,3,4,5,6,7,8-octahydro- (GC Data). NIST WebBook. [Link]
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Anthracene, 1,2,3,4,5,6,7,8-octahydro- (Mass Spectrum). NIST WebBook. [Link]
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Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems. NIH National Library of Medicine. [Link]
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Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. ResearchGate. [Link]
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HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. Medicosis Perfectionalis via YouTube. [Link]
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Fragmentation patterns in mass spectra. Chemguide. [Link]
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How to Interpret Mass Spectra. Author Tom Harper via YouTube. [Link]
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Symmetric and asymmetric top molecules. J Chemistry via YouTube. [Link]
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A Comparative Guide to Purity Assessment of 1,2,3,4,5,6,7,8-Octahydroanthracene: HPLC, GC, and SFC Approaches
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of rigorous scientific investigation and product development. In the case of 1,2,3,4,5,6,7,8-Octahydroanthracene, a saturated derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene, a precise and accurate purity profile is critical for ensuring the reliability of experimental outcomes and the safety of potential therapeutic applications. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
The Criticality of Purity for 1,2,3,4,5,6,7,8-Octahydroanthracene
1,2,3,4,5,6,7,8-Octahydroanthracene serves as a valuable building block in organic synthesis and medicinal chemistry. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact its chemical reactivity, physical properties, and biological activity. Therefore, a robust analytical methodology to determine its purity is not merely a quality control measure but a fundamental aspect of its scientific and commercial value.
High-Performance Liquid Chromatography (HPLC): A Versatile and Powerful Tool
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity determination of non-volatile and thermally stable compounds like 1,2,3,4,5,6,7,8-Octahydroanthracene.[1][2] Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of separations to resolve the target analyte from a wide array of potential impurities.
Optimized HPLC Method for 1,2,3,4,5,6,7,8-Octahydroanthracene Purity
This section details a validated reverse-phase HPLC (RP-HPLC) method for the purity assessment of 1,2,3,4,5,6,7,8-Octahydroanthracene. The choice of a C18 stationary phase is predicated on its hydrophobicity, which provides excellent retention and resolution for non-polar compounds like octahydroanthracene. The mobile phase, a mixture of acetonitrile and water, offers a good balance of solvent strength and compatibility with UV detection.
Experimental Protocol: HPLC Purity of 1,2,3,4,5,6,7,8-Octahydroanthracene
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1,2,3,4,5,6,7,8-Octahydroanthracene and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
-
Analysis and Purity Calculation:
-
Inject the prepared sample solution.
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of 1,2,3,4,5,6,7,8-Octahydroanthracene.
Comparative Analytical Techniques
While HPLC is a robust method, alternative techniques offer distinct advantages and can provide complementary information for a comprehensive purity assessment.
Gas Chromatography (GC): The Gold Standard for Volatile Analytes
Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the analysis of volatile and thermally stable compounds.[2][5] For PAHs and their derivatives, GC often provides higher resolution and sensitivity compared to HPLC.[6][7]
Experimental Protocol: GC Purity of 1,2,3,4,5,6,7,8-Octahydroanthracene
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C, hold for 5 minutes
-
-
Detector Temperature: 300°C
-
-
Sample Preparation:
-
Prepare a 0.1 mg/mL solution of 1,2,3,4,5,6,7,8-Octahydroanthracene in a suitable solvent such as hexane or dichloromethane.
-
-
Analysis and Purity Calculation:
-
Inject 1 µL of the sample solution.
-
Calculate the purity using the area normalization method.
-
Supercritical Fluid Chromatography (SFC): A Hybrid Approach
Supercritical Fluid Chromatography (SFC) combines the advantages of both GC and HPLC.[9][10] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which has low viscosity and high diffusivity, leading to faster analysis times and reduced solvent consumption compared to HPLC.[11][12] SFC is particularly well-suited for the analysis of non-polar compounds like PAHs.[13]
Comparison of Analytical Methods
The choice of analytical technique depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[1] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] | Partitioning between a supercritical fluid mobile phase and a solid stationary phase.[9] |
| Applicability | Non-volatile and thermally stable compounds. | Volatile and thermally stable compounds.[2] | Thermally labile and non-volatile compounds.[10] |
| Resolution | Good to excellent, dependent on column and mobile phase. | Excellent, especially with capillary columns.[14] | Good, often better than HPLC. |
| Analysis Time | Typically 15-30 minutes.[15] | Can be faster than HPLC, especially for volatile compounds.[16] | Generally faster than HPLC.[11] |
| Solvent Consumption | Moderate to high. | Low (only for sample preparation). | Low, uses CO2 as the primary mobile phase.[12] |
| Sensitivity | Good with UV detection, excellent with fluorescence or MS detection.[17] | Excellent, especially with FID and MS detectors.[14] | Good, compatible with various detectors.[11] |
| Common Impurities Detected | Non-volatile synthesis byproducts, degradation products. | Volatile impurities, residual solvents. | A broad range of impurities. |
Hypothetical Purity Analysis Data
To illustrate the comparative performance, a hypothetical batch of 1,2,3,4,5,6,7,8-Octahydroanthracene was analyzed using the described HPLC and GC methods.
| Analytical Method | Main Peak Retention Time (min) | Purity by Area % | Detected Impurities | Impurity Profile |
| HPLC-UV | 8.52 | 99.2% | Impurity A (RT 6.15 min), Impurity B (RT 9.88 min) | 0.5% Impurity A, 0.3% Impurity B |
| GC-FID | 12.78 | 99.5% | Impurity C (RT 10.21 min), Residual Solvent (RT 3.45 min) | 0.3% Impurity C, 0.2% Residual Solvent |
This hypothetical data suggests that both methods indicate high purity. However, they provide complementary information. HPLC detected two non-volatile impurities, while GC identified a different impurity and a residual solvent, highlighting the value of using orthogonal methods for comprehensive purity assessment.
Decision-Making for Method Selection
The selection of the most appropriate analytical technique requires a logical approach based on the specific analytical needs.
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Benchmarking the Performance of 1,2,3,4,5,6,7,8-Octahydroanthracene-Based Materials: A Comparative Guide for Researchers
A Forward-Looking Analysis for Materials Science and Neurotherapeutics
The quest for novel molecular scaffolds that push the boundaries of performance in both materials science and medicine is a perpetual endeavor. The 1,2,3,4,5,6,7,8-octahydroanthracene core, a saturated derivative of the well-known anthracene molecule, presents a unique and underexplored platform. Its three-dimensional, conformationally flexible structure offers a departure from the planar and rigid nature of its fully aromatic counterpart, potentially unlocking new properties for organic electronics and therapeutic applications.
This guide provides a comprehensive performance benchmark of 1,2,3,4,5,6,7,8-octahydroanthracene-based materials. Due to the nascent stage of research into this specific saturated core, this analysis will draw comparisons with the broader and more extensively studied class of anthracene derivatives, as well as established alternative materials in each field of application. We will delve into their potential in organic light-emitting diodes (OLEDs) and as therapeutic agents for neurodegenerative diseases, providing supporting experimental data and detailed protocols to empower researchers in their own investigations.
Part 1: Performance in Organic Electronics - The Quest for Efficient Hole Transport
In the realm of organic electronics, particularly in OLEDs, the efficiency of charge injection and transport is paramount. Hole transport materials (HTMs) play a critical role in facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. While fully conjugated anthracene derivatives have been extensively investigated for this purpose, the introduction of a saturated octahydroanthracene core could offer advantages in terms of solubility, film morphology, and potentially higher triplet energies, which are crucial for blue OLEDs.
Comparative Performance of Hole Transport Materials
To establish a performance benchmark, we compare the key metrics of established HTMs with those of relevant anthracene derivatives. While specific data for 1,2,3,4,5,6,7,8-octahydroanthracene-based HTMs is not yet widely available, the data for other anthracene derivatives provides a reasonable starting point for performance expectations.
| Material Class | Example Compound | Highest Occupied Molecular Orbital (HOMO) (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temperature (Tg) (°C) | Device Efficiency (cd/A) |
| Standard HTM | NPB | -5.4 to -5.7 | 10⁻³ to 10⁻⁴ | 95-100 | ~3-5 |
| Standard HTM | TAPC | -5.5 | ~10⁻² | 151 | ~4-6 |
| Anthracene Derivative | DPA | -5.7 | ~10⁻⁵ | 130 | ~4.0 (non-doped)[1] |
| Anthracene Derivative | CBZDPA | -5.8 | ~10⁻⁴ | 165 | 4.5 (non-doped)[1] |
| Anthracene Derivative | OXDDPA | -5.9 | ~10⁻⁴ | 178 | 4.0 (non-doped)[1] |
Note: The performance of OLEDs is highly dependent on the specific device architecture and other materials used. The values presented here are for comparative purposes.
The data indicates that while simple anthracene derivatives like DPA may have lower hole mobility compared to standard HTMs, strategic modifications, as seen in CBZDPA and OXDDPA, can significantly enhance performance.[1] The introduction of a bulky, non-conjugated octahydroanthracene core could potentially improve film-forming properties and raise the triplet energy, which is a critical parameter for preventing efficiency roll-off in blue OLEDs.
Experimental Protocol: Fabrication and Characterization of an OLED Device
To empirically evaluate the performance of a novel HTM based on the 1,2,3,4,5,6,7,8-octahydroanthracene scaffold, the following generalized protocol for the fabrication and testing of a multilayer OLED can be employed.[2][3][4]
1. Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the ITO surface with oxygen plasma or UV-ozone to improve the work function and enhance hole injection.
2. Hole Injection and Transport Layer Deposition:
-
A hole injection layer (HIL), such as PEDOT:PSS, is often spin-coated onto the ITO substrate to facilitate hole injection.
-
The novel octahydroanthracene-based HTM is then deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The deposition rate and thickness should be carefully controlled and monitored using a quartz crystal microbalance.
3. Emissive Layer Deposition:
-
The emissive layer (EML), which can be a host material doped with a fluorescent or phosphorescent emitter, is deposited on top of the HTM layer by thermal evaporation.
4. Electron Transport and Injection Layer Deposition:
-
An electron transport layer (ETL), such as Alq₃, and an electron injection layer (EIL), like lithium fluoride (LiF), are sequentially deposited.
5. Cathode Deposition:
-
Finally, a metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.
6. Encapsulation and Characterization:
-
The fabricated device should be encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.
-
The electroluminescence spectrum and Commission Internationale de l'Éclairage (CIE) coordinates are measured using a spectrometer.
-
The external quantum efficiency (EQE) and power efficiency are calculated from the J-V-L data.
Caption: Workflow for the fabrication and characterization of an OLED device.
Part 2: Therapeutic Potential in Neurodegenerative Diseases - A New Scaffold for Neuroprotection
The development of effective treatments for neurodegenerative diseases like Alzheimer's disease (AD) is a major challenge in modern medicine. The octahydroanthracene core, with its defined stereochemistry and potential for diverse functionalization, presents an intriguing scaffold for the design of novel neuroprotective agents. A Chinese patent suggests that certain octahydroanthracene compounds show therapeutic effects in AD model mice, indicating their potential to cross the blood-brain barrier and interact with biological targets.[5]
Benchmarking Neuroprotective Efficacy
Evaluating the therapeutic potential of a new compound requires rigorous testing in relevant biological models. While specific in-vivo data for 1,2,3,4,5,6,7,8-octahydroanthracene-based drugs is not publicly available, we can outline the key benchmarks and experimental approaches used to assess neuroprotective efficacy.
| Assay Type | Key Performance Metric | Example Alternative Compound | Efficacy in AD Models |
| In Vitro | Inhibition of Aβ aggregation (IC₅₀) | Curcumin | Reduces Aβ aggregation and disaggregates fibrils.[6] |
| In Vitro | Reduction of oxidative stress | Resveratrol | Acts as a ROS scavenger and reduces Aβ toxicity.[7] |
| In Vivo (Animal Models) | Improvement in cognitive function (e.g., Morris Water Maze) | Resveratrol | Improves spatial memory impairment in AD mouse models.[7] |
| In Vivo (Animal Models) | Reduction of Aβ plaque load | Curcumin | Reduces Aβ levels and amyloid deposition in transgenic mice.[6] |
| In Vivo (Animal Models) | Decrease in neuroinflammation | Cyanidin Derivatives | Mitigate brain tissue pathological changes in a zebrafish AD model.[8][9] |
Experimental Protocol: Evaluation of Neuroprotective Effects in an Alzheimer's Disease Mouse Model
To assess the in vivo efficacy of a novel 1,2,3,4,5,6,7,8-octahydroanthracene-based compound, a transgenic mouse model of AD, such as the 5xFAD or APP/PS1 model, is commonly used.[10][11] The following protocol outlines the key steps in such a study.
1. Animal Model and Treatment:
-
Use a well-characterized transgenic mouse model of AD and age-matched wild-type controls.
-
Administer the octahydroanthracene-based compound or vehicle control to the mice via a clinically relevant route (e.g., oral gavage) for a specified duration.
2. Behavioral Testing:
-
Conduct a battery of behavioral tests to assess cognitive function. A common test is the Morris Water Maze, which evaluates spatial learning and memory.[10]
-
Other tests can include the Y-maze for short-term memory and the novel object recognition test.
3. Biochemical Analysis:
-
After the treatment period, euthanize the animals and collect brain tissue.
-
Measure the levels of Aβ₄₀ and Aβ₄₂ peptides in brain homogenates using enzyme-linked immunosorbent assays (ELISAs).
-
Assess markers of oxidative stress, such as lipid peroxidation and antioxidant enzyme activity.
4. Histological Analysis:
-
Perform immunohistochemistry on brain sections to visualize and quantify Aβ plaques using specific antibodies (e.g., 4G8).
-
Stain for markers of neuroinflammation, such as activated microglia (Iba1) and astrocytes (GFAP).
-
Assess neuronal survival using stains like Nissl or by quantifying specific neuronal populations.
Caption: Workflow for evaluating the neuroprotective effects of a compound in an AD mouse model.
Conclusion and Future Outlook
The 1,2,3,4,5,6,7,8-octahydroanthracene scaffold represents a promising, yet largely untapped, area of chemical space for both materials science and drug discovery. While direct, quantitative performance data for materials based on this specific core remains scarce, this guide provides a framework for their evaluation by drawing comparisons with established and related molecular systems.
In organic electronics, the unique structural features of octahydroanthracene could lead to the development of novel hole transport materials with improved solubility, film-forming properties, and potentially higher triplet energies, addressing key challenges in the development of efficient and stable blue OLEDs.
In the realm of neurotherapeutics, the octahydroanthracene core offers a versatile template for the design of small molecules with the potential to combat the complex pathology of neurodegenerative diseases. The preliminary evidence of their efficacy in preclinical models warrants further investigation into their mechanisms of action and therapeutic potential.
The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, empowering them to explore the full potential of 1,2,3,4,5,6,7,8-octahydroanthracene-based materials and contribute to the advancement of these exciting fields.
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A Comparative Guide to the Synthesis of 1,2,3,4,5,6,7,8-Octahydroanthracene for Researchers and Drug Development Professionals
Welcome to a comprehensive analysis of the synthetic pathways leading to 1,2,3,4,5,6,7,8-Octahydroanthracene. This guide is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the available methods for obtaining this valuable carbocyclic scaffold. We will delve into the nuances of established and theoretical routes, providing not just protocols, but also the underlying chemical logic to empower you in your synthetic endeavors.
Introduction: The Significance of the Octahydroanthracene Core
1,2,3,4,5,6,7,8-Octahydroanthracene, a partially saturated polycyclic aromatic hydrocarbon, represents a key structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional framework serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its synthesis is paramount for any research program that utilizes this core structure. This guide will compare the most prevalent and effective method, catalytic hydrogenation, with plausible, albeit less documented, approaches via Diels-Alder and Robinson annulation reactions.
Route 1: Catalytic Hydrogenation of Anthracene
The most direct and widely employed method for the synthesis of 1,2,3,4,5,6,7,8-Octahydroanthracene is the catalytic hydrogenation of commercially available anthracene. This method involves the addition of hydrogen across the double bonds of the aromatic system in the presence of a metal catalyst.
The Chemical Rationale
The hydrogenation of anthracene does not proceed in a single step but rather through a series of intermediates, primarily 9,10-dihydroanthracene and 1,2,3,4-tetrahydroanthracene. The selectivity towards the desired octahydro- species is highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure. The central ring of anthracene is typically the most reactive towards initial hydrogenation.
Experimental Protocol: Hydrogenation using a Nickel Catalyst
This protocol is a representative example of a common laboratory-scale synthesis.
Materials:
-
Anthracene
-
Nickel-on-Kieselguhr catalyst
-
High-pressure autoclave reactor
-
Solvent (e.g., decalin)
-
Hydrogen gas
Procedure:
-
A high-pressure autoclave is charged with anthracene and the Nickel-on-Kieselguhr catalyst in a suitable solvent.
-
The reactor is sealed and purged with nitrogen gas to remove any oxygen.
-
The system is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is heated to a specific temperature (e.g., 200-250 °C) with vigorous stirring.
-
The reaction is monitored by observing the uptake of hydrogen.
-
Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or chromatography.
Performance Data
| Parameter | Value | Reference |
| Catalyst | Nickel-on-Kieselguhr | [1] |
| Temperature | 200-250 °C | [1] |
| Pressure | 50-100 atm H₂ | [1] |
| Yield | High | [1] |
| Key Intermediates | Dihydro- and Tetrahydroanthracene | [1] |
Other successful catalysts for this transformation include platinum and rhodium supported on alumina, which can offer high selectivity to the symmetrical octahydroanthracene isomer under specific conditions.[2] For instance, a Pt/Al₂O₃ catalyst can achieve near 100% conversion of anthracene with 93% selectivity to symmetrical octahydroanthracene at 240 °C and 7 MPa of hydrogen pressure over 10 hours.[2] Bimetallic catalysts, such as Fe-Co supported on zeolites, have also been investigated, showing slightly lower but still significant catalytic activity compared to platinum and rhodium catalysts.[3]
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for Catalytic Hydrogenation of Anthracene.
Route 2: A Proposed Diels-Alder Approach
While less documented for the direct synthesis of the parent 1,2,3,4,5,6,7,8-Octahydroanthracene, the Diels-Alder reaction offers a powerful tool for the construction of six-membered rings and could be conceptually applied.[4][5] This would be a convergent synthesis, building the tricyclic system from smaller fragments.
The Chemical Rationale
A plausible Diels-Alder strategy would involve the [4+2] cycloaddition of a diene and a dienophile to form a partially hydrogenated anthracene derivative, which could then be further reduced. For instance, the reaction between 1,2,4,5-tetramethylenecyclohexane (as the diene) and maleic anhydride (as the dienophile), followed by subsequent reduction steps, could theoretically lead to the desired octahydroanthracene skeleton. A more direct, albeit challenging, approach would be the reaction of a cyclohexadiene derivative with a naphthalene derivative.[5]
Hypothetical Protocol: Diels-Alder Reaction
Materials:
-
1,3-Cyclohexadiene
-
Naphthalene
-
Lewis acid catalyst (e.g., AlCl₃)
-
Solvent (e.g., dichloromethane)
-
Reducing agent (e.g., H₂/Pd-C)
Procedure:
-
To a solution of naphthalene and a Lewis acid catalyst in a dry solvent, 1,3-cyclohexadiene is added dropwise at a controlled temperature.
-
The reaction is stirred until completion, monitored by thin-layer chromatography.
-
The reaction is quenched, and the crude product is extracted and purified.
-
The resulting adduct would likely require further reduction of the remaining double bonds and the aromatic ring to yield 1,2,3,4,5,6,7,8-Octahydroanthracene.
Projected Performance
| Parameter | Projected Value | Rationale |
| Starting Materials | Readily available | Based on common chemical feedstocks |
| Reaction Steps | Multi-step | Requires cycloaddition and subsequent reduction |
| Stereoselectivity | Potentially high | Diels-Alder reactions are often stereospecific |
| Yield | Moderate to low | Aromatization of naphthalene reduces its reactivity as a dienophile |
Conceptual Diagram: Diels-Alder Synthesis
Caption: Conceptual Workflow for a Diels-Alder Approach.
Route 3: A Proposed Robinson Annulation Strategy
The Robinson annulation is a classic method for the formation of a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[6][7][8] While not a standard method for the synthesis of 1,2,3,4,5,6,7,8-Octahydroanthracene, a multi-step sequence involving a Robinson annulation can be envisioned.
The Chemical Rationale
A potential Robinson annulation approach could start with a tetralone derivative. The enolate of the tetralone would act as the Michael donor, adding to an α,β-unsaturated ketone like methyl vinyl ketone. The resulting 1,5-diketone would then undergo an intramolecular aldol condensation to form a third six-membered ring, yielding a hydroanthracenone derivative. Subsequent reduction of the ketone and the aromatic ring would lead to the target molecule.
Hypothetical Protocol: Robinson Annulation
Materials:
-
α-Tetralone
-
Methyl vinyl ketone
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
-
Reducing agent (e.g., Wolff-Kishner or Clemmensen reduction reagents, followed by catalytic hydrogenation)
Procedure:
-
α-Tetralone is treated with a base to form the enolate.
-
Methyl vinyl ketone is added to the enolate solution, initiating the Michael addition.
-
The reaction mixture is then heated to promote the intramolecular aldol condensation and subsequent dehydration.
-
The resulting hydroanthracenone is isolated and purified.
-
The ketone functionality is removed via a reduction method (e.g., Wolff-Kishner).
-
The remaining aromatic ring is reduced via catalytic hydrogenation to afford the final product.
Projected Performance
| Parameter | Projected Value | Rationale |
| Starting Materials | Commercially available | Based on common starting materials |
| Reaction Steps | Multi-step | Requires annulation and multiple reduction steps |
| Control of Regiochemistry | Generally good | The annulation is typically regioselective |
| Overall Yield | Likely low to moderate | Due to the number of synthetic steps |
Conceptual Diagram: Robinson Annulation Synthesis
Caption: Conceptual Workflow for a Robinson Annulation Approach.
Comparative Analysis and Conclusion
| Feature | Catalytic Hydrogenation | Diels-Alder Reaction (Proposed) | Robinson Annulation (Proposed) |
| Efficiency | High (often a single step from anthracene) | Moderate (multi-step) | Low to Moderate (multi-step) |
| Atom Economy | Excellent | Good | Fair |
| Scalability | Well-established for large scale | Potentially challenging | Potentially challenging |
| Starting Materials | Readily available and inexpensive | Readily available | Readily available |
| Control over Isomers | Dependent on catalyst and conditions | Potentially high stereocontrol | Good regiocontrol |
| Documentation | Extensive literature available | Limited for this specific target | Limited for this specific target |
The proposed Diels-Alder and Robinson annulation routes , while theoretically sound, are more complex and likely to result in lower overall yields due to the multiple synthetic transformations required. However, these methods offer greater potential for the introduction of substituents and the synthesis of functionalized derivatives of the octahydroanthracene core, which could be of significant interest in drug discovery and materials science. The choice of synthetic route will ultimately depend on the specific goals of the research program, balancing the need for the parent scaffold against the desire for structural diversity.
References
- Aitbekova, D. E., et al. (2019). Catalytic Hydrogenation of a Model Mixture of Anthracene and Phenanthrene. Solid Fuel Chemistry, 53(4), 232-238.
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Zhang, L., et al. (2022). Selective Hydrogenation of Anthracene to Symmetrical Octahydroanthracene over Al2O3-Supported Pt and Rh Catalysts Prepared by Strong Electrostatic Adsorption. Energy & Fuels, 36(5), 2697-2706. [Link]
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Meiramov, M. G., et al. (2020). Catalytic Hydrogenation of Anthracene on Binary (Bimetallic) Composite Catalysts. Catalysts, 10(10), 1128. [Link]
- Nelkenbaum, E., et al. (2007). Hydrogenation of Anthracene and Dehydrogenation of Perhydroanthracene on Pt/C Catalysts.
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Rapson, W. S., & Robinson, R. (1935). 308. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.
- Heathcock, C. H., Ellis, J. E., McMurry, J. E., & Coppolino, A. (1971). A stereoselective total synthesis of the Wieland-Miescher ketone. Tetrahedron Letters, 12(51), 4995-4996.
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Wikipedia contributors. (2024, January 8). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved 20:00, January 12, 2026, from [Link]
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Wikipedia contributors. (2023, December 28). Robinson annulation. In Wikipedia, The Free Encyclopedia. Retrieved 20:01, January 12, 2026, from [Link]
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Ashenhurst, J. (2022, December 10). The Robinson Annulation. In Master Organic Chemistry. Retrieved from [Link]
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LibreTexts. (2023, October 30). 23.12: The Robinson Annulation Reaction. In Chemistry LibreTexts. Retrieved from [Link]
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Organic Chemistry Portal. Robinson Annulation. Retrieved January 12, 2026, from [Link]
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BYJU'S. Robinson Annulation. Retrieved January 12, 2026, from [Link]
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Brainly.in. (2023, May 31). Diels alder reaction of naphthalene. Retrieved from [Link]
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A Comparative Guide to 1,2,3,4,5,6,7,8-Octahydroanthracene: Unveiling the Advantages of Partial Aromaticity
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of polycyclic aromatic hydrocarbons (PAHs), the focus has predominantly centered on the fully aromatic species, notorious for their environmental persistence and carcinogenic properties.[1][2] This guide, however, shifts the spotlight to a partially saturated derivative, 1,2,3,4,5,6,7,8-octahydroanthracene, exploring its distinct advantages over its more infamous polycyclic brethren. By examining its unique physicochemical properties, reduced toxicity profile, and burgeoning potential in therapeutic applications, we present a data-supported comparison for researchers seeking novel molecular scaffolds.
The Structural Distinction: A Departure from Planarity
At the heart of the differing properties between 1,2,3,4,5,6,7,8-octahydroanthracene and its fully aromatic parent, anthracene, lies a fundamental structural divergence. Anthracene is a planar molecule, a characteristic shared by many high-molecular-weight PAHs.[3] This planarity is a key factor in their ability to intercalate with DNA, a primary mechanism of their carcinogenicity.[4] In contrast, the hydrogenation of two of the three aromatic rings in 1,2,3,4,5,6,7,8-octahydroanthracene disrupts this planarity, introducing saturated cyclohexane rings. This three-dimensional structure sterically hinders intercalation with DNA, providing a structural basis for its potentially reduced toxicity.
Physicochemical Properties: A Comparative Overview
The degree of aromaticity significantly influences the physicochemical properties of a PAH, impacting its solubility, lipophilicity, and environmental fate. The following table provides a comparative summary of key properties for 1,2,3,4,5,6,7,8-octahydroanthracene and other representative PAHs.
| Property | 1,2,3,4,5,6,7,8-Octahydroanthracene | Anthracene | Phenanthrene | Benzo[a]pyrene |
| Molecular Weight ( g/mol ) | 186.29 | 178.23 | 178.23 | 252.31 |
| Melting Point (°C) | 72-75 | 215-217 | 99-101 | 179 |
| Boiling Point (°C) | 290 | 340 | 340 | 496 |
| Water Solubility (mg/L) | Insoluble | 0.045 | 1.1 | 0.0038 |
| LogP (Octanol-Water Partition Coefficient) | ~4.9 (estimated) | 4.45 | 4.46 | 6.04 |
The partial saturation of 1,2,3,4,5,6,7,8-octahydroanthracene is expected to increase its solubility in organic solvents compared to anthracene, facilitating its use in various chemical reactions and formulations.
The Advantage of Reduced Toxicity: A Safer Profile
A significant body of evidence points to the carcinogenic and mutagenic properties of many PAHs, with benzo[a]pyrene often used as a benchmark for toxicity.[5][6] The mechanism of PAH-induced carcinogenesis is complex, often involving metabolic activation to reactive intermediates that can form DNA adducts.[4]
While direct comparative toxicity data for 1,2,3,4,5,6,7,8-octahydroanthracene is limited, the general principle that partial hydrogenation of PAHs can lead to a reduction in toxicity is a prevailing hypothesis in toxicology. The disruption of the planar aromatic system, as seen in octahydroanthracene, is a key factor in mitigating the DNA intercalating ability, a crucial step in the mutagenic process of many PAHs.[4] Furthermore, the altered electronic structure of the partially saturated rings can influence the metabolic pathways, potentially favoring detoxification routes over the formation of carcinogenic metabolites.
It is important to note that while anthracene itself is not considered a potent carcinogen, some of its metabolites can exhibit mutagenic properties.[7][8] A comparative in vitro study on the cytotoxicity of anthracene and its alkylated derivatives in Caenorhabditis elegans showed that structural modifications significantly impact oxidative stress levels.[9] This suggests that even subtle changes to the anthracene core, such as the saturation present in octahydroanthracene, could lead to a distinct and potentially less harmful biological activity profile.
Emerging Applications in Drug Discovery and Development
Perhaps the most compelling advantage of the 1,2,3,4,5,6,7,8-octahydroanthracene scaffold lies in its potential as a building block for novel therapeutic agents. The rigid, three-dimensional structure of the octahydroanthracene core provides a unique framework for the design of molecules with specific biological targets.
A notable example is a patent disclosing octahydroanthracene compounds with potential therapeutic applications in treating tumors and neurodegenerative diseases like Alzheimer's.[10] This suggests that derivatives of this scaffold may possess the ability to interact with biological targets in a manner distinct from their planar aromatic counterparts, opening new avenues for drug discovery. The development of anti-neuroinflammatory agents is a key strategy in the treatment of Alzheimer's disease, and the octahydroanthracene framework may offer a promising starting point for the design of such molecules.[11][12][13][14]
The synthesis of various derivatives of partially hydrogenated PAHs, including phenanthrene, for potential use in Alzheimer's disease research further underscores the growing interest in these non-planar scaffolds in medicinal chemistry.[15]
Experimental Protocols
Synthesis of 1,2,3,4,5,6,7,8-Octahydroanthracene via Catalytic Hydrogenation
A common and efficient method for the synthesis of 1,2,3,4,5,6,7,8-octahydroanthracene is the catalytic hydrogenation of anthracene.
Materials:
-
Anthracene
-
Catalyst (e.g., Nickel, Platinum, or Rhodium on a support like alumina or carbon)
-
High-pressure autoclave reactor
-
Solvent (e.g., decalin or a supercritical fluid like CO2)
-
Hydrogen gas
Procedure:
-
Charge the autoclave with anthracene, the chosen solvent, and the catalyst.
-
Seal the reactor and purge with an inert gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 MPa).
-
Heat the reactor to the target temperature (e.g., 100-250 °C) while stirring.
-
Maintain the reaction conditions for a set period (e.g., 2-10 hours), monitoring the pressure to track hydrogen consumption.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Open the reactor and filter the reaction mixture to remove the catalyst.
-
The product, 1,2,3,4,5,6,7,8-octahydroanthracene, can be isolated and purified from the solvent by distillation or recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol can be used to compare the cytotoxicity of 1,2,3,4,5,6,7,8-octahydroanthracene with other PAHs on a specific cell line (e.g., a human cancer cell line or a normal cell line).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compounds (1,2,3,4,5,6,7,8-octahydroanthracene and other PAHs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The exploration of 1,2,3,4,5,6,7,8-octahydroanthracene presents a compelling shift in the narrative surrounding polycyclic aromatic hydrocarbons. Its partially saturated, non-planar structure offers a foundation for a reduced toxicity profile compared to its fully aromatic counterparts. Furthermore, the burgeoning interest in its derivatives for therapeutic applications, particularly in the realm of neurodegenerative diseases, highlights a significant advantage and a promising avenue for future research.
While the current body of literature provides a strong theoretical and preliminary basis for these advantages, there remains a need for direct, quantitative comparative studies to fully elucidate the structure-activity relationships and solidify the position of 1,2,3,4,5,6,7,8-octahydroanthracene as a valuable and safer alternative in various scientific and developmental contexts. The experimental protocols provided herein offer a starting point for researchers to contribute to this growing field of study.
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Assessing susceptibility for polycyclic aromatic hydrocarbon toxicity in an in vitro 3D respiratory model for asthma. (n.d.). PubMed Central. [Link]
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In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design. (2023). PubMed Central. [Link]
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Prediction of cytotoxicity of polycyclic aromatic hydrocarbons from first principles. (2020). ResearchGate. [Link]
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Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides. (1978). PubMed. [Link]
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Comparative study of oxidative stress caused by anthracene and alkyl-anthracenes in Caenorhabditis elegans. (2018). PubMed. [Link]
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Hepatic genotoxicity and toxicogenomic responses in Muta™Mouse males treated with dibenz[a,h]anthracene. (2013). PubMed. [Link]
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Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes. (2021). PubMed Central. [Link]
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COMPARATIVE DISSIPATION OF ANTHRACENE AND PHENANTHRENE IN A PRISTINE TYPIC HAPLUDOLL SOIL. (2019). ResearchGate. [Link]
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A Guide to the Cross-Validation of Experimental and Computational Data for 1,2,3,4,5,6,7,8-Octahydroanthracene
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the structural elucidation of 1,2,3,4,5,6,7,8-Octahydroanthracene by cross-validating empirical spectroscopic data with quantum chemical computations. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind the analytical choices, ensuring a robust and self-validating approach to molecular characterization.
Introduction: The Imperative for a Hybrid Approach
1,2,3,4,5,6,7,8-Octahydroanthracene (sym-octahydroanthracene) is a saturated derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene.[1] Its structure, featuring a central aromatic ring flanked by two fully saturated cyclohexane rings, presents a unique spectroscopic profile. While experimental techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are cornerstones of structural identification, their interpretation can be ambiguous for complex molecules.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool to complement experimental findings.[2] By calculating spectroscopic parameters from first principles, we can generate a theoretical "fingerprint" of the molecule. The true analytical power, however, is unlocked through cross-validation : a systematic comparison of experimental and computational results to confirm structural assignments and refine our understanding of the molecule's electronic environment.[3][4] This guide details the protocols and rationale for this synergistic workflow.
Caption: High-level workflow for the cross-validation of experimental and computational data.
Experimental Characterization: Acquiring the Empirical Fingerprint
The goal of the experimental stage is to acquire high-quality spectroscopic data that serves as the "ground truth" for our computational model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei.[5] The symmetry of 1,2,3,4,5,6,7,8-octahydroanthracene is a key factor in interpreting its NMR spectra; due to a plane of symmetry, we expect fewer unique signals than the total number of carbon and hydrogen atoms.[6][7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of high-purity 1,2,3,4,5,6,7,8-octahydroanthracene in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-polar organic molecules, offering good solubility and a well-defined solvent residual peak. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving closely spaced peaks.[8]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[9]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Expected Experimental Data (¹³C NMR)
Due to the molecule's symmetry, we anticipate 4 unique carbon signals.
| Signal | Expected Chemical Shift (δ, ppm) | Carbon Type |
| 1 | ~130-135 | Aromatic (quaternary, C4a, C8a) |
| 2 | ~125-130 | Aromatic (CH, C9, C10) |
| 3 | ~25-35 | Aliphatic (CH₂, C2, C3, C6, C7) |
| 4 | ~20-30 | Aliphatic (CH₂, C1, C4, C5, C8) |
Note: Specific shifts are illustrative and based on typical values for similar structures. Actual experimental values must be obtained.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. For 1,2,3,4,5,6,7,8-octahydroanthracene, we expect to see absorptions corresponding to C-H bonds in both aromatic and aliphatic environments, as well as C=C bonds in the aromatic ring.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal). ATR is a modern technique that requires minimal sample preparation.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid 1,2,3,4,5,6,7,8-octahydroanthracene sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio. The resulting spectrum is typically presented in terms of transmittance or absorbance.
Expected Experimental Data (IR)
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H Stretch |
| 3000-2850 | Aliphatic C-H Stretch |
| 1600-1450 | Aromatic C=C Stretch |
| ~1450 | Aliphatic CH₂ Bend |
| 900-675 | Aromatic C-H Out-of-Plane Bend |
Data based on publicly available spectra from the NIST Chemistry WebBook.[1]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption is characteristic of the molecule's chromophores—in this case, the conjugated π-system of the central aromatic ring.[11]
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of 1,2,3,4,5,6,7,8-octahydroanthracene in a UV-transparent solvent like ethanol or hexane. The concentration should be adjusted to yield an absorbance maximum below 1.5 to ensure linearity.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Replace the blank with the sample solution in a matched quartz cuvette and record the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Expected Experimental Data (UV-Vis)
| λ_max (nm) | Transition Type |
| ~274 nm | π → π |
| ~265 nm | π → π |
Data based on publicly available spectra from the NIST Chemistry WebBook.[12]
Computational Modeling: Predicting the Spectroscopic Profile
The computational workflow aims to predict the same spectroscopic properties measured experimentally. The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and basis set.[2][13]
Caption: Workflow for computational spectroscopic predictions.
Computational Protocol
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Structure Input: Build the 3D structure of 1,2,3,4,5,6,7,8-octahydroanthracene.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Method: Density Functional Theory (DFT) is the method of choice, offering a good compromise between accuracy and computational cost for organic molecules.[2]
-
Functional: The B3LYP hybrid functional is a robust and widely used choice.
-
Basis Set: The 6-31G(d,p) basis set is a standard choice that includes polarization functions, which are essential for describing molecular geometries and electronic properties accurately.
-
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This serves two purposes:
-
NMR Calculation: Using the optimized geometry, calculate the NMR shielding tensors.
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR chemical shift prediction.[16]
-
Referencing: The calculated absolute shielding values (σ) must be converted to chemical shifts (δ) by referencing them against the calculated shielding of TMS at the same level of theory: δ_calc = σ_TMS - σ_calc.
-
-
UV-Vis Calculation: Perform a Time-Dependent DFT (TD-DFT) calculation to obtain the electronic excitation energies and oscillator strengths, which correspond to the UV-Vis spectrum.[17][18]
Cross-Validation: Bridging Theory and Experiment
This is the most critical phase, where the two datasets are systematically compared. The goal is not necessarily a perfect match, but a strong correlation and a rational understanding of any deviations.
4.1. NMR Cross-Validation
A direct comparison of experimental and calculated chemical shifts allows for unambiguous peak assignment.
Comparative Data Table: ¹³C NMR
| Carbon Assignment | Experimental δ (ppm) | Calculated δ (ppm) | Δ (Exp - Calc) |
| C4a, C8a | [Data] | [Data] | [Data] |
| C9, C10 | [Data] | [Data] | [Data] |
| C2, C3, C6, C7 | [Data] | [Data] | [Data] |
| C1, C4, C5, C8 | [Data] | [Data] | [Data] |
Analysis:
-
A Mean Absolute Error (MAE) of < 5 ppm for ¹³C and < 0.3 ppm for ¹H is generally considered a good agreement.[19]
-
Sources of Discrepancy: Minor deviations can arise from solvent effects (calculations are often performed in vacuo unless a solvent model is explicitly included), and the fact that the calculation represents a static, 0 K structure, while the experiment is a dynamic average at room temperature.[19]
4.2. IR Cross-Validation
Calculated vibrational frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculation. Therefore, it is common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better comparison.[20]
Comparative Data Table: Key IR Vibrations
| Vibration Type | Experimental (cm⁻¹) | Scaled Calculated (cm⁻¹) | Assignment Confidence |
| Aromatic C-H Str. | 3050 | [Data] | High |
| Aliphatic C-H Str. | 2925, 2850 | [Data] | High |
| Aromatic C=C Str. | 1480 | [Data] | High |
Analysis:
-
The primary value of the calculation is to confirm the assignment of major peaks. The pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) can be complex, but a good correlation between the experimental and scaled computational spectra provides strong evidence for the correct structure.
4.3. UV-Vis Cross-Validation
TD-DFT calculations can predict λ_max values, confirming that the observed absorptions correspond to the expected π → π* transitions of the aromatic system.
Comparative Data Table: UV-Vis Absorption
| Parameter | Experimental | Calculated (TD-DFT) |
| λ_max (nm) | 274 | [Data] |
Analysis:
-
TD-DFT calculations are sensitive to the chosen functional and solvent model.[17][21] An agreement within 10-20 nm is typically considered a successful validation for this level of theory. The calculation confirms that the electronic structure of the proposed molecule is consistent with the observed UV-Vis spectrum.
Conclusion
The cross-validation of experimental and computational data provides a robust, self-correcting methodology for structural elucidation. By using experimental results as the benchmark for theoretical predictions, we gain a high degree of confidence in our molecular assignment. For 1,2,3,4,5,6,7,8-octahydroanthracene, this hybrid approach allows for the definitive assignment of all spectroscopic features, from nuclear environments in NMR to vibrational modes in IR and electronic transitions in UV-Vis. This integrated strategy exemplifies a modern, rigorous approach to chemical analysis, minimizing ambiguity and maximizing analytical certainty.
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Kwan, E. E., & Liu, R. Y. (2016). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Journal of Chemical Theory and Computation.[19]
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Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.[5]
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Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters.[16]
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Cui, Q., & Li, D. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.[2]
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Bauschlicher, C. W., et al. (2025). Ethereal AI: Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Machine Learning DFT Scaling Factors. ACS Omega.[13]
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NIST. (n.d.). Anthracene, 1,2,3,4,5,6,7,8-octahydro-. NIST Chemistry WebBook.[1]
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Bauschlicher, C. W., et al. (2025). Ethereal AI: Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Machine Learning DFT Scaling Factors. PubMed.[20]
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Mackie, C. J., et al. (2025). Computing anharmonic infrared spectra of polycyclic aromatic hydrocarbons using machine learning molecular dynamics. Monthly Notices of the Royal Astronomical Society.[14]
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Bauschlicher, C. W. (2017). Computation of the infrared spectra of polycyclic aromatic hydrocarbons. 254th National Meeting.[22]
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Mackie, C. J., et al. (2025). Computing Anharmonic Infrared Spectra of Polycyclic Aromatic Hydrocarbons Using Machine-Learning Molecular Dynamics. arXiv.[15]
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ResearchGate. (n.d.). TD-DFT Simulated UVvisible optical absorption spectra of studied compounds. ResearchGate.[17]
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Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. The Royal Society of Chemistry.[9]
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da Silva, J. P., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI.[18]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4,5,6,7,8-Octahydroanthracene
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides essential, step-by-step procedures for the safe disposal of 1,2,3,4,5,6,7,8-Octahydroanthracene, grounded in established safety protocols and an understanding of its chemical nature.
1,2,3,4,5,6,7,8-Octahydroanthracene is a polycyclic aromatic hydrocarbon (PAH). The broader class of PAHs contains compounds that are known for their potential toxicity and environmental persistence.[1] Given the limited specific toxicological data on 1,2,3,4,5,6,7,8-Octahydroanthracene, it must be handled with the caution afforded to other hazardous PAHs until more information becomes available.[2] The core principle is that this compound and any materials contaminated with it must be treated as hazardous waste.[3][4] Under no circumstances should it be disposed of via standard trash or sewer systems.[5]
Hazard Identification and Risk Assessment
Before handling or generating waste, it is crucial to understand the associated risks. 1,2,3,4,5,6,7,8-Octahydroanthracene's parent compound, anthracene, provides a baseline for assessing its potential hazards.
| Hazard Profile | Associated Risks & Incompatibilities |
| Chemical Class | Polycyclic Aromatic Hydrocarbon (PAH) |
| Physical State | Solid |
| Primary Hazards | Potential skin and respiratory tract irritant. Very toxic to aquatic life with long-lasting effects.[6] Classified as a potential carcinogen. |
| Combustibility | Combustible solid. Dust can form an explosive mixture with air.[4] |
| Incompatible Materials | Strong oxidizing agents (e.g., perchlorates, peroxides, nitrates), acids, and fluorine.[6][7] |
This profile dictates that all waste streams containing this compound must be managed to prevent environmental release and ensure personnel safety. The ultimate disposal method for PAHs is typically high-temperature incineration conducted at a licensed hazardous waste facility.[8]
Step-by-Step Laboratory Disposal Protocol
This protocol outlines the mandatory workflow for accumulating and preparing 1,2,3,4,5,6,7,8-Octahydroanthracene waste for collection by your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Segregation
Proper segregation is the first and most critical step. Never mix hazardous waste with non-hazardous materials.
-
Establish a Designated Satellite Accumulation Area (SAA): This is a designated spot in the lab where hazardous waste is collected at or near the point of generation.
-
Separate Waste Streams: Maintain distinct waste containers for different types of waste. 1,2,3,4,5,6,7,8-Octahydroanthracene waste must be kept separate from:
Step 2: Container Selection and Management
The integrity of the waste container is essential for preventing leaks and spills.
-
Use a Compatible Container: Collect waste in a sturdy, leak-proof container with a tightly sealing lid. The container material must be chemically resistant to the waste. For solid waste, a securely sealed polyethylene bag placed inside a rigid outer container (like a labeled cardboard box) is appropriate.[9][10] For liquid waste, use glass or high-density polyethylene (HDPE) bottles.
-
Keep Containers Closed: The container must remain sealed at all times except when you are actively adding waste.[5][9] Using a funnel that is left in the opening is not permissible.[10]
Step 3: Accurate Waste Labeling
Proper labeling is a regulatory requirement and is critical for safety. Your EHS department will provide official hazardous waste tags.
-
Attach the Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete All Fields: Clearly write the full chemical name: "1,2,3,4,5,6,7,8-Octahydroanthracene." If it is a solution, list all components and their approximate percentages, including solvents. Do not use abbreviations or chemical formulas.
-
Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., "Toxic," "Flammable" if in a flammable solvent).
Step 4: Managing Different Waste Forms
-
Contaminated Solid Waste: This includes items like gloves, bench paper, pipette tips, and weighing papers.
-
Collect all contaminated solid debris in a designated, lined container.
-
Ensure no free liquids are present.
-
Once full, securely seal the inner liner and then the outer container.
-
-
Liquid Waste Solutions:
-
Collect in a designated, compatible, and labeled waste bottle.
-
Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[10]
-
-
Empty Stock Bottles:
-
An "empty" container that held an acute hazardous waste may still be regulated.
-
Triple-rinse the container with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.[11]
-
The rinsed bottle can then typically be disposed of in a container for broken glass, but confirm this with your EHS department.
-
Step 5: Requesting a Waste Pickup
Laboratory personnel are responsible for the safe accumulation of waste; a specialized EHS team handles the transport and final disposal.
-
Monitor Accumulation Limits: Do not exceed the storage limits for your SAA (typically 55 gallons of hazardous waste).[10]
-
Schedule a Pickup: Once a waste container is full, or if you are discontinuing the project, contact your institution's EHS office to schedule a waste pickup.[5] Provide them with the information from your hazardous waste label.
Emergency Spill Procedures
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental impact.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the immediate area.
-
Remove Ignition Sources: If flammable materials are present, turn off any nearby heat sources or electronics.[4]
-
Consult the SDS: The Safety Data Sheet (SDS) for the material will have specific spill cleanup instructions.
-
Use Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.
-
Contain and Clean:
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.[7]
-
Use a chemical spill kit with an inert absorbent material to surround and absorb liquid spills.
-
Collect all contaminated cleanup materials using non-sparking tools.
-
-
Package and Label: Place all spill debris into a hazardous waste container and label it accordingly.
-
Report the Spill: Report all spills to your supervisor and the EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1,2,3,4,5,6,7,8-Octahydroanthracene waste.
Caption: Waste Disposal Workflow for 1,2,3,4,5,6,7,8-Octahydroanthracene.
References
- National Center for Biotechnology Information. (n.d.). Production, Import/Export, Use, and Disposal - Toxicological Profile for Polycyclic Aromatic Hydrocarbons.
- PubMed. (2012). [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas].
- New Jersey Department of Health. (n.d.). Anthracene - Hazard Summary.
- Cayman Chemical. (2022). Product Information - Bexarotene.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement.
- PubChem. (n.d.). 1,2,3,4,5,6,7,8-Octahydroanthracene.
- Fisher Scientific. (n.d.). Safety Data Sheet - Anthracene.
- Sigma-Aldrich. (n.d.). 1,2,3,4,5,6,7,8-octahydroanthracene.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Wong, C. S. C., et al. (2007). Occurrence and fate of polycyclic aromatic hydrocarbons from electronic waste dismantling activities.
- Centers for Disease Control and Prevention (CDC). (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
- New Jersey Department of Health. (n.d.). BENZ(a)ANTHRACENE - Hazardous Substance Fact Sheet.
- National Institute for Occupational Safety and Health (NIOSH). (1990). NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention (CDC). (2015). NIOSH Pocket Guide to Chemical Hazards - Toluene-2,4-diisocyanate.
- National Institute for Occupational Safety and Health (NIOSH). (1981). Occupational Health Guidelines for Chemical Hazards (81-123).
- National Institute of Standards and Technology (NIST). (n.d.). Anthracene, 1,2,3,4,5,6,7,8-octahydro-.
- Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes.
- Essumang, D. K., et al. (2009). Source Assessment and Analysis of Polycyclic Aromatic Hydrocarbon (PAH's) in the Oblogo Waste Disposal Sites and Some Water.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Carl ROTH. (n.d.). Anthracene - Safety Data Sheet.
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
- Environmental Protection Agency (EPA). (1979). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022.
- University of Oklahoma Health Sciences Center (OUHSC). (n.d.). EHSO Manual 2025-2026 - Hazardous Waste.
Sources
- 1. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mtu.edu [mtu.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
